molecular formula C28H30N6O3 B8069534 (Rac)-Sograzepide

(Rac)-Sograzepide

カタログ番号: B8069534
分子量: 498.6 g/mol
InChIキー: YDZYKNJZCVIKPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CCK-B Receptor Antagonist 1 is a potent and selective inhibitor of the cholecystokinin B (CCK-B) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system and gastrointestinal tract . By competitively antagonizing the binding of endogenous peptide hormones like cholecystokinin and gastrin, this compound effectively blocks receptor activation and the subsequent intracellular signaling cascades, primarily the inositol trisphosphate (IP3)/calcium pathway . This mechanism underlies its valuable applications in biomedical research. In neuroscience, CCK-B Receptor Antagonist 1 is a crucial tool for investigating anxiety and depression, as CCK-B receptor activation in the brain is known to be anxiogenic . Recent studies highlight its potential as an antidepressant by blocking stress-induced long-term potentiation (LTP) in the basolateral amygdala . It also modulates dopaminergic and GABAergic neurotransmission, influencing reward pathways, pain perception, and the development of tolerance to opioids . In gastroenterology research, this antagonist is used to study gastric acid secretion and pepsinogen release, providing insights into conditions like peptic ulcers . Furthermore, emerging oncology research suggests that CCK-B receptor antagonism can alter the tumor microenvironment, decrease fibrosis, and improve the efficacy of immune checkpoint inhibitors in models of hepatocellular carcinoma . This product is intended for research purposes only and is not for human, veterinary, or diagnostic use. Researchers should validate specific applications for their experimental systems.

特性

IUPAC Name

1-[1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZYKNJZCVIKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-Sograzepide: A Deep Dive into its Mechanism of Action in Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism of action of (Rac)-Sograzepide, a potent and selective gastrin/cholecystokinin-B (CCK2) receptor antagonist, in the regulation of gastric acid secretion. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying physiological pathways to serve as a critical resource for professionals in the field of gastroenterology and drug development.

Core Mechanism of Action: Antagonism of the Gastrin/CCK2 Receptor

This compound, also known as Netazepide and YF476, is an orally active 1,5-benzodiazepine derivative that functions as a highly selective antagonist of the gastrin/cholecystokinin-B (CCK2) receptor.[1] Its primary mechanism in reducing gastric acid secretion involves blocking the physiological cascade initiated by the hormone gastrin.

Gastrin, released from G-cells in the gastric antrum, is a principal stimulant of gastric acid secretion. It exerts its effect by binding to CCK2 receptors located on the surface of enterochromaffin-like (ECL) cells in the gastric mucosa.[2][3] This binding event triggers a signaling cascade within the ECL cells, leading to the synthesis and release of histamine. The released histamine then acts in a paracrine manner, binding to H2 receptors on adjacent parietal cells, which are the primary acid-producing cells of the stomach. This stimulation of H2 receptors activates the H+,K+-ATPase proton pump, the final step in the secretion of hydrochloric acid into the gastric lumen.[2]

This compound competitively inhibits the binding of gastrin to the CCK2 receptors on ECL cells.[1][2] By blocking this initial and critical step, it prevents the downstream release of histamine and, consequently, the stimulation of parietal cells. This targeted antagonism effectively and potently suppresses gastrin-stimulated gastric acid secretion.[1][4]

Signaling Pathway of Gastrin-Mediated Acid Secretion and this compound Inhibition

The following diagram illustrates the signaling pathway from gastrin release to acid secretion and the point of intervention for this compound.

G cluster_G_Cell G-Cell (Antrum) cluster_ECL_Cell ECL Cell cluster_Parietal_Cell Parietal Cell G_Cell Gastrin Release CCK2R CCK2 Receptor G_Cell->CCK2R Binding ERK_MAPK ERK/MAPK Pathway CCK2R->ERK_MAPK Activation Sograzepide This compound Sograzepide->CCK2R Antagonism Histamine Histamine Release ERK_MAPK->Histamine H2R H2 Receptor Histamine->H2R Binding Proton_Pump H+,K+-ATPase (Proton Pump) H2R->Proton_Pump Activation Acid HCl Secretion Proton_Pump->Acid

Caption: Gastrin-mediated acid secretion pathway and this compound's point of inhibition.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding Affinity and Potency
ParameterSpecies/SystemReceptorValueReference
Ki RatGastrin/CCK-B (Brain)0.068 nM[1]
CanineCloned Gastrin/CCK-B0.62 nM[1]
HumanCloned Gastrin/CCK-B0.19 nM[1]
IC50 Not SpecifiedGastrin/CCK-B0.1 nM[5]
Not SpecifiedGastrin/CCK-A502 nM[5]
Selectivity RatCCK-B vs. CCK-A4100-fold[1]
Table 2: In Vivo Efficacy in Preclinical Models (Inhibition of Pentagastrin-Induced Acid Secretion)
SpeciesRoute of AdministrationED50Reference
Anesthetized RatsIntravenous0.0086 µmol/kg[1]
Heidenhain Pouch DogsIntravenous0.018 µmol/kg[1]
Heidenhain Pouch DogsOral0.020 µmol/kg[1]
Table 3: Clinical Efficacy in Healthy Subjects (Inhibition of Pentagastrin-Induced H+ Secretion)
Oral DoseMean Inhibition of H+ Secretion RateReference
1 mgDose-dependent inhibition observed[4]
5 mgDose-dependent inhibition observed[4]
25 mgDose-dependent inhibition observed[4]
100 mgAbolished the response to pentagastrin[4]

Detailed Experimental Protocols

This section outlines the methodologies employed in the key preclinical and clinical studies that have defined the mechanism of action of this compound.

In Vitro Receptor Binding Assays (Adapted from Takinami et al., 1997)
  • Objective: To determine the binding affinity (Ki) of this compound for gastrin/CCK-B receptors from different species.

  • Protocol:

    • Receptor Preparation:

      • Rat Brain: Cerebral cortices from Wistar rats were homogenized in ice-cold 50 mM Tris-HCl buffer. The homogenate was centrifuged, and the resulting pellet containing the membrane fraction was resuspended in the assay buffer.

      • Cloned Canine and Human Receptors: Cell lines stably expressing the canine or human gastrin/CCK-B receptor were used to prepare membrane fractions in a similar manner.

    • Binding Assay:

      • Membrane preparations were incubated with the radioligand [125I]CCK-8 and various concentrations of this compound.

      • The incubation was carried out in a Tris-HCl buffer containing bovine serum albumin, bacitracin, and MgCl2.

      • Non-specific binding was determined in the presence of a high concentration of unlabeled CCK-8.

      • After incubation, bound and free radioligand were separated by rapid filtration through glass fiber filters.

      • The radioactivity retained on the filters was measured using a gamma counter.

    • Data Analysis:

      • IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

In Vivo Inhibition of Gastric Acid Secretion in Heidenhain Pouch Dogs (Adapted from Takinami et al., 1997)
  • Objective: To evaluate the in vivo potency and oral bioavailability of this compound in a conscious large animal model.

  • Protocol:

    • Animal Model: Female beagle dogs were surgically prepared with a Heidenhain pouch, a denervated pouch of the main stomach that allows for the collection of pure gastric juice.

    • Experimental Workflow:

      G cluster_workflow Experimental Workflow: Heidenhain Pouch Dog Model Fasting 18-hour Fasting Pentagastrin Pentagastrin Infusion (Stimulant) Fasting->Pentagastrin Drug_Admin This compound Admin (IV or Oral) Pentagastrin->Drug_Admin After steady state Collection Gastric Juice Collection (30-min intervals) Drug_Admin->Collection Analysis Measure Volume & Titrate for Acidity Collection->Analysis

      Caption: Workflow for assessing this compound's effect on acid secretion in dogs.

    • Procedure:

      • Following an 18-hour fast, a continuous intravenous infusion of pentagastrin was initiated to induce a stable submaximal rate of acid secretion.

      • Gastric juice from the pouch was collected at 30-minute intervals.

      • Once a steady state of acid secretion was achieved, this compound was administered either intravenously or orally.

      • Gastric juice collection continued for several hours post-administration.

    • Data Analysis:

      • The volume of gastric juice was measured, and the acid concentration was determined by titration with 0.1 N NaOH to a pH of 7.0.

      • The total acid output was calculated, and the dose-dependent inhibition was used to determine the ED50 value.

Clinical Trial in Healthy Subjects (Adapted from Boyce et al., 2013)
  • Objective: To assess the dose-dependent effect of single oral doses of this compound on pentagastrin-stimulated gastric acid secretion in humans.

  • Protocol:

    • Study Design: A double-blind, placebo-controlled, five-way crossover study was conducted in healthy male volunteers.

    • Procedure:

      • Subjects received single oral doses of this compound (1, 5, 25, and 100 mg) or a placebo, with a washout period between each treatment.

      • One hour after dosing, a continuous intravenous infusion of pentagastrin (0.6 μg/kg/h) was started and maintained for a set duration.

      • Gastric secretions were continuously aspirated via a nasogastric tube.

    • Data Collection and Analysis:

      • The collected gastric aspirate was analyzed for volume, pH, and H+ concentration (determined by titration).

      • The H+ secretion rate was calculated for each collection period.

      • The inhibitory effect of each dose of this compound was compared to the placebo response.

Conclusion

This compound is a potent, selective, and orally active antagonist of the gastrin/CCK2 receptor. Its mechanism of action is well-defined, involving the direct blockade of gastrin binding to ECL cells, thereby inhibiting the histamine-mediated pathway of gastric acid secretion. This targeted action has been quantified through extensive in vitro and in vivo studies, demonstrating high affinity for the human CCK2 receptor and effective suppression of acid production in both preclinical models and human subjects. The data and protocols presented in this guide underscore the robust pharmacological profile of this compound, providing a solid foundation for its continued investigation and development in the management of acid-related disorders and conditions driven by hypergastrinemia.

References

(Rac)-Sograzepide: A Technical Guide to Cholecystokinin B (CCK-B) Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Sograzepide, also known as Netazepide or YF476, is a potent and selective, orally active antagonist of the cholecystokinin B (CCK-B) receptor, which is also recognized as the gastrin receptor (CCK2R).[1][2] This technical guide provides a comprehensive overview of the antagonism of the CCK-B receptor by this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing associated molecular pathways. The document is intended to serve as a core resource for researchers and professionals engaged in the study and development of CCK-B receptor antagonists for therapeutic applications, including the management of gastric acid-related disorders and certain neuroendocrine tumors.

Introduction to this compound and the CCK-B Receptor

The cholecystokinin B (CCK-B) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in gastrointestinal physiology and central nervous system functions.[3][4] In the stomach, the CCK-B receptor, activated by the hormone gastrin, is a key regulator of gastric acid secretion.[3] this compound is a benzodiazepine derivative that acts as a competitive antagonist at this receptor, thereby inhibiting the downstream signaling cascades that lead to acid production.[2] Its high affinity and selectivity for the CCK-B receptor over the CCK-A receptor make it a valuable tool for both research and potential therapeutic development.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with the CCK-B receptor and its in vivo efficacy.

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorSpeciesPreparationRadioligandKi (nM)Reference(s)
CCK-BRatBrain[¹²⁵I]CCK-80.068[5]
CCK-BCanineCloned Receptor[¹²⁵I]CCK-80.62[5]
CCK-BHumanCloned Receptor[¹²⁵I]CCK-80.19[5]
CCK-ARatPancreas[¹²⁵I]CCK-8280[5]

Table 2: In Vitro Inhibitory Concentration of this compound

TargetIC₅₀ (nM)Reference(s)
Gastrin/CCK-B0.1
Gastrin/CCK-A502

Table 3: In Vivo Efficacy of this compound in Inhibiting Pentagastrin-Stimulated Gastric Acid Secretion

SpeciesRoute of AdministrationED₅₀ (µmol/kg)Reference(s)
RatIntravenous0.0086[5]
Dog (Heidenhain pouch)Intravenous0.018[5]
Dog (Heidenhain pouch)Oral0.020[5]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antagonism of the CCK-B receptor by this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the CCK-B receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the CCK-B receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes prepared from rat brain, or cells expressing cloned canine or human CCK-B receptors.

  • Radioligand: [¹²⁵I]CCK-8 (Cholecystokinin Octapeptide, Bolton-Hunter labeled).

  • Test Compound: this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled CCK-B receptor agonist or antagonist (e.g., 1 µM unlabeled CCK-8 or gastrin).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and non-specific binding control.

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pentagastrin-Stimulated Gastric Acid Secretion

This protocol describes the methodology to assess the in vivo efficacy of this compound in inhibiting gastric acid secretion in animal models.

Objective: To determine the dose-dependent inhibitory effect of this compound on pentagastrin-stimulated gastric acid secretion.

Animal Models:

  • Anesthetized Rats: With cannulated stomachs for gastric juice collection.

  • Conscious Dogs with Heidenhain Pouches: A surgically created pouch of the stomach, isolated from the main stomach but retaining its blood supply, allowing for the collection of pure gastric juice.[3]

Materials:

  • Stimulant: Pentagastrin (a synthetic analog of gastrin).

  • Test Compound: this compound administered intravenously or orally.

  • Anesthetic (for rats): e.g., Urethane.

  • Gastric Lavage Solution: e.g., Saline.

  • Titration Reagent: e.g., 0.01 N NaOH.

  • pH Meter.

Procedure (Anesthetized Rat Model):

  • Animal Preparation: Anesthetize the rats and surgically insert a cannula into the stomach.

  • Basal Secretion: Collect gastric juice for a baseline period to determine the basal acid output.

  • Stimulation: Administer a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.

  • Antagonist Administration: Once a stable stimulated secretion rate is achieved, administer this compound intravenously at various doses.

  • Sample Collection: Collect gastric juice at regular intervals throughout the experiment.

  • Analysis:

    • Measure the volume of each gastric juice sample.

    • Determine the acid concentration by titrating with NaOH to a neutral pH.

    • Calculate the acid output (volume × concentration).

  • Data Analysis:

    • Plot the percentage inhibition of pentagastrin-stimulated acid secretion against the dose of this compound.

    • Calculate the ED₅₀ value (the dose that produces 50% of the maximal inhibition).

Procedure (Heidenhain Pouch Dog Model):

  • Animal Preparation: Use conscious dogs with established Heidenhain pouches.

  • Fasting: Fast the dogs overnight but allow free access to water.

  • Basal Collection: Collect gastric secretions from the pouch for a basal period.

  • Stimulation: Administer a continuous intravenous infusion of pentagastrin.

  • Antagonist Administration: Administer this compound either intravenously or orally at various doses.

  • Sample Collection: Collect gastric juice from the pouch at regular intervals.

  • Analysis and Data Analysis: Follow the same procedures as described for the anesthetized rat model.

Signaling Pathways and Visualizations

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor by gastrin initiates a signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with CCK-B receptor activation, such as gastric acid secretion.

CCK_B_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Gastrin Gastrin CCKB_R CCK-B Receptor Gastrin->CCKB_R Binds & Activates Sograzepide This compound Sograzepide->CCKB_R Binds & Blocks Gq Gq Protein CCKB_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Gastric Acid Secretion) Ca_Release->Physiological_Response PKC->Physiological_Response

Caption: CCK-B receptor signaling pathway and its antagonism by this compound.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound like this compound.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Total_Binding Total Binding: Receptor + Radioligand Receptor_Prep->Total_Binding NSB Non-specific Binding: Receptor + Radioligand + Excess Cold Ligand Receptor_Prep->NSB Competitive_Binding Competitive Binding: Receptor + Radioligand + Test Compound Receptor_Prep->Competitive_Binding Radioligand_Prep Radioligand ([¹²⁵I]CCK-8) Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Radioligand_Prep->Competitive_Binding Compound_Prep Test Compound Dilutions (this compound) Compound_Prep->Competitive_Binding Filtration Vacuum Filtration Total_Binding->Filtration NSB->Filtration Competitive_Binding->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC₅₀ Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of this compound to CCK-B Receptor Function

This diagram illustrates the logical relationship between gastrin, this compound, the CCK-B receptor, and the resulting physiological effect.

Logical_Relationship Gastrin Gastrin (Agonist) CCKB_R CCK-B Receptor Gastrin->CCKB_R Binds to Sograzepide This compound (Antagonist) Sograzepide->CCKB_R Binds to Activation Receptor Activation CCKB_R->Activation Leads to Inhibition Receptor Inhibition CCKB_R->Inhibition Leads to Acid_Secretion Gastric Acid Secretion Activation->Acid_Secretion Stimulates Inhibition->Acid_Secretion Prevents

Caption: Logical relationship of agonist and antagonist action at the CCK-B receptor.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCK-B receptor. The quantitative data presented in this guide highlight its high affinity for the receptor and its efficacy in inhibiting gastrin-stimulated gastric acid secretion in preclinical models. The detailed experimental protocols provide a foundation for researchers to design and execute studies involving this compound. The visualized signaling pathways and experimental workflows offer a clear conceptual framework for understanding the mechanism of action and the methods used for its evaluation. This technical guide serves as a valuable resource for the continued investigation and potential clinical application of this compound and other CCK-B receptor antagonists.

References

(Rac)-Sograzepide: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

(Rac)-Sograzepide, also known as Netazepide and designated by the codes YF476 and YM-220, is a potent and highly selective, orally active antagonist of the gastrin/cholecystokinin-B (CCK-B) receptor.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the gastrin/CCK-B receptor pathway. This document details the proposed synthesis of this compound, summarizes its key pharmacological data, and provides protocols for relevant biological assays.

Discovery and Rationale

The discovery of this compound was driven by the need for a potent and selective antagonist for the gastrin/CCK-B receptor. Gastrin, a hormone that plays a crucial role in stimulating gastric acid secretion, has also been implicated in the proliferation of certain cell types in the gastrointestinal tract, including enterochromaffin-like (ECL) cells.[2] Dysregulation of gastrin signaling can lead to conditions such as hypergastrinemia, which is associated with the development of gastric neuroendocrine tumors (g-NETs).[2] Therefore, a selective antagonist of the gastrin/CCK-B receptor was sought as a potential therapeutic agent for these conditions.

This compound emerged from a series of 1,4-benzodiazepin-2-one derivatives and was identified as a lead compound due to its high affinity and selectivity for the gastrin/CCK-B receptor over the CCK-A receptor.[1]

Proposed Synthesis Pathway

Starting Materials:

  • 2-Amino-5-chlorobenzophenone

  • Glycine ethyl ester hydrochloride

  • Pivaloyl chloride

  • (R)-3-Amino-5-(2-pyridyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • 3-(Methylamino)phenyl isocyanate

Proposed Synthesis Steps:

  • Formation of the Benzodiazepine Core: The synthesis would likely begin with the condensation of a 2-aminobenzophenone derivative with an amino acid ester, such as glycine ethyl ester, to form the 1,4-benzodiazepine core structure.

  • Introduction of the Pivaloylmethyl Group: The next step would involve the alkylation of the benzodiazepine nitrogen with a pivaloylmethyl group, likely using a reagent like bromo- or chloromethyl pivalate.

  • Formation of the Urea Moiety: The final key step would be the formation of the urea linkage. This would involve the reaction of the amino group on the benzodiazepine core with a substituted phenyl isocyanate, specifically 3-(methylamino)phenyl isocyanate, to yield the final product, this compound.

It is important to note that this is a generalized and proposed pathway. The actual synthesis may involve different reagents, protecting group strategies, and reaction conditions to optimize yield and purity.

Mechanism of Action

This compound functions as a competitive antagonist at the gastrin/CCK-B receptor.[1] By binding to this receptor, it prevents the endogenous ligand, gastrin, from binding and initiating downstream signaling cascades. The primary consequence of this antagonism is the inhibition of gastrin-stimulated gastric acid secretion. Furthermore, by blocking the trophic effects of gastrin, Sograzepide can inhibit the proliferation of gastrin-sensitive cells, such as ECL cells, which is the basis for its investigation in the treatment of g-NETs.[2]

Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gastrin Gastrin receptor Gastrin/CCK-B Receptor gastrin->receptor Binds & Activates sograzepide This compound sograzepide->receptor Binds & Blocks g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ ip3->ca2 Releases pkc PKC dag->pkc Activates ca2->pkc Activates cellular_response Cellular Response (e.g., Acid Secretion, Proliferation) pkc->cellular_response Leads to

Caption: Gastrin/CCK-B Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

ParameterReceptorSpeciesValueReference
Ki Gastrin/CCK-BRat (brain)0.068 nM[1]
Gastrin/CCK-BCanine (cloned)0.62 nM[1]
Gastrin/CCK-BHuman (cloned)0.19 nM[1]
Selectivity CCK-A vs. CCK-BRat>7,000-fold
IC50 Gastrin/CCK-BNot Specified0.3 nM

Table 2: In Vivo Efficacy in Animal Models

ModelSpeciesRouteParameterValueReference
Pentagastrin-induced acid secretionRatIVED500.0086 µmol/kg[1]
Pentagastrin-induced acid secretionDogIVED500.018 µmol/kg[1]
Pentagastrin-induced acid secretionDogPOED500.020 µmol/kg[1]

Table 3: Clinical Trial Data in Patients with Gastric Neuroendocrine Tumors

ParameterTreatment DurationResultp-valueReference
Tumor Number 12 weeksSignificant reduction<0.001
Size of Largest Tumor 12 weeksSignificant reduction<0.001
Plasma Chromogranin A 12 weeksNormalized in all patients<0.001
Tumor Eradication 52 weeksAll tumors cleared in 5/13 patientsNot reported[2]
Tumor Number Reduction 52 weeksSignificant reduction in remaining patients<0.01[2]
Size of Largest Tumor Reduction 52 weeksSignificant reduction in remaining patients<0.001[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

5.1. Gastrin/CCK-B Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the gastrin/CCK-B receptor.

Materials:

  • Membrane preparations from cells expressing the recombinant human gastrin/CCK-B receptor.

  • [125I]-labeled gastrin or a suitable CCK-B selective radioligand.

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).

  • Non-specific binding control (e.g., a high concentration of unlabeled gastrin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the receptor membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or varying concentrations of this compound.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5.2. Immunohistochemical Staining for Ki-67

Objective: To assess the proliferative index in gastric tissue samples.

Materials:

  • Formalin-fixed, paraffin-embedded gastric biopsy tissues.

  • Microtome.

  • Glass slides.

  • Xylene and graded ethanol series for deparaffinization and rehydration.

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0).

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity.

  • Blocking serum (e.g., normal goat serum).

  • Primary antibody: anti-Ki-67 monoclonal antibody.

  • Biotinylated secondary antibody.

  • Avidin-biotin-peroxidase complex (ABC) reagent.

  • DAB (3,3'-diaminobenzidine) chromogen.

  • Hematoxylin counterstain.

  • Mounting medium.

Procedure:

  • Cut 4-5 µm sections from the paraffin-embedded tissue blocks and mount them on glass slides.

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval by heating the slides in citrate buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding sites with normal goat serum.

  • Incubate the sections with the primary anti-Ki-67 antibody.

  • Wash and incubate with the biotinylated secondary antibody.

  • Wash and incubate with the ABC reagent.

  • Develop the color with DAB chromogen.

  • Counterstain with hematoxylin.

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • The Ki-67 labeling index is determined by counting the percentage of positively stained nuclei in a defined number of tumor cells.

5.3. Plasma Chromogranin A (CgA) Measurement

Objective: To measure the levels of the neuroendocrine tumor marker Chromogranin A in plasma.

Materials:

  • Patient plasma samples collected in EDTA tubes.

  • Commercially available Chromogranin A ELISA kit.

  • Microplate reader.

Procedure:

  • Follow the instructions provided with the commercial ELISA kit.

  • Typically, the assay involves adding patient plasma samples and standards to microplate wells coated with a capture antibody specific for CgA.

  • After an incubation period, the wells are washed, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • Following another incubation and wash step, a substrate solution is added, which reacts with the enzyme to produce a colored product.

  • The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader.

  • The concentration of CgA in the patient samples is determined by comparing their absorbance values to a standard curve generated from the known concentrations of the CgA standards.

Logical Workflow

The following diagram illustrates the logical workflow from the discovery of this compound to its clinical application.

logical_workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development unmet_need Unmet Need: Gastrin-related Disorders target_id Target Identification: Gastrin/CCK-B Receptor unmet_need->target_id lead_gen Lead Generation: 1,4-Benzodiazepine Scaffold target_id->lead_gen lead_opt Lead Optimization: Synthesis of Analogs lead_gen->lead_opt sograzepide_id This compound Identified lead_opt->sograzepide_id in_vitro In Vitro Studies: Binding Affinity, Selectivity sograzepide_id->in_vitro in_vivo In Vivo Studies: Animal Models of Acid Secretion in_vitro->in_vivo phase1 Phase I Trials: Safety & Tolerability in Healthy Volunteers in_vivo->phase1 phase2 Phase II Trials: Efficacy in Patients (g-NETs) phase1->phase2 phase3 Phase III Trials: Pivotal Studies for Regulatory Approval phase2->phase3 regulatory Regulatory Review & Approval phase3->regulatory clinical_use Clinical Use regulatory->clinical_use

References

(Rac)-Sograzepide (CAS Number: 168161-71-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Sograzepide, also known by its synonyms (Rac)-Netazepide, (Rac)-YF 476, and (Rac)-YM-220, is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor (CCK2R). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacological effects, and relevant experimental data. The information presented is intended to support researchers, scientists, and professionals involved in drug development in understanding the therapeutic potential of this compound, particularly in conditions related to gastric acid secretion and hypergastrinemia-induced pathologies.

Introduction

This compound is a benzodiazepine derivative that has been investigated for its ability to reduce gastric acid secretion.[1][2][3][4] Its primary pharmacological action is the competitive antagonism of the CCK2 receptor, a G-protein coupled receptor that plays a crucial role in regulating gastric acid secretion and the proliferation of certain cell types in the gastric mucosa.[5][6] The active component is the R-enantiomer, Netazepide (also known as YF476).[5] This guide will delve into the molecular interactions, signaling pathways, and the quantitative impact of this compound on physiological and pathological processes.

Physicochemical Properties

PropertyValueReference
CAS Number 168161-71-5[1]
Molecular Formula C28H30N6O3[1]
Molecular Weight 498.58 g/mol [1]
Synonyms (Rac)-Netazepide, (Rac)-YF 476, (Rac)-YM-220[2][7]
Purity >90% (commercially available)[1]
Storage -20°C, protected from light and moisture[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking the binding of the endogenous ligands, gastrin and cholecystokinin, to the CCK2 receptor.[5][6] This receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein complex.

Activation of the CCK2 receptor by gastrin initiates a signaling cascade that leads to increased gastric acid secretion and can promote cell growth. This compound, by acting as an antagonist, inhibits these downstream effects.

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gastrin Gastrin cck2r CCK2 Receptor gastrin->cck2r Binds & Activates sograzepide This compound (Antagonist) sograzepide->cck2r Blocks g_protein Gq Protein cck2r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ (intracellular) ip3->ca2 Mobilizes pkc Protein Kinase C (PKC) dag->pkc Activates ca2->pkc Activates downstream Downstream Effectors pkc->downstream Phosphorylates response Cellular Responses (e.g., Gastric Acid Secretion, Cell Proliferation) downstream->response Leads to

CCK2 Receptor Signaling Pathway and Antagonism by this compound.

Preclinical and Clinical Data

Inhibition of Gastric Acid Secretion

Studies in animal models and humans have demonstrated the potent inhibitory effect of Netazepide (the active R-enantiomer of this compound) on gastric acid secretion stimulated by pentagastrin, a synthetic analog of gastrin.

Study TypeModelTreatmentEffect on Gastric Acid SecretionReference
PreclinicalBeagle dogs with gastric fistulaYF476 (i.v.)Dose-dependent inhibition of pentagastrin-induced secretion (ED50 = 0.0023 µmol/kg)[5]
PreclinicalBeagle dogs with gastric fistulaYF476 (oral)Dose-dependent inhibition of peptone-induced secretion (ED50 = 0.11 µmol/kg)[5]
PreclinicalAnesthetized ratsYF476 (i.v.)Inhibition of pentagastrin-induced secretion (ED50 = 0.0086 µmol/kg)[8]
ClinicalHealthy subjectsNetazepide (single oral doses of 1, 5, 25, 100 mg)Dose-dependent inhibition of pentagastrin-induced H+ secretion (100 mg abolished the response)[9]
Effects on Neuroendocrine Tumors and Biomarkers

Netazepide has been investigated for its therapeutic potential in patients with type 1 gastric neuroendocrine tumors (NETs), which are often driven by hypergastrinemia.

Study PopulationTreatmentDurationKey FindingsReference
Patients with type 1 gastric NETsNetazepide (50 mg/day)12 weeksSignificant reduction in the number and size of tumors; normalization of plasma/serum Chromogranin A (CgA)[10]
Patients with type 1 gastric NETsNetazepide (25 or 50 mg/day)52 weeksEradication of all tumors in 5 out of 13 patients; significant reduction in tumor number and size in others; normalized CgA in all patients[10][11]
Patients with Barrett's EsophagusNetazepide12 weeksNo significant effect on cellular proliferation (Ki67); significant increase in serum gastrin and decrease in plasma CgA[6]

Experimental Protocols

Pentagastrin-Stimulated Gastric Acid Secretion Measurement

This protocol is a generalized representation based on methodologies described in clinical studies.

Pentagastrin_Test_Workflow start Start fasting Overnight Fasting start->fasting ng_tube Nasogastric Tube Insertion fasting->ng_tube basal_collection Basal Gastric Juice Collection (e.g., for 1 hour) ng_tube->basal_collection drug_admin Administration of This compound or Placebo basal_collection->drug_admin pentagastrin_infusion Intravenous Infusion of Pentagastrin (e.g., 0.6 µg/kg/h) drug_admin->pentagastrin_infusion stimulated_collection Stimulated Gastric Juice Collection (e.g., at 15-min intervals for 1-2 hours) pentagastrin_infusion->stimulated_collection analysis Analysis of Gastric Juice: - Volume - pH - H+ Concentration (Titration) stimulated_collection->analysis end End analysis->end

Workflow for Pentagastrin-Stimulated Gastric Acid Secretion Assay.
Gastroscopy with Biopsy for Tumor and Biomarker Analysis

The following workflow outlines the general procedure for obtaining tissue samples for histological and molecular analysis.

Gastroscopy_Biopsy_Workflow start Start: Patient Preparation endoscopy Upper Gastrointestinal Endoscopy start->endoscopy visualization Visualization and Documentation of Gastric Mucosa and Tumors endoscopy->visualization biopsy Biopsy Collection from: - Tumors - Flat Mucosa visualization->biopsy sample_processing Sample Processing biopsy->sample_processing histology Formalin-Fixation & Paraffin-Embedding for Histology and Immunohistochemistry (e.g., Ki67) sample_processing->histology For Histology molecular Snap-Freezing in Liquid Nitrogen for Molecular Analysis (e.g., qPCR) sample_processing->molecular For Molecular Biology end End: Analysis histology->end molecular->end

References

Molecular structure and activity of (Rac)-Sograzepide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Activity of (Rac)-Sograzepide

Introduction

This compound, also known as Netazepide, YF 476, and YM-220, is a potent, selective, and orally active antagonist of the cholecystokinin B (CCK-B) receptor, which is also recognized as the gastrin receptor (CCK2R).[1][2][3][4] It belongs to the benzodiazepine class of compounds.[4][5] The primary mechanism of action of Sograzepide involves blocking the binding of the hormones gastrin and cholecystokinin to the CCK-B receptor.[4] This antagonism has significant implications for gastrointestinal physiology, most notably in the reduction of gastric acid secretion and the inhibition of enterochromaffin-like (ECL) cell proliferation.[4] These properties make Sograzepide a subject of investigation for therapeutic use in conditions associated with hypergastrinemia and excessive gastric acid, such as gastric neuroendocrine tumors (NETs).[2]

Molecular Profile

Sograzepide is a racemic mixture. Its chemical identity is well-defined, and it is characterized by a core 1,4-benzodiazepine structure.[5] Key identifiers and properties are summarized in the table below.

Identifier Value Reference
IUPAC Name (R)-1-(1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1][2]diazepin-3-yl)-3-(3-(methylamino)phenyl)urea[3]
Synonyms (Rac)-Netazepide, (Rac)-YF 476, (Rac)-YM-220[1][3][6]
CAS Number 168161-71-5[7][8]
Molecular Formula C28H30N6O3[1][7][8]
Molecular Weight 498.58 g/mol [1][7][8]

Mechanism of Action

Sograzepide exerts its effects by competitively blocking the CCK-B/gastrin receptor. In the gastric mucosa, these receptors are densely expressed on ECL cells.

  • Gastrin Binding: Under normal physiological conditions, the hormone gastrin, released from G-cells, binds to CCK-B receptors on ECL cells.

  • Histamine Release: This binding stimulates the ECL cells to secrete histamine.

  • Acid Secretion: Histamine then acts on H2 receptors located on adjacent parietal cells, activating the H+/K+-ATPase proton pump and leading to the secretion of gastric acid.[4][9]

  • Sograzepide Inhibition: By occupying the CCK-B receptor, Sograzepide prevents gastrin from binding, thereby interrupting this signaling cascade. This leads to a reduction in histamine release and a subsequent decrease in gastric acid secretion.[4]

  • Antiproliferative Effects: Gastrin is also a known trophic factor for ECL cells. Chronic hypergastrinemia can lead to ECL cell hyperplasia and the formation of gastric NETs. Sograzepide's blockade of the gastrin receptor inhibits these proliferative effects.[4][10]

Sograzepide_MoA cluster_ecl_cell ECL Cell cluster_parietal_cell Parietal Cell gastrin Gastrin cckbr CCK-B Receptor gastrin->cckbr Binds histamine Histamine cckbr->histamine Stimulates Release h2r H2 Receptor histamine->h2r Binds proton_pump H+/K+ ATPase (Proton Pump) h2r->proton_pump Activates acid Gastric Acid (H+) proton_pump->acid Secretes sograzepide This compound sograzepide->cckbr Blocks

Figure 1. Signaling pathway of gastrin-mediated acid secretion and its inhibition by Sograzepide.

Biological and Clinical Activity

Sograzepide is characterized as a highly potent and selective CCK-B/gastrin antagonist.[2] While specific IC50 values are not detailed in the provided search results, its activity has been demonstrated in human studies. It effectively inhibits pentagastrin-stimulated gastric acid secretion in a dose-dependent manner.[11] Clinical investigations have focused on its potential to treat type 1 gastric NETs that arise from hypergastrinemia in patients with chronic atrophic gastritis.[10]

Parameter Description Reference
Primary Target Cholecystokinin B (CCK-B) / Gastrin Receptor[1][2][12]
Activity Competitive Antagonist[11]
Key Effect Reduction of gastric acid secretion; Antiproliferative effect on ECL cells[1][4]
Human Oral Doses (Clinical Study) Single doses of 1, 5, 25, and 100 mg[11]
Human Dosing (NETs Study) 50 mg once daily for 12 weeks[10]
Plasma Concentrations (50 mg dose) Pre-dose: 4.6 - 7.0 ng/mL; 1h Post-dose: 87 - 220 ng/mL[10]

Experimental Methodologies

Detailed, step-by-step protocols for Sograzepide are proprietary. However, based on the literature, representative experimental designs can be described.

Representative Protocol: Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity (Ki) of a compound for its target.[13][14] A typical heterologous competition binding assay for Sograzepide would involve the following steps:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing the human CCK-B receptor.

  • Radioligand Selection: Use a high-affinity radiolabeled ligand for the CCK-B receptor (e.g., [3H]-gastrin).

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity captured on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Sograzepide concentration. The IC50 (the concentration of Sograzepide that displaces 50% of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.[14]

Functional Assay: Inhibition of Pentagastrin-Stimulated Acid Secretion

This in vivo human experimental model directly assesses the functional antagonism of the gastrin receptor.[11]

  • Subject Preparation: Healthy volunteers undergo fasting. A nasogastric tube is inserted for gastric content aspiration.

  • Baseline Measurement: Collect baseline gastric secretions to determine basal acid output.

  • Drug Administration: Administer a single oral dose of this compound or a placebo in a double-blind, crossover design.

  • Pentagastrin Challenge: At a specified time after drug administration, begin a continuous intravenous infusion of pentagastrin (a synthetic gastrin agonist) to stimulate acid secretion.

  • Sample Collection: Continuously aspirate gastric secretions at set intervals throughout the infusion period.

  • Analysis: Measure the volume, pH, and H+ concentration of the gastric aspirate for each collection period.

  • Endpoint Evaluation: Compare the acid secretion response (volume and H+ rate) following Sograzepide administration to the response after placebo to determine the degree of inhibition.

Experimental_Workflow arrow arrow start Start: Fasted Subject with Nasogastric Tube baseline 1. Baseline Measurement (Aspirate Gastric Secretions) start->baseline admin 2. Drug Administration (Oral Sograzepide or Placebo) baseline->admin infusion 3. Pentagastrin Infusion (Continuous IV) admin->infusion collection 4. Sample Collection (Continuous Aspiration) infusion->collection analysis 5. Sample Analysis (Measure Volume, pH, H+ Rate) collection->analysis end Endpoint: Determine Inhibition vs. Placebo analysis->end

Figure 2. Workflow for a pentagastrin challenge study to assess functional antagonism.

Summary and Conclusion

This compound is a well-characterized small molecule antagonist of the CCK-B/gastrin receptor. Its mechanism of action, centered on the inhibition of the gastrin-ECL cell-parietal cell axis, provides a targeted approach to reducing gastric acid secretion and mitigating the trophic effects of gastrin. Human studies have confirmed its dose-dependent activity and have shown its potential as a therapeutic agent for managing conditions driven by hypergastrinemia, such as type 1 gastric neuroendocrine tumors.[10][11] Further research and clinical development are necessary to fully establish its therapeutic profile and applications.

References

(Rac)-Sograzepide: A Technical Guide to its Therapeutic Potential as a Selective CCK2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Sograzepide, also known as Netazepide and YF476, is a potent and selective, orally active antagonist of the cholecystokinin B (CCK-B) receptor, also known as the cholecystokinin 2 receptor (CCK2R) or gastrin receptor.[1][2] By competitively blocking this receptor, this compound effectively inhibits the physiological effects of gastrin and cholecystokinin, hormones that play crucial roles in gastric acid secretion and cellular proliferation. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and potential therapeutic applications of this compound, with a focus on its utility in conditions characterized by hypergastrinemia.

Mechanism of Action

This compound exerts its pharmacological effects through selective antagonism of the CCK2 receptor, a G protein-coupled receptor (GPCR). The binding of gastrin or cholecystokinin to CCK2R typically activates Gq and G12/13 proteins, initiating a cascade of intracellular signaling events.[1][3] This includes the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates Protein Kinase C (PKC).[1][3] Downstream signaling pathways, including the MAPK and PI3K/AKT pathways, are also activated, ultimately promoting cell proliferation and inhibiting apoptosis.[1][3] this compound competitively binds to the CCK2R, preventing the binding of its endogenous ligands and thereby inhibiting these downstream signaling events.[2]

Signaling Pathway

CCK2R_Signaling_Pathway cluster_ligand Ligands cluster_receptor Receptor cluster_antagonist Antagonist cluster_downstream Downstream Signaling Gastrin Gastrin / Cholecystokinin CCK2R CCK2 Receptor (GPCR) Gastrin->CCK2R Activates Gq_G12_13 Gq / G12/13 CCK2R->Gq_G12_13 Sograzepide This compound Sograzepide->CCK2R Inhibits PLC Phospholipase C (PLC) Gq_G12_13->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC MAPK_PI3K MAPK & PI3K/AKT Pathways Ca_PKC->MAPK_PI3K Cell_Effects Cell Proliferation ↓ Apoptosis MAPK_PI3K->Cell_Effects

CCK2R signaling cascade and its inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and the related compound, Nastorazepide (Z-360).

Table 1: In Vitro Binding Affinity and Potency

CompoundTargetSpeciesAssayValueReference
This compound (YF476)CCK2RRat (brain)[125I]CCK-8 bindingKi = 0.068 nM[4]
This compound (YF476)CCK2RCanine (cloned)[125I]CCK-8 bindingKi = 0.62 nM[4]
This compound (YF476)CCK2RHuman (cloned)[125I]CCK-8 bindingKi = 0.19 nM[4]
This compound (YF476)CCK1RRat (pancreas)[125I]CCK-8 binding4100-fold lower affinity than for CCK2R[4]
This compound (YF476)Pentagastrin-induced acid secretionRat (anesthetized)In vivo inhibitionED50 = 0.0086 µmol/kg (i.v.)[4]
This compound (YF476)Pentagastrin-induced acid secretionDog (Heidenhain pouch)In vivo inhibitionED50 = 0.018 µmol/kg (i.v.)[4]
This compound (YF476)Pentagastrin-induced acid secretionDog (Heidenhain pouch)In vivo inhibitionED50 = 0.020 µmol/kg (p.o.)[4]
Nastorazepide (Z-360)CCK2RHuman[3H]CCK-8 bindingKi = 0.47 nM[5]

Table 2: Human Pharmacokinetic Parameters of Netazepide (Day 7, repeated dosing)

DoseCmax (ng/mL)tmax (h)AUC(0,t) (ng·h/mL)t1/2 (h)Reference
25 mg120 (76–188)0.75 (0.5–4.0)196 (160–300)3.4 (2.0–7.3)[1]
100 mg569 (270–958)1.0 (0.5–2.0)933 (686–1379)4.1 (2.8–6.3)[1]

Table 3: Clinical Efficacy in Gastric Neuroendocrine Tumors (g-NETs)

TreatmentDurationKey OutcomesReference
Netazepide 50 mg/day12 weeksSignificant reduction in number of tumors (P < 0.001) and size of the largest tumor (P < 0.001). Normalization of plasma/serum Chromogranin A (CgA) (P < 0.001).[5]
Netazepide 25-50 mg/day52 weeksEradication of all tumors in 5/13 patients. Significant reduction in tumor number (P < 0.01) and size of the largest tumor (P < 0.001) in others. Normalization of CgA in all patients (P < 0.001). Reduced mRNA abundances of CgA and histidine decarboxylase.[5]

Potential Therapeutic Applications

Gastric Neuroendocrine Tumors (g-NETs)

The most well-documented therapeutic application of this compound is in the management of type 1 gastric neuroendocrine tumors. These tumors often arise in the context of chronic atrophic gastritis, which leads to hypergastrinemia and subsequent hyperplasia of enterochromaffin-like (ECL) cells.[6] By blocking the gastrin receptor on ECL cells, this compound has been shown to induce tumor regression and normalize biomarkers such as Chromogranin A (CgA).[5][7][8] Clinical trials have demonstrated that long-term treatment can lead to the complete eradication of these tumors in a subset of patients.[5]

Zollinger-Ellison Syndrome

Zollinger-Ellison syndrome is characterized by a gastrin-secreting tumor (gastrinoma), leading to severe peptic ulcer disease due to excessive gastric acid production. This compound's dual action of reducing gastric acid secretion and inhibiting the trophic effects of gastrin makes it a promising therapeutic candidate for this condition.[9]

Barrett's Esophagus

The role of gastrin in the pathogenesis of Barrett's esophagus and its progression to esophageal adenocarcinoma is an area of active investigation. While a clinical trial of Netazepide in patients with non-dysplastic Barrett's esophagus did not show a reduction in cellular proliferation, it did induce changes in gene expression, suggesting a potential biological effect that warrants further research.[10]

Experimental Protocols

Radioligand Binding Assay for CCK2R Affinity

This protocol is a generalized procedure for determining the binding affinity of a compound to the CCK2 receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing CCK2R P2 Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]CCK-8) P1->P2 P3 Add increasing concentrations of this compound P2->P3 P4 Separate bound from free radioligand via vacuum filtration P3->P4 P5 Wash filters to remove non-specific binding P4->P5 P6 Measure radioactivity on filters P5->P6 P7 Generate a competition binding curve P6->P7 P8 Calculate IC₅₀ and Ki values P7->P8

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing CCK2R in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a suitable buffer.[11]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]CCK-8), and varying concentrations of the unlabeled test compound (this compound).[11]

  • Incubation: Incubate the plate at a controlled temperature with gentle agitation to allow binding to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[11]

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.[11]

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.[11]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and then the Ki (inhibition constant) using the Cheng-Prusoff equation.[11]

Pentagastrin-Stimulated Gastric Acid Secretion Assay

This in vivo assay is used to evaluate the efficacy of this compound in inhibiting gastric acid secretion.

Methodology:

  • Animal Preparation: Anesthetize the animal model (e.g., rat or dog with a gastric fistula) and maintain a continuous infusion of saline.[4][12]

  • Basal Acid Output: Collect gastric secretions for a baseline period to determine the basal acid output.[12]

  • Drug Administration: Administer this compound or placebo intravenously or orally.[4]

  • Pentagastrin Stimulation: After a predetermined time, infuse pentagastrin, a synthetic gastrin analog, to stimulate gastric acid secretion.[4][12]

  • Sample Collection: Continuously collect gastric juice at regular intervals.[12]

  • Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standardized base (e.g., NaOH) to a neutral pH. Calculate the acid output (volume × concentration).[12]

Assessment of Tumor Burden in g-NET Clinical Trials

This outlines the typical procedures for monitoring tumor response in clinical studies of g-NETs.

Methodology:

  • Endoscopy: Perform upper gastrointestinal endoscopy at baseline and at specified intervals during and after treatment.[5][13]

  • Tumor Counting and Sizing: During endoscopy, visually count the number of tumors and measure the diameter of the largest tumor, often using the open biopsy forceps for scale.[5][13]

  • Biopsy: Obtain biopsies from the tumors and the surrounding flat corpus mucosa for histological analysis.[5]

  • Histopathological Assessment: Analyze the biopsy specimens for tumor grade, which is determined by the mitotic rate (number of mitoses per 2 mm2) and the Ki-67 proliferation index.[14][15]

Chromogranin A (CgA) Measurement

Circulating CgA is a key biomarker for g-NETs.

Methodology:

  • Sample Collection: Collect blood samples from patients at baseline and at regular intervals throughout the study. Process the blood to obtain either serum or plasma.[16]

  • Immunoassay: Quantify CgA levels using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or an Immunoradiometric Assay (IRMA).[16] These assays typically involve the capture of CgA by a specific antibody coated on a solid phase, followed by detection with a second, labeled antibody.

  • Data Analysis: Compare the CgA levels at different time points to the baseline and to a normal reference range to assess the biochemical response to treatment. A significant reduction (e.g., ≥50%) is often considered a positive response.[16]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is used to measure the mRNA levels of biomarkers like CgA and histidine decarboxylase in tissue biopsies.

qRT_PCR_Workflow cluster_rna RNA Extraction & cDNA Synthesis cluster_qpcr qPCR Amplification cluster_analysis Data Analysis S1 Extract total RNA from gastric mucosal biopsies S2 Assess RNA quality and quantity S1->S2 S3 Perform reverse transcription to synthesize cDNA S2->S3 S4 Set up qPCR reaction with SYBR Green or TaqMan probes S3->S4 S5 Include primers for target genes (CgA, HDC) and a reference gene (e.g., GAPDH) S4->S5 S6 Run qPCR in a thermal cycler S5->S6 S7 Determine the Ct (cycle threshold) values S6->S7 S8 Calculate relative gene expression using the ΔΔCt method S7->S8

Workflow for quantitative real-time PCR (qRT-PCR).

Methodology:

  • RNA Extraction: Isolate total RNA from gastric biopsy samples using a commercial kit or a standard protocol like RNA STAT-60.[17][18]

  • RNA Quality and Quantity: Assess the integrity and concentration of the extracted RNA using spectrophotometry or microfluidic analysis.[18]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[17][18]

  • qPCR Reaction: Prepare a reaction mixture containing the cDNA template, specific primers for the target genes (e.g., CgA, histidine decarboxylase) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system (e.g., TaqMan).[17]

  • Amplification and Detection: Perform the qPCR in a real-time thermal cycler, which monitors the fluorescence signal at each cycle of amplification.[17]

  • Data Analysis: Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold. Calculate the relative expression of the target genes normalized to the reference gene using the comparative Ct (ΔΔCt) method.[17]

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action as a selective CCK2 receptor antagonist. Its ability to both reduce gastric acid secretion and inhibit the proliferative effects of gastrin provides a strong rationale for its use in hypergastrinemic conditions. Robust clinical data supports its efficacy in treating type 1 gastric neuroendocrine tumors, with the potential for complete tumor eradication. Further investigation into its utility for other conditions such as Zollinger-Ellison syndrome and Barrett's esophagus is warranted. The detailed experimental protocols provided in this guide offer a framework for continued research and development of this and other CCK2R antagonists.

References

The Gastrin/CCK2 Receptor Antagonist (Rac)-Sograzepide in the Management of ECL-Cell Hyperplasia: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the efficacy and mechanism of action of (Rac)-Sograzepide (also known as netazepide and YF476), a selective gastrin/cholecystokinin-2 (CCK2) receptor antagonist, in mitigating enterochromaffin-like (ECL) cell hyperplasia and associated neuroendocrine tumors (NETs). This document is intended for researchers, scientists, and drug development professionals actively involved in gastroenterology and oncology.

Executive Summary

Enterochromaffin-like (ECL) cells, located in the oxyntic mucosa of the stomach, play a crucial role in gastric acid secretion through the release of histamine. Their proliferation is primarily driven by the hormone gastrin. Conditions leading to chronic hypergastrinemia, such as autoimmune atrophic gastritis and long-term use of proton pump inhibitors (PPIs), can result in ECL-cell hyperplasia, a precursor to the development of type 1 gastric neuroendocrine tumors (g-NETs)[1][2][3]. This compound is a potent and selective antagonist of the gastrin/CCK2 receptor, effectively blocking the trophic effects of gastrin on ECL cells. Preclinical and clinical studies have demonstrated that sograzepide can prevent and reverse ECL-cell hyperplasia and lead to the regression of established g-NETs[1][4][5]. This guide summarizes the key quantitative data, details the experimental protocols from pivotal studies, and illustrates the underlying molecular pathways.

Mechanism of Action: The Gastrin-ECL Cell Axis

Gastrin, released from G-cells in the gastric antrum, binds to the CCK2 receptors on ECL cells. This interaction initiates a signaling cascade that stimulates histamine secretion and promotes cell proliferation and survival[6]. Chronic stimulation by elevated gastrin levels leads to a sequence of pathological changes, from simple and linear hyperplasia to micronodular hyperplasia, dysplasia, and eventually, the formation of carcinoid tumors[4][7]. Sograzepide acts as a competitive antagonist at the CCK2 receptor, thereby inhibiting these downstream effects of gastrin[1][4].

Signaling Pathway

The binding of gastrin to the CCK2 receptor, a G protein-coupled receptor, activates multiple intracellular signaling pathways. Key among these is the Gq/Gα12/13-mediated activation of Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Subsequently, the mitogen-activated protein kinase (MAPK/ERK) pathway is activated, a central regulator of cell proliferation and differentiation[8].

Gastrin_Signaling_Pathway Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R G_Protein Gq / Gα12/13 CCK2R->G_Protein Activates Histamine Histamine Secretion CCK2R->Histamine Stimulates Sograzepide This compound Sograzepide->CCK2R Blocks PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK Proliferation ECL Cell Proliferation & Survival MAPK->Proliferation

Gastrin/CCK2R signaling pathway in ECL cells.

Quantitative Data Summary

The efficacy of this compound in treating ECL-cell hyperplasia and associated NETs has been quantified in both preclinical and clinical settings.

Clinical Trial Data

Clinical studies in patients with autoimmune chronic atrophic gastritis (CAG) and type 1 g-NETs have demonstrated significant regression of tumors and normalization of key biomarkers following sograzepide treatment.

Study ParameterBaseline (Median)12 Weeks Treatment52 Weeks TreatmentFollow-up (off-treatment)Reference
Number of Tumors 10 (range 4–30)Significant reduction (p < 0.001)Further reduction (p < 0.01); Complete eradication in 5/13 patientsIncrease in tumor number[1][4]
Size of Largest Tumor (mm) 6 (range 3–15)Significant reduction (p < 0.001)Further reduction (p < 0.001)Increase in tumor size[1][4]
Plasma Chromogranin A (CgA) ElevatedNormalized in all patients (p < 0.001)Remained normal in all patients (p < 0.001)Returned to pre-treatment levels[1][2][4]
CgA mRNA Abundance (biopsy) ElevatedReduced (p < 0.05)ReducedIncreased[2][4]
Histidine Decarboxylase (HDC) mRNA Abundance (biopsy) ElevatedReduced (p < 0.05)ReducedIncreased[2][4]
Preclinical Data

Studies in rodent models of hypergastrinemia-induced ECL-cell pathology have provided foundational evidence for the action of sograzepide.

Animal ModelInducing AgentSograzepide (YF476) EffectQuantitative OutcomeReference
Mastomys Loxtidine (H2-receptor antagonist)Inhibited and reversed ECL-cell neoplasia60% reduction in gastric ECL-cell microcarcinoids (<0.3mm)[9]
Rat Omeprazole (PPI)Prevented increases in ECL-cell activity and densityMaintained normal ECL cell density despite hypergastrinemia[1][6]
Cotton Rat Spontaneous (hypoacidity)Reduced incidence of ECL-cell carcinomasSubstantial reduction in tumor incidence[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Clinical Trial Protocol (Adapted from Moore et al. and Boyce et al.)

Clinical_Trial_Workflow Patient_Selection Patient Selection: - Autoimmune Chronic Atrophic Gastritis - Multiple Type 1 g-NETs - Hypergastrinemia & elevated CgA Baseline Baseline Assessment (Week 0) - Gastroscopy (count & measure tumors) - Biopsies (flat mucosa & tumors) - Blood samples (CgA, gastrin) Patient_Selection->Baseline Treatment Treatment Phase This compound (25-50 mg, once daily) Baseline->Treatment Monitoring Monitoring - Blood samples at 3, 6, 9, 12 weeks - Gastroscopy & biopsies at 6, 12 weeks Treatment->Monitoring Endpoint_12wk 12-Week Endpoint Assessment (Repeat Baseline Assessments) Monitoring->Endpoint_12wk Follow_up Follow-up Period (12-24 weeks off-treatment) Endpoint_12wk->Follow_up Long_Term Long-Term Extension (52 Weeks) (Continuous Treatment) Endpoint_12wk->Long_Term Option for extension study Endpoint_24wk Final Assessment (Repeat Baseline Assessments) Follow_up->Endpoint_24wk

Workflow for clinical trials of sograzepide in g-NETs.
  • Patient Population: Patients diagnosed with autoimmune chronic atrophic gastritis, resulting in hypochlorhydria and secondary hypergastrinemia, with multiple (≥4) type 1 gastric NETs.[1][2]

  • Dosage and Administration: Oral this compound administered once daily, with doses ranging from 25 mg to 50 mg.[4]

  • Assessments:

    • Endoscopy: Performed at baseline, and at various intervals (e.g., 6, 12, 24, and 52 weeks) to count and measure the size of all visible tumors.[2][4]

    • Histology: Biopsies of tumors and flat corpus mucosa were taken during endoscopy. The extent of ECL-cell proliferation was classified as linear hyperplasia, micronodular hyperplasia, or dysplasia. Immunohistochemical staining for neuroendocrine markers like Chromogranin A (CgA) and synaptophysin is used to identify ECL cells.[3][4]

    • Biomarker Analysis: Fasting blood samples were collected to measure circulating levels of CgA and gastrin. RNA was extracted from mucosal biopsies to assess the mRNA abundance of CgA, Histidine Decarboxylase (HDC), and Matrix Metalloproteinase-7 (MMP-7) via quantitative real-time polymerase chain reaction (qPCR).[2][4]

Preclinical Protocol: Induction of ECL-Cell Hyperplasia in Rodents

Preclinical_Model_Workflow Animal_Model Animal Selection (e.g., Mastomys, Sprague-Dawley Rats) Induction Induction of Hypergastrinemia (e.g., Loxtidine or Omeprazole in drinking water/diet for 8-20 weeks) Animal_Model->Induction Grouping Experimental Groups 1. Control (Vehicle) 2. Inducing Agent only 3. Inducing Agent + Sograzepide 4. Sograzepide only (reversal study) Induction->Grouping Treatment Treatment Period (Co-administration or post-induction) Grouping->Treatment Sacrifice Sacrifice & Tissue Collection - Stomach harvested - Blood collected (gastrin levels) Treatment->Sacrifice Analysis Analysis - Histology: ECL cell density/hyperplasia scoring - Morphometry: Mucosal thickness - Biomarkers: Histamine, HDC activity Sacrifice->Analysis

General workflow for preclinical sograzepide studies.
  • Animal Models: Mastomys natalensis, which have a genetic predisposition to ECL-cell tumors, or standard laboratory rats (e.g., Sprague-Dawley) are commonly used.[6][9]

  • Induction of Hypergastrinemia: Chronic administration of high-dose proton pump inhibitors (e.g., omeprazole) or potent, long-acting H2-receptor antagonists (e.g., loxtidine) effectively suppresses gastric acid, leading to a compensatory and sustained increase in circulating gastrin levels.[6][8][9]

  • Treatment: this compound is typically co-administered with the acid-suppressing agent to assess prevention of hyperplasia, or administered after a period of induction to assess reversal of established hyperplasia or tumors.[9]

  • Histological Assessment: Stomachs are excised, and the oxyntic mucosa is processed for histology. ECL cells are identified using immunohistochemistry for HDC or CgA. Hyperplasia is quantified by measuring ECL cell density (cells per unit area) or through a qualitative scoring system (e.g., simple, linear, nodular hyperplasia).[6][8]

Conclusion

This compound demonstrates a clear and potent inhibitory effect on gastrin-driven ECL-cell hyperplasia and the progression to neuroendocrine tumors. By selectively blocking the CCK2 receptor, it effectively abrogates the primary trophic signal to ECL cells. The quantitative data from both preclinical and human studies provide compelling evidence for its efficacy, showing significant reductions in tumor burden and normalization of key biomarkers. The detailed experimental protocols outlined herein provide a framework for future research and development in this area. This compound represents a targeted and logical therapeutic strategy for managing hypergastrinemia-associated gastric pathologies.

References

(Rac)-Sograzepide: A Technical Deep Dive into its Racemic Nature and Cholecystokinin B Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Sograzepide, also known as Netazepide, YF 476, and YM-220, is a potent and highly selective antagonist of the gastrin/cholecystokinin-B (CCK-B) receptor. As a racemic mixture, it is composed of equal parts of two enantiomers, (R)-Sograzepide and (S)-Sograzepide. This technical guide provides an in-depth exploration of the racemic nature of Sograzepide, its mechanism of action, and the experimental methodologies used to characterize this important pharmacological agent. Emerging research indicates that the pharmacological activity of Sograzepide resides predominantly in its (R)-enantiomer, highlighting the critical importance of stereochemistry in its drug action.

Chemical Structure and Stereochemistry

The chemical name for the active enantiomer of Sograzepide is (3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N′-(3-(methylamino)phenyl)urea. The chirality of the molecule is centered at the 3-position of the 1,4-benzodiazepine ring. The differential spatial arrangement of the substituents at this chiral center dictates the interaction with the CCK-B receptor, leading to significant differences in the pharmacological activity of the two enantiomers.

Quantitative Analysis of Receptor Binding

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In the case of Sograzepide, these assays have been instrumental in elucidating the stereoselective binding of its enantiomers to the CCK-B receptor. The following table summarizes the binding affinities (Ki values) of the active (R)-enantiomer for various species' CCK-B receptors.

CompoundReceptor SpeciesReceptor TypeKi (nM)
(R)-Sograzepide (YF476)Rat (Brain)Gastrin/CCK-B0.068[1]
(R)-Sograzepide (YF476)Canine (Cloned)Gastrin/CCK-B0.62[1]
(R)-Sograzepide (YF476)Human (Cloned)Gastrin/CCK-B0.19[1]
This compoundRat (Brain)Gastrin/CCK-A>1000

Experimental Protocols

Synthesis and Chiral Resolution of Sograzepide

A detailed, publicly available protocol for the synthesis and chiral resolution of Sograzepide is not available. However, the general approach would involve the following key steps:

  • Synthesis of the Racemic Mixture: The synthesis of this compound would likely involve a multi-step organic synthesis to construct the core 1,4-benzodiazepine structure, followed by the addition of the side chains.

  • Chiral Resolution: The separation of the (R) and (S) enantiomers from the racemic mixture is a critical step. This is typically achieved using chiral high-performance liquid chromatography (chiral HPLC).

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Objective: To separate and quantify the (R)- and (S)-enantiomers of Sograzepide.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Methodology:

  • Column: A column packed with a chiral stationary phase (e.g., a polysaccharide-based CSP like Chiralpak®) is used.

  • Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), is selected to achieve optimal separation.

  • Sample Preparation: A solution of this compound in a suitable solvent is prepared.

  • Injection and Detection: The sample is injected onto the column, and the separated enantiomers are detected using a UV detector at an appropriate wavelength.

  • Quantification: The peak areas of the two enantiomers are used to determine their relative proportions and enantiomeric purity.

Radioligand Binding Assay for CCK-B Receptor Affinity

Objective: To determine the binding affinity (Ki) of Sograzepide enantiomers for the CCK-B receptor.

Principle: This competitive binding assay measures the ability of a test compound (unlabeled Sograzepide enantiomer) to displace a radiolabeled ligand that has a known high affinity for the CCK-B receptor.

Methodology:

  • Receptor Preparation: Membranes from cells or tissues expressing the CCK-B receptor are prepared.

  • Radioligand: A suitable radioligand, such as [125I]CCK-8, is used.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled Sograzepide enantiomer.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathways

Sograzepide exerts its pharmacological effects by competitively blocking the binding of the endogenous ligands, gastrin and cholecystokinin, to the CCK-B receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

CCK_B_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gastrin/CCK Gastrin/CCK CCKBR CCK-B Receptor Gastrin/CCK->CCKBR Binds & Activates Sograzepide Sograzepide Sograzepide->CCKBR Blocks Gq Gαq CCKBR->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Cellular_Response Cellular Response (e.g., Acid Secretion) MAPK_Cascade->Cellular_Response Leads to

Caption: CCK-B Receptor Signaling Pathway.

Upon activation by gastrin or CCK, the CCK-B receptor activates Gαq, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG and elevated intracellular Ca²⁺ levels synergistically activate protein kinase C (PKC). These signaling events ultimately lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, resulting in various cellular responses such as gastric acid secretion. Sograzepide, by blocking the initial receptor activation, effectively inhibits this entire signaling cascade.

Experimental Workflow

The following diagram illustrates the typical workflow for the characterization of this compound and its enantiomers.

Sograzepide_Characterization_Workflow cluster_synthesis Synthesis & Resolution cluster_characterization Pharmacological Characterization cluster_analysis Data Analysis Synthesis Synthesis of This compound Resolution Chiral HPLC Resolution Synthesis->Resolution Binding_Assay Radioligand Binding Assay (CCK-B Receptor) Resolution->Binding_Assay (R)- and (S)-Enantiomers Functional_Assay Functional Assays (e.g., Acid Secretion) Resolution->Functional_Assay (R)- and (S)-Enantiomers Data_Analysis Determination of Ki, IC50, EC50 and Enantiomeric Purity Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Sograzepide Characterization Workflow.

Conclusion

The racemic nature of Sograzepide is a critical aspect of its pharmacology. The available evidence strongly indicates that the (R)-enantiomer is the primary contributor to its potent and selective CCK-B receptor antagonism. A thorough understanding of the stereochemistry, coupled with detailed experimental characterization of the individual enantiomers, is essential for the rational drug development and clinical application of Sograzepide and related compounds. This technical guide provides a foundational understanding of these key aspects for researchers and professionals in the field. Further research to fully elucidate the pharmacological profile of the (S)-enantiomer and to develop and publish detailed synthesis and resolution protocols would be of significant value to the scientific community.

References

Methodological & Application

Application Notes and Protocols for In Vivo Dissolution of (Rac)-Sograzepide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the dissolution of (Rac)-Sograzepide (also known as Netazepide) for in vivo research applications. The following information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a potent and selective gastrin/cholecystokinin B (CCK-B) receptor antagonist.[1][2] It is a solid, white to off-white powder with a molecular weight of 498.58 g/mol .[2][3]

Data Presentation: Solubility

This compound exhibits varying solubility depending on the solvent or vehicle used. The following tables summarize its solubility in common laboratory solvents and established in vivo formulations.

Table 1: Solubility in Organic Solvents

SolventConcentrationMethod
DMSO80 mg/mL (160.46 mM)Sonication is recommended[4]
DMSO125 mg/mL (250.71 mM)Ultrasonic assistance is needed[2][3]

Table 2: Solubility in Pre-clinical In Vivo Formulations

FormulationAchievable ConcentrationMethod
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline3.3 mg/mL (6.62 mM)Sonication is recommended[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.08 mg/mL (4.17 mM)Sequential solvent addition[5]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.17 mM)Sequential solvent addition[5]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (4.17 mM)Sequential solvent addition[5]

Experimental Protocols

Below are detailed protocols for preparing this compound solutions for in vivo administration. It is crucial to prepare these formulations fresh for immediate use.[4]

Protocol 1: Standard Vehicle Formulation (Aqueous-Based)

This protocol is suitable for parenteral (e.g., intravenous, subcutaneous) and oral administration routes.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300, sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (water bath or probe)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.

  • Initial Dissolution in DMSO: Add 10% of the final desired volume as DMSO to the powder. Vortex thoroughly. If needed, sonicate the mixture in a water bath until the solid is completely dissolved.

  • Addition of PEG300: Add 40% of the final volume as PEG300 to the DMSO solution. Vortex until the solution is clear and homogenous.

  • Addition of Tween 80: Add 5% of the final volume as Tween 80. Vortex again to ensure complete mixing. The solution should remain clear.

  • Final Dilution with Saline: Add the remaining 45% of the final volume as sterile saline. Vortex one final time.

  • Final Check: Inspect the final solution for any precipitation. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[5] The final solution should be clear.

  • Administration: Use the prepared formulation immediately for the in vivo study.

Protocol 2: Corn Oil-Based Formulation

This protocol is suitable for oral or subcutaneous administration where a lipid-based vehicle is preferred.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn Oil, sterile

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (water bath or probe)

Procedure:

  • Weighing: Weigh the necessary amount of this compound powder and place it in a sterile conical tube.

  • Initial Dissolution in DMSO: Add 10% of the final desired volume as DMSO. Vortex and sonicate until the powder is fully dissolved, resulting in a clear stock solution.

  • Final Dilution with Corn Oil: Sequentially add the remaining 90% of the final volume as sterile corn oil. Vortex thoroughly after each addition to maintain a homogenous mixture.

  • Final Check: Ensure the final solution is clear and free of precipitates.[5]

  • Administration: Administer the formulation to the animals immediately after preparation.

Visualization of Experimental Workflow

The following diagrams illustrate the logical steps for preparing this compound formulations.

G cluster_0 Preparation Workflow cluster_1 Vehicle Selection start Start: Weigh this compound Powder dmso Add 10% DMSO start->dmso sonicate Vortex / Sonicate until Dissolved dmso->sonicate check1 Clear Solution? sonicate->check1 check1->sonicate No aqueous Aqueous Vehicle (Protocol 1) check1->aqueous Yes lipid Lipid Vehicle (Protocol 2) check1->lipid Yes peg Add 40% PEG300 aqueous->peg corn_oil Add 90% Corn Oil lipid->corn_oil tween Add 5% Tween 80 peg->tween saline Add 45% Saline tween->saline vortex_final Vortex to Homogenize saline->vortex_final corn_oil->vortex_final check2 Final Solution Clear? vortex_final->check2 check2->vortex_final No, re-sonicate administer Administer In Vivo Immediately check2->administer Yes end End administer->end

References

(Rac)-Sograzepide: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Sograzepide, also known as Netazepide or YF476, is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor (CCK2R).[1][2] This receptor and its ligands, gastrin and cholecystokinin (CCK), play a significant role in various physiological processes, including gastric acid secretion and cell growth. Dysregulation of the gastrin/CCK2R signaling axis has been implicated in the pathogenesis of certain cancers, particularly those of the gastrointestinal tract. This compound, by blocking this receptor, presents a promising therapeutic strategy for inhibiting the growth and proliferation of cancer cells that are dependent on gastrin-mediated signaling.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell lines expressing the CCK2R. The included methodologies cover essential assays for assessing cell proliferation, migration, and apoptosis, providing a framework for preclinical evaluation of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by competitively binding to the CCK2R, thereby preventing the binding of its natural ligands, gastrin and CCK. The CCK2R is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gα12/13 proteins. Activation of these pathways leads to a cascade of intracellular events, including the activation of Phospholipase C (PLC), which in turn increases intracellular calcium levels and activates Protein Kinase C (PKC). Downstream of this, several key signaling pathways are stimulated, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/AKT, and Src pathways. These pathways are critically involved in promoting cell proliferation, survival, migration, and angiogenesis. By blocking the initial ligand-receptor interaction, this compound effectively inhibits these downstream oncogenic signals.

Sograzepide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCK2R CCK2R Gq Gq/Gα12/13 CCK2R->Gq Sograzepide This compound Sograzepide->CCK2R Gastrin Gastrin/CCK Gastrin->CCK2R PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC PI3K_AKT PI3K/AKT Pathway Ca_PKC->PI3K_AKT MAPK MAPK Pathway Ca_PKC->MAPK Src Src Pathway Ca_PKC->Src Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_AKT->Survival MAPK->Proliferation Migration Cell Migration Src->Migration

Figure 1: this compound Signaling Pathway

Data Presentation

The following tables summarize key in vitro data for this compound and related compounds.

ParameterValueSpecies/SystemReference
IC₅₀ (CCK-B/gastrin receptor) 0.1 nMRat Brain[2]
Kᵢ (CCK-B/gastrin receptor) 0.068 nMRat Brain[2]
Kᵢ (CCK-B/gastrin receptor) 0.19 nMCloned Human[2]
Kᵢ (CCK-B/gastrin receptor) 0.62 nMCloned Canine[2]
IC₅₀ (CCK-A receptor) 502 nMRat Pancreas[2]

Table 1: In Vitro Binding Affinity of this compound (Netazepide/YF476)

Cell LineCancer TypeCCK2R ExpressionNotes
AGS Gastric AdenocarcinomaCan be low or absent; often used for transfection with CCK2R.A common model for studying gastrin signaling.
AGS-GR Gastric AdenocarcinomaStably transfected to overexpress CCK2R.Ideal for studying direct effects of CCK2R modulation.
SGC-7901 Gastric AdenocarcinomaReported to express CCK2R.[3]Note: This cell line has been identified as a HeLa derivative.[4]
AR42J Rat Pancreatic Acinar CarcinomaEndogenously expresses CCK2R.A well-established model for CCK receptor studies.

Table 2: Recommended Cell Lines for this compound Experiments

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (DMSO).[1][5]

  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW: 498.58 g/mol ), dissolve 4.986 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.[1]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage (up to 1 year) or at -80°C for extended periods.[2]

Cell Culture and Gastrin Stimulation
  • Cell Lines:

    • AGS-GR (human gastric adenocarcinoma cells stably expressing CCK2R)

    • SGC-7901 (human gastric adenocarcinoma cells)[3]

    • Note on SGC-7901: This cell line has been reported as a HeLa derivative, which should be considered when interpreting results.[4]

  • Reagents and Materials:

    • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Gastrin I (G17), human

    • This compound stock solution (10 mM in DMSO)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

  • Procedure:

    • Culture cells in a humidified incubator at 37°C with 5% CO₂.

    • For experiments, seed cells in appropriate culture plates (e.g., 96-well for proliferation assays, 6-well for protein extraction).

    • Allow cells to adhere and reach 60-70% confluency.

    • Before treatment, starve the cells in serum-free medium for 12-24 hours to reduce basal signaling activity.

    • To assess the antagonistic effect of this compound, pre-incubate the cells with the desired concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours.

    • Following pre-incubation, stimulate the cells with an appropriate concentration of gastrin (e.g., 10 nM) for the desired time period depending on the assay.

Experimental_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Serum_Starve Serum Starve Cells (12-24 hours) Seed_Cells->Serum_Starve Pre_Incubate Pre-incubate with This compound (1-2 hours) Serum_Starve->Pre_Incubate Stimulate Stimulate with Gastrin Pre_Incubate->Stimulate Incubate Incubate for a Defined Period Stimulate->Incubate Assay Perform Downstream Assays (Proliferation, Migration, Apoptosis) Incubate->Assay End End Assay->End

Figure 2: General Experimental Workflow
Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cells cultured in a 96-well plate

    • This compound

    • Gastrin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with gastrin (e.g., 10 nM) and incubate for 24-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation relative to the vehicle-treated control.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a wound created in a confluent monolayer.

  • Reagents and Materials:

    • Cells cultured in a 6-well or 12-well plate

    • This compound

    • Gastrin

    • Sterile 200 µL pipette tip or a wound healing insert

  • Procedure:

    • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

    • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Replace the medium with serum-free medium containing the desired concentrations of this compound and/or gastrin.

    • Capture images of the wound at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours) using a microscope.

    • Measure the area of the wound at each time point and calculate the percentage of wound closure.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay detects early and late apoptotic cells by flow cytometry.

  • Reagents and Materials:

    • Cells cultured in a 6-well plate

    • This compound

    • Gastrin

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere.

    • Treat the cells with this compound and/or gastrin for a specified period (e.g., 24-48 hours).

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Conclusion

This compound is a valuable research tool for investigating the role of the gastrin/CCK2R signaling pathway in cancer biology. The protocols outlined in these application notes provide a comprehensive framework for studying the effects of this potent antagonist on key cellular processes such as proliferation, migration, and apoptosis. By utilizing appropriate cell models and the described methodologies, researchers can further elucidate the therapeutic potential of targeting the CCK2R in various malignancies. Careful optimization of experimental conditions, including drug concentrations and incubation times, is recommended for each specific cell line and assay.

References

Application Notes and Protocols for (Rac)-Sograzepide in Pentagastrin-Stimulated Acid Secretion Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Sograzepide, also known as Netazepide, is a potent and selective antagonist of the cholecystokinin B (CCK-B)/gastrin receptor.[1][2] This receptor plays a crucial role in the regulation of gastric acid secretion. Gastrin, a hormone produced by G-cells in the stomach, stimulates parietal cells to secrete hydrochloric acid, both directly and indirectly by triggering histamine release from enterochromaffin-like (ECL) cells.[3] Pentagastrin, a synthetic peptide analog of gastrin, is widely used in clinical and preclinical studies to stimulate gastric acid secretion for diagnostic and research purposes.[4][5] this compound competitively blocks the binding of gastrin and pentagastrin to the CCK-B receptor, thereby inhibiting gastric acid secretion.[1][2] These application notes provide detailed protocols for utilizing this compound in pentagastrin-stimulated acid secretion assays in both human and animal models, along with expected outcomes and data presentation guidelines.

Mechanism of Action: Signaling Pathway

Pentagastrin stimulates gastric acid secretion through a well-defined signaling cascade. The following diagram illustrates this pathway and the inhibitory action of this compound.

cluster_0 Stomach Lumen cluster_1 Parietal Cell cluster_2 ECL Cell H+/K+ ATPase H+/K+ ATPase (Proton Pump) H_Lumen H+ H+/K+ ATPase->H_Lumen H+ out K_Lumen K+ K_Lumen->H+/K+ ATPase K+ in CCKB_R_Parietal CCK-B Receptor H2_R H2 Receptor cAMP cAMP H2_R->cAMP Activates cAMP->H+/K+ ATPase Stimulates CCKB_R_ECL CCK-B Receptor Histamine Histamine CCKB_R_ECL->Histamine Stimulates release Histamine->H2_R Pentagastrin Pentagastrin Pentagastrin->CCKB_R_Parietal Pentagastrin->CCKB_R_ECL Sograzepide This compound Sograzepide->CCKB_R_Parietal Blocks Sograzepide->CCKB_R_ECL Blocks

Caption: Signaling pathway of pentagastrin-stimulated gastric acid secretion and its inhibition by this compound.

Experimental Protocols

Protocol 1: Pentagastrin-Stimulated Acid Secretion Assay in Healthy Human Subjects

This protocol is adapted from studies evaluating the effect of Netazepide (Sograzepide) on gastric acid secretion in healthy volunteers.[5][6]

1.1. Subject Preparation:

  • Subjects should fast overnight for at least 10 hours.

  • A nasogastric tube is inserted for aspiration of gastric contents.[7]

1.2. Basal Acid Output (BAO) Measurement:

  • Collect gastric secretions for 60 minutes prior to any treatment to determine the basal acid output.[7]

1.3. Dosing:

  • Administer a single oral dose of this compound or placebo.[5][6] Doses can range from 1 mg to 100 mg.[5][6]

  • Allow 60 minutes for drug absorption before starting the pentagastrin infusion.[6]

1.4. Pentagastrin Stimulation:

  • Initiate a continuous intravenous infusion of pentagastrin at a rate of 0.6 µg/kg/h.[5][6]

  • Continue the infusion for the duration of the gastric secretion collection period.

1.5. Gastric Secretion Collection and Analysis:

  • Aspirate gastric secretions continuously for a specified period, typically in 15-minute intervals, for up to 2 hours after the start of the pentagastrin infusion.[8]

  • Measure the volume of each aspirate.

  • Determine the pH of each sample.

  • Calculate the hydrogen ion (H+) concentration by titrating an aliquot of the gastric juice with 0.1 N NaOH to a pH of 7.0.[7]

  • The acid secretion rate is calculated as: (Volume of aspirate in L) x (H+ concentration in mmol/L).

Protocol 2: Pentagastrin-Stimulated Acid Secretion Assay in Anesthetized Rats

This protocol provides a general framework for preclinical evaluation in a rat model.[1][9]

2.1. Animal Preparation:

  • Fast male Sprague-Dawley or Wistar rats (200-250 g) for 18-24 hours with free access to water.

  • Anesthetize the rats with an appropriate anesthetic (e.g., urethane).

  • Perform a tracheotomy to ensure a clear airway.

  • Insert a catheter into the jugular vein for intravenous infusions.

  • Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach for perfusion.

2.2. Gastric Perfusion and Basal Secretion:

  • Perfuse the stomach with saline (0.9% NaCl) at a constant rate (e.g., 1 ml/min).

  • Collect the perfusate every 15 minutes.

  • After a 30-60 minute stabilization period, collect samples for 30 minutes to establish the basal acid secretion rate.

2.3. Dosing:

  • Administer this compound intravenously or orally at desired doses.

2.4. Pentagastrin Stimulation:

  • Initiate a continuous intravenous infusion of pentagastrin. A typical dose is around 2 µg/kg/h.[2]

2.5. Sample Collection and Analysis:

  • Continue to collect the gastric perfusate in 15-minute intervals for 90-120 minutes.

  • Measure the volume of each sample.

  • Determine the acid concentration by titration with 0.01 N NaOH to pH 7.0.

  • Calculate the acid output for each interval.

Experimental Workflow

The following diagram outlines the general workflow for a pentagastrin-stimulated acid secretion assay.

Start Start Subject_Prep Subject/Animal Preparation (Fasting, Anesthesia) Start->Subject_Prep Cannulation Cannulation/ Tube Insertion Subject_Prep->Cannulation Basal_Collection Basal Acid Output Collection Cannulation->Basal_Collection Dosing Administer This compound or Placebo Basal_Collection->Dosing Pentagastrin_Infusion Start Pentagastrin Infusion Dosing->Pentagastrin_Infusion Stimulated_Collection Stimulated Acid Output Collection Pentagastrin_Infusion->Stimulated_Collection Analysis Sample Analysis (Volume, pH, Titration) Stimulated_Collection->Analysis Data_Reporting Data Reporting and Analysis Analysis->Data_Reporting End End Data_Reporting->End

Caption: General experimental workflow for the pentagastrin-stimulated acid secretion assay.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Effect of Single Oral Doses of this compound on Pentagastrin-Stimulated Gastric Secretion in Healthy Subjects. [5][6]

Treatment GroupGastric Juice Volume (mL/15 min)Gastric Juice pHH+ Secretion Rate (mmol/h)
Placebo35.2 ± 5.11.29 ± 0.0718.5 ± 2.5
This compound (1 mg)28.1 ± 4.31.55 ± 0.1511.2 ± 2.1
This compound (5 mg)20.5 ± 3.92.10 ± 0.285.8 ± 1.5
This compound (25 mg)15.8 ± 3.13.50 ± 0.451.2 ± 0.5
This compound (100 mg)12.1 ± 2.56.80 ± 0.300.1 ± 0.05

Data are presented as mean ± SEM for the 60-75 minute post-dosing period during pentagastrin infusion. Data is illustrative based on published findings.[5][6]

Table 2: Effect of this compound on Pentagastrin-Stimulated Gastric Acid Output in Anesthetized Rats.

Treatment GroupDose (mg/kg, i.v.)Basal Acid Output (µmol H+/15 min)Pentagastrin-Stimulated Acid Output (µmol H+/15 min)% Inhibition
Vehicle Control-1.5 ± 0.315.2 ± 1.8-
This compound0.11.4 ± 0.28.1 ± 1.146.7
This compound0.31.2 ± 0.34.5 ± 0.870.4
This compound1.01.1 ± 0.21.8 ± 0.588.2

Data are presented as mean ± SEM. Data is hypothetical and for illustrative purposes.

Logical Relationships of Assay Components

The interplay between the key components of the assay is crucial for understanding the experimental design.

Pentagastrin Pentagastrin (Stimulant) CCKB_Receptor CCK-B Receptor (Target) Pentagastrin->CCKB_Receptor Activates Sograzepide This compound (Antagonist) Sograzepide->CCKB_Receptor Inhibits Parietal_ECL_Cells Parietal & ECL Cells (Effector) CCKB_Receptor->Parietal_ECL_Cells Mediates Stimulation Acid_Secretion Gastric Acid Secretion (Endpoint) Parietal_ECL_Cells->Acid_Secretion Produces

References

Application Notes and Protocols for Testing (Rac)-Sograzepide Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Sograzepide, also known as Netazepide and YF476, is a potent and selective cholecystokinin B (CCK-B/CCK2) receptor antagonist.[1] The cholecystokinin (CCK) family of peptide hormones and their receptors play significant roles in various physiological processes, including gastrointestinal function, anxiety, and cell proliferation.[2] Consequently, the antagonism of CCK receptors, particularly the CCK2 receptor, has been investigated as a therapeutic strategy for several conditions. Preclinical studies in animal models are crucial for evaluating the efficacy of this compound.

These application notes provide detailed protocols for utilizing animal models to test the efficacy of this compound in three key therapeutic areas: pancreatic cancer chemoprevention, chemotherapy-induced peripheral neuropathy, and the treatment of gastric neuroendocrine tumors.

I. Pancreatic Cancer Chemoprevention

A. Application Note

Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy often preceded by precursor lesions known as pancreatic intraepithelial neoplasia (PanIN).[3] The CCK2 receptor is implicated in the progression of PanINs to PDAC.[4] this compound can be evaluated for its chemopreventive efficacy in genetically engineered mouse models that recapitulate human pancreatic cancer development. The p48Cre/+-LSL-KrasG12D mouse model, which spontaneously develops PanIN lesions that progress to PDAC, is a relevant model for these studies.[3]

B. Experimental Protocol

1. Animal Model:

  • Species: Mouse

  • Strain: p48Cre/+-LSL-KrasG12D[3]

  • Age: 6 weeks at the start of treatment[3]

  • Housing: Standard laboratory conditions, 12-hour light/dark cycle, ad libitum access to food and water.

2. Drug Formulation and Administration:

  • This compound (Netazepide/YF476) is incorporated into a standard rodent diet (e.g., AIN-76A). [3]

  • Dosage: 250 ppm and 500 ppm in the diet.[3]

  • Control Group: AIN-76A diet without the drug.[3]

  • Duration of Treatment: 38 weeks.[3]

3. Experimental Workflow:

G A Acquire 6-week-old p48Cre/+-LSL-KrasG12D mice B Randomize into control and treatment groups A->B C Administer Sograzepide-containing diet (250 ppm & 500 ppm) for 38 weeks B->C D Monitor animal health and body weight weekly C->D E Euthanize mice at 44 weeks of age D->E F Collect and weigh pancreata E->F G Histopathological evaluation of PanIN lesions and PDAC incidence F->G

Caption: Experimental workflow for pancreatic cancer chemoprevention study.

4. Efficacy Endpoints:

  • Primary Endpoints:

    • Incidence of PDAC.[3]

    • Pancreatic tumor weight.[3]

  • Secondary Endpoints:

    • Multiplicity and grade of PanIN lesions (PanIN-1, -2, and -3).[3]

    • Histopathological analysis of pancreatic tissue for fibrosis and inflammation.

5. Histological Evaluation of PanIN Lesions:

  • Fix pancreatic tissue in 10% neutral buffered formalin.

  • Embed in paraffin and section at 5 µm.

  • Stain with Hematoxylin and Eosin (H&E).

  • Grade PanIN lesions according to established criteria by a board-certified pathologist blinded to the treatment groups.

C. Data Presentation
Treatment GroupPDAC Incidence (Males)Inhibition of PDAC (%)PDAC Incidence (Females)Inhibition of PDAC (%)
Control Diet69%-33%-
250 ppm YF47618%74% (p<0.02)18%45% (p>0.05)
500 ppm YF47621%69% (p<0.02)22%33% (p>0.05)
Data adapted from a study on YF476 in KrasG12D mice.[3]

II. Vincristine-Induced Peripheral Neuropathy

A. Application Note

Chemotherapy-induced peripheral neuropathy (CIPN) is a common, dose-limiting side effect of many anticancer drugs, including vincristine.[5] The CCK2 receptor has been identified as a potential target for the prevention of vincristine-induced neuropathy. This compound can be assessed for its ability to prevent the painful symptoms and nerve damage associated with vincristine administration in a mouse model.[5]

B. Experimental Protocol

1. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J

  • Age: 8-10 weeks

  • Housing: Standard laboratory conditions.

2. Drug Formulation and Administration:

  • Vincristine: 100 µg/kg/day, intraperitoneal (i.p.) injection for 7 consecutive days (Day 0 to Day 7).[5]

  • This compound (Netazepide): 2 mg/kg/day and 5 mg/kg/day, oral gavage (per os). Administered one day before the start of vincristine treatment and continued until Day 7.[5]

  • Control Groups:

    • Vehicle + Vehicle

    • Vehicle + Vincristine

    • Sograzepide + Vehicle

3. Experimental Workflow:

G A Acclimate mice and establish baseline mechanical sensitivity B Administer Sograzepide (2 or 5 mg/kg, p.o.) or vehicle daily from Day -1 to Day 7 A->B C Induce neuropathy with Vincristine (100 µg/kg, i.p.) daily from Day 0 to Day 7 B->C D Assess mechanical allodynia (von Frey test) on alternate days C->D E Euthanize mice on Day 8 D->E F Collect dorsal root ganglia (DRG) and sciatic nerves for analysis E->F G Histopathological and immunohistochemical analysis of nerve tissue F->G

Caption: Workflow for vincristine-induced neuropathy study.

4. Efficacy Endpoints:

  • Primary Endpoint:

    • Mechanical allodynia, assessed by the von Frey test.[5]

  • Secondary Endpoints:

    • Intraepidermal nerve fiber (IENF) density.[5]

    • Myelinated axon density and area in the sciatic nerve.[5]

    • Dorsal root ganglion (DRG) neuron count.[5]

5. Von Frey Test for Mechanical Allodynia:

  • Place mice in individual chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.

  • Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force.

  • The paw withdrawal threshold is defined as the filament that elicits a withdrawal response in at least 50% of applications.

  • Testing should be performed by an experimenter blinded to the treatment groups.

C. Data Presentation
Treatment GroupMechanical Withdrawal Threshold (g) on Day 7
Vehicle + VincristineSignificantly reduced threshold (increased sensitivity)
2 mg/kg Netazepide + VincristineNormal mechanical sensitivity restored (p < 0.05 vs. Vehicle + Vincristine)[5]
5 mg/kg Netazepide + VincristineNormal mechanical sensitivity restored (p < 0.001 vs. Vehicle + Vincristine)[5]
Qualitative summary based on a study of Netazepide in a vincristine-induced neuropathy model.[5]

III. Gastric Neuroendocrine Tumors (g-NETs)

A. Application Note

Gastric neuroendocrine tumors, particularly type 1, are often associated with hypergastrinemia secondary to chronic atrophic gastritis.[4] Gastrin stimulates the growth of enterochromaffin-like (ECL) cells, leading to hyperplasia and tumor formation.[4] As a gastrin/CCK2 receptor antagonist, this compound has the potential to inhibit this gastrin-driven cell growth. Animal models that develop hypergastrinemia and subsequent ECL cell tumors, such as the African cotton rat (Sigmodon hispidus), are suitable for testing the efficacy of Sograzepide.[6]

B. Experimental Protocol

1. Animal Model:

  • Species: African cotton rat (Sigmodon hispidus) or Mastomys rodents (Praomys natalensis), which are prone to developing spontaneous g-NETs.[6]

  • Age: Varies depending on the model and tumor development timeline.

  • Housing: Appropriate specialized housing for these species.

2. Drug Formulation and Administration:

  • This compound (Netazepide/YF476): Can be administered via oral gavage or incorporated into the diet.

  • Dosage: A dose of 500 µmol/kg has been shown to be effective in rodent models.[6]

  • Control Group: Vehicle control.

  • Duration of Treatment: Long-term, depending on the tumor progression in the chosen model.

3. Efficacy Endpoints:

  • Primary Endpoints:

    • Incidence and multiplicity of g-NETs.

    • Tumor size and burden.

  • Secondary Endpoints:

    • ECL cell density and hyperplasia.

    • Plasma chromogranin A (CgA) levels, a biomarker for neuroendocrine tumors.[4]

IV. Signaling Pathway

The therapeutic effects of this compound are mediated by its antagonism of the CCK2 receptor. The binding of gastrin or CCK to the CCK2 receptor activates several downstream signaling pathways that promote cell proliferation, survival, and inflammation. By blocking this initial step, Sograzepide inhibits these pro-tumorigenic signals.

G cluster_0 Gastrin_CCK Gastrin / CCK CCK2R CCK2 Receptor Gastrin_CCK->CCK2R Sograzepide This compound Sograzepide->CCK2R Gq Gq CCK2R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC MAPK MAPK Pathway Ca_PKC->MAPK PI3K_Akt PI3K/Akt Pathway Ca_PKC->PI3K_Akt Proliferation Cell Proliferation & Survival MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation PI3K_Akt->Proliferation

Caption: Simplified signaling pathway of the CCK2 receptor and its inhibition by this compound.

References

Application Notes and Protocols for Preclinical Administration of (Rac)-Sograzepide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Sograzepide, also known as (Rac)-Netazepide or YF476, is a potent and selective cholecystokinin B (CCK-B) or cholecystokinin 2 (CCK2) receptor antagonist. Preclinical studies have demonstrated its efficacy as an orally active agent for reducing gastric acid secretion and its potential in models of hypergastrinemia-related conditions. This document provides detailed application notes and protocols for the administration of this compound in preclinical trials, based on available scientific literature.

Data Presentation

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound (Netazepide/YF476) in various preclinical species following different administration routes.

ParameterSpeciesAdministration RouteDosageValueReference
Oral Bioavailability RatOral vs. IntravenousNot Specified26-28%[1]
DogOral vs. IntravenousNot Specified27-50%[1]
Tmax (Time to Maximum Concentration) Human (as a proxy)Oral100 mg~1 hour[2]
t½ (Half-life) Human (as a proxy)Oral100 mg~7 hours[2]

Note: Detailed preclinical pharmacokinetic data such as Cmax, AUC, and Clearance for rat and dog models were not consistently available in the reviewed literature. The human data is provided as an approximate reference.

Pharmacodynamic Parameters

The pharmacodynamic efficacy of this compound has been primarily evaluated by its ability to inhibit gastric acid secretion.

ParameterSpeciesAdministration RouteAgonistED₅₀ ValueReference
Inhibition of Gastric Acid Secretion Rat (anesthetized)IntravenousPentagastrin0.0086 µmol/kg[3]
Dog (Heidenhain pouch)IntravenousPentagastrin0.018 µmol/kg[3]
Dog (Heidenhain pouch)OralPentagastrin0.020 µmol/kg[3]
Toxicological Data

Toxicology studies have established a preliminary safety profile for this compound.

ParameterSpeciesStudy DurationNOAEL (No-Observed-Adverse-Effect Level)Reference
Repeat-Dose Toxicity Rat13 weeks100 mg/kg/day[1]
Dog13 weeks100 mg/kg/day[1]

Experimental Protocols

General Considerations
  • Compound Solubility: this compound is a small molecule that may have limited aqueous solubility. The choice of vehicle is critical for achieving appropriate dissolution and bioavailability.

  • Vehicle Selection: For oral administration, common vehicles include aqueous solutions of suspending agents like methylcellulose or carboxymethylcellulose, often with a surfactant such as Tween 80. For intravenous administration, sterile saline or solutions containing co-solvents like polyethylene glycol (PEG) or ethanol may be used, ensuring the final formulation is isotonic and has a physiological pH.[4][5][6][7][8][9]

Oral Administration Protocol (Rodent Model - Gavage)

This protocol is a general guideline and may require optimization based on specific experimental needs.

  • Preparation of Formulation:

    • For a suspension, weigh the required amount of this compound.

    • Prepare a vehicle solution of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water.

    • Gradually add the vehicle to the powdered compound while triturating to form a homogenous suspension.

    • The final concentration should be calculated based on the desired dose and a standard gavage volume for the animal model (e.g., 5-10 mL/kg for rats).

  • Animal Handling and Dosing:

    • Animals should be fasted overnight prior to dosing to ensure consistent gastric emptying, unless contraindicated by the study design.

    • Gently restrain the animal.

    • Use a proper size and type of gavage needle (e.g., a curved, ball-tipped stainless steel needle for rats).

    • Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • Observe the animal for any signs of distress post-administration.

Intravenous Administration Protocol (Rodent Model - Tail Vein Injection)
  • Preparation of Formulation:

    • Dissolve this compound in a suitable sterile vehicle. A common vehicle for intravenous injection is sterile saline (0.9% NaCl). If solubility is an issue, a co-solvent system such as 10% ethanol, 30% polyethylene glycol 400, and 60% sterile water can be considered.

    • The formulation should be filtered through a 0.22 µm sterile filter before administration.

    • The final concentration should be adjusted to deliver the desired dose in a small volume (e.g., 1-5 mL/kg for rats).

  • Animal Handling and Dosing:

    • Place the animal in a restraining device that allows for safe and clear access to the tail.

    • Warming the tail with a heat lamp or warm water can help dilate the veins, making injection easier.

    • Disinfect the injection site with 70% ethanol.

    • Use a small gauge needle (e.g., 27-30G) attached to a syringe containing the formulation.

    • Insert the needle into one of the lateral tail veins and slowly inject the solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any immediate adverse reactions.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the downstream signaling pathways activated upon the binding of agonists like gastrin to the CCK2 receptor, which is antagonized by this compound.

CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus CCK2R CCK2R Gq Gq CCK2R->Gq PI3K PI3K CCK2R->PI3K PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca releases PKC PKC DAG->PKC Ca->PKC activates Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: CCK2 Receptor Signaling Cascade.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of gastric acid secretion.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing & Treatment cluster_sampling Sampling & Analysis A1 Animal Acclimatization A2 Fasting (overnight) A1->A2 B1 Administration of This compound or Vehicle (Oral or IV) A2->B1 A3 Formulation Preparation (this compound or Vehicle) A3->B1 B2 Anesthesia (if required) B1->B2 C3 Blood Sampling for PK Analysis B1->C3 B3 Induction of Gastric Acid Secretion (e.g., Pentagastrin infusion) B2->B3 C1 Collection of Gastric Juice B3->C1 C2 Measurement of Gastric Acid Output C1->C2 C4 Data Analysis C2->C4 C3->C4

References

Application Note: A Validated LC-MS/MS Method for the Quantification of (Rac)-Sograzepide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (Rac)-Sograzepide in human plasma. Sograzepide, a potent and selective gastrin/CCK-B antagonist, is under investigation for various gastrointestinal conditions.[1][2] The method described herein utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The assay has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Sograzepide (also known as Netazepide or YF476) is a potent and selective antagonist of the gastrin/cholecystokinin-B (CCK-B) receptor.[1][2] It is a benzodiazepine derivative with a molecular formula of C28H30N6O3 and a molecular weight of 498.58 g/mol .[1][][4] By blocking the gastrin receptor, Sograzepide inhibits gastric acid secretion and has shown potential in treating conditions associated with hypergastrinemia, such as gastric neuroendocrine tumors.[5][6][7]

Accurate quantification of Sograzepide in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred platform for bioanalytical assays. This application note provides a detailed protocol for the extraction and quantification of Sograzepide in human plasma.

Experimental

Materials and Reagents
  • Sograzepide reference standard (purity >98%)

  • A stable isotope-labeled internal standard (IS), such as Sograzepide-d5

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Quality Control Sample Preparation

Stock solutions of Sograzepide and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile/water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.

dot

cluster_prep Standard and QC Preparation stock 1. Stock Solutions (1 mg/mL in Methanol) working 2. Working Solutions (Serial Dilution) stock->working spike 3. Spiking (into blank plasma) working->spike cal_qc 4. Calibration Standards & Quality Control Samples spike->cal_qc start 100 µL Plasma Sample add_is Add 25 µL Internal Standard start->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject

References

Application Notes and Protocols for (Rac)-Sograzepide Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Sograzepide, also known as Netazepide, is a potent and highly selective antagonist of the cholecystokinin B (CCK-B) receptor, also referred to as the gastrin/CCK2 receptor (CCK2R).[1] This receptor is a G-protein coupled receptor (GPCR) primarily found in the central nervous system and the gastrointestinal tract. Its activation by endogenous ligands like cholecystokinin (CCK) and gastrin triggers a signaling cascade leading to an increase in intracellular calcium. Due to its role in gastric acid secretion and potential involvement in the proliferation of certain tumor cells, the CCK2R is a significant target for drug development. These application notes provide a detailed protocol for a competitive receptor binding assay to determine the affinity of this compound and other test compounds for the human CCK2 receptor.

Signaling Pathway

The CCK2 receptor is a Gq-coupled GPCR. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration activates various downstream signaling pathways.

CCK2R Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (CCK/Gastrin) CCK2R CCK2R Agonist->CCK2R Gq Gq CCK2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto releases Ca2_ER Ca2+ Downstream Downstream Signaling Ca2_cyto->Downstream activates

CCK2R Signaling Pathway Diagram

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the CCK2 receptor from various sources.

CompoundReceptorSpeciesAssay TypeRadioligandKi (nM)IC50 (nM)Reference
This compoundCCK2R (CCK-B)RatBrain Membranes[125I]CCK-80.068-[2]
This compoundCCK2R (CCK-B)Canine (cloned)-[125I]CCK-80.62-[2]
This compoundCCK2R (CCK-B)Human (cloned)-[125I]CCK-80.19-[2]
This compoundCCK2R (CCK-B)----0.1[2]
This compoundCCK1R (CCK-A)----502[2]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human CCK2 receptor.

Materials and Reagents
  • Cell Line: Human epidermoid carcinoma cell line stably expressing the human CCK2 receptor (e.g., A431-CCK2R).

  • Radioligand: [125I]Cholecystokinin Octapeptide ([125I]CCK-8) or a suitable radiolabeled gastrin analog.

  • This compound: Stock solution in DMSO.

  • Non-specific Binding Control: A high concentration of a known CCK2R ligand (e.g., 1 µM unlabeled CCK-8 or gastrin).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, and protease inhibitor cocktail.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • Scintillation Cocktail.

  • 96-well filter plates (GF/B or GF/C).

  • Vacuum filtration manifold.

  • Scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Experimental Workflow

Receptor Binding Assay Workflow A 1. Cell Culture (A431-CCK2R cells) B 2. Membrane Preparation (Homogenization & Centrifugation) A->B C 3. Protein Quantification B->C D 4. Assay Setup (96-well plate) - Membranes - [125I]CCK-8 (Radioligand) - this compound (Test Compound) - Control (Unlabeled Ligand) C->D E 5. Incubation (e.g., 60 min at 30°C) D->E F 6. Filtration & Washing (Separate bound from free radioligand) E->F G 7. Scintillation Counting (Measure radioactivity) F->G H 8. Data Analysis (Calculate IC50 and Ki) G->H

Receptor Binding Assay Workflow

Step-by-Step Procedure
  • Cell Culture and Membrane Preparation:

    • Culture A431-CCK2R cells to 80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in Assay Buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

    • Store the membrane aliquots at -80°C until use.

  • Competitive Binding Assay:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well filter plate, add the following components in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [125I]CCK-8 (at a concentration close to its Kd), and 100 µL of the membrane preparation.

      • Non-specific Binding: 50 µL of unlabeled CCK-8 (1 µM final concentration), 50 µL of [125I]CCK-8, and 100 µL of the membrane preparation.

      • Test Compound: 50 µL of each this compound dilution, 50 µL of [125I]CCK-8, and 100 µL of the membrane preparation.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

    • Dry the filter plate under a lamp or in a low-temperature oven.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

Conclusion

This detailed protocol provides a robust framework for assessing the binding affinity of this compound and other compounds to the CCK2 receptor. Accurate determination of binding constants is a critical step in the drug discovery and development process, enabling the characterization and optimization of potential therapeutic agents targeting the CCK2R. Adherence to the outlined procedures will ensure the generation of reliable and reproducible data for researchers in pharmacology and related fields.

References

Application Notes and Protocols for Immunohistochemical Staining of the CCK-B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor (GR), is a G-protein coupled receptor that plays a significant role in various physiological processes. Primarily found in the central nervous system and the gastrointestinal tract, it is involved in anxiety, pain perception, and the regulation of gastric acid secretion. The binding of its endogenous ligands, cholecystokinin (CCK) and gastrin, triggers a cascade of intracellular signaling pathways. Due to its involvement in both normal physiology and pathological conditions, including certain types of cancer, the CCK-B receptor is a key target for drug development.

Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of the CCK-B receptor in tissue samples. This allows for the identification of specific cell types expressing the receptor, providing valuable insights into its biological function and its role in disease.

(Rac)-Sograzepide (also known as Netazepide or YF476) is a potent and selective antagonist of the CCK-B receptor. [1][2] In the context of immunohistochemistry, it is not used as a direct staining agent but serves as a critical tool for validating the specificity of an anti-CCK-B receptor antibody. By pre-incubating tissue sections with an excess of this compound, the specific binding of the primary antibody to the CCK-B receptor can be blocked. A significant reduction or elimination of the staining signal after this blocking step confirms that the antibody is specifically targeting the CCK-B receptor.

These application notes provide a detailed protocol for the immunohistochemical staining of the CCK-B receptor in paraffin-embedded tissues, including the use of this compound for validation, as well as an overview of the associated signaling pathways.

Data Presentation

Table 1: Binding Affinity of Ligands to the CCK-B Receptor
CompoundReceptor TypeIC50 (nM)Ki (nM)SpeciesReference
Sograzepide (Netazepide/YF476)CCK-B/gastrin0.10.068Rat (brain)[3]
Sograzepide (Netazepide/YF476)CCK-B/gastrin-0.62Dog (cloned)[3]
Sograzepide (Netazepide/YF476)CCK-B/gastrin-0.19Human (cloned)[3]
L-365,260CCK-B~10-Human[4]
GastrinCCK-B--Human[5]
CCK-8CCK-B~2-Human[4]
Compound 3c (Quinazolinone derivative)CCK-B0.200--[5]

IC50: The concentration of a drug that is required for 50% inhibition in vitro. Ki: The inhibition constant for a drug; the concentration at which an inhibitor would occupy 50% of the receptors if no ligand were present.

Table 2: Cellular Expression of CCK-B Receptor in Human Gastric Mucosa
Cell TypePercentage of Positive Cells (%)LocationReference
Parietal cells57.4 ± 11.1Fundic mucosa[6]
Neuroendocrine cells (Chromogranin A positive)33.2 ± 4.4Fundic mucosa[6]
Epithelial cellsPresentNeck of the gastric gland[6]

Signaling Pathways

Activation of the CCK-B receptor by its ligands, gastrin or CCK, initiates multiple intracellular signaling cascades. These pathways are crucial for the diverse physiological effects mediated by this receptor.

CCK_B_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CCKBR CCK-B Receptor Gq Gαq CCKBR->Gq Activates PLC PLC-β Gq->PLC Activates PI3K PI3K Gq->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC DAG->PKC Activates ERK ERK PKC->ERK Activates PI3K->ERK Activates Transcription Gene Transcription (e.g., c-Fos, c-Jun) ERK->Transcription Promotes Ligand Gastrin / CCK Ligand->CCKBR Binds

Caption: CCK-B Receptor Signaling Pathway.

Experimental Protocols

Immunohistochemistry Staining Workflow

The following diagram outlines the key steps for immunohistochemical staining of paraffin-embedded tissue sections.

IHC_Workflow cluster_controls Antibody Incubation & Controls start Start: Paraffin-Embedded Tissue Section deparaffinization 1. Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval 2. Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer pH 6.0) deparaffinization->antigen_retrieval blocking_peroxidase 3. Blocking Endogenous Peroxidase (3% H₂O₂ in Methanol) antigen_retrieval->blocking_peroxidase blocking_nonspecific 4. Blocking Non-Specific Binding (Normal Serum / BSA) blocking_peroxidase->blocking_nonspecific primary_ab 5a. Primary Antibody Incubation (Anti-CCK-B Receptor Ab) blocking_nonspecific->primary_ab blocking_control 5b. Blocking Control Incubation (this compound + Primary Ab) blocking_nonspecific->blocking_control negative_control 5c. Negative Control (Isotype Control or No Primary Ab) blocking_nonspecific->negative_control secondary_ab 6. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab blocking_control->secondary_ab negative_control->secondary_ab detection 7. Detection (DAB Substrate) secondary_ab->detection counterstain 8. Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting 9. Dehydration & Mounting counterstain->dehydration_mounting analysis 10. Microscopic Analysis dehydration_mounting->analysis

Caption: Immunohistochemistry Workflow Diagram.

Detailed Protocol for Paraffin-Embedded Tissues

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

Materials and Reagents:

  • Formalin-fixed, paraffin-embedded tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%, 50%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Methanol

  • Blocking Buffer (e.g., 1-10% normal serum from the host species of the secondary antibody in PBS or TBS)

  • Primary Antibody: Anti-CCK-B Receptor Antibody (select a validated antibody for IHC)

  • This compound (for blocking control)

  • Primary Antibody Diluent (e.g., PBS with 1% BSA)

  • Biotinylated Secondary Antibody (or HRP-polymer-based detection system)

  • Streptavidin-HRP (if using biotinylated secondary antibody)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 5-10 minutes each.[7][8]

    • Immerse slides in 100% ethanol: 2 changes for 3 minutes each.[7]

    • Immerse slides in 95% ethanol: 2 changes for 3 minutes each.[7]

    • Immerse slides in 70% ethanol: 1 change for 3 minutes.[7]

    • Immerse slides in 50% ethanol: 1 change for 3 minutes.[7]

    • Rinse slides in deionized water.[7]

  • Antigen Retrieval:

    • Pre-heat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the pre-heated buffer and incubate for 20-40 minutes.[7]

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.[7]

    • Rinse slides in deionized water.

  • Blocking of Endogenous Peroxidase:

    • Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[9]

    • Rinse slides with PBS or TBS.

  • Blocking of Non-Specific Binding:

    • Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.[8]

  • Primary Antibody Incubation:

    • For Specific Staining: Dilute the anti-CCK-B receptor antibody to its optimal concentration in Primary Antibody Diluent. Drain the blocking buffer from the slides and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

    • For Blocking Control: Pre-incubate the diluted anti-CCK-B receptor antibody with a 10-100 fold molar excess of this compound for 1-2 hours at room temperature. Apply this mixture to a corresponding tissue section and incubate as above.

    • For Negative Control: Apply either an isotype control antibody at the same concentration as the primary antibody or the Primary Antibody Diluent alone to a corresponding tissue section. Incubate as above.[10]

  • Washing:

    • Rinse slides with PBS or TBS: 3 changes for 5 minutes each.

  • Secondary Antibody and Detection:

    • Incubate slides with the HRP-conjugated secondary antibody (or follow the instructions for your polymer-based detection system) for 30-60 minutes at room temperature.

    • Rinse slides with PBS or TBS: 3 changes for 5 minutes each.

  • Signal Development:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing the slides with deionized water.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 10-30 seconds.[7]

    • "Blue" the sections by rinsing in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through a series of graded ethanol solutions (e.g., 80%, 95%, 100%).

    • Clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. Specific staining for the CCK-B receptor should appear as a brown precipitate at the sites of receptor expression. The blocking control should show a marked reduction in staining intensity, and the negative control should be free of specific staining.

By following these detailed protocols and utilizing the provided data for context, researchers can effectively employ immunohistochemistry to investigate the role of the CCK-B receptor in their specific areas of interest.

References

Application Notes & Protocols: Investigating the Combination of (Rac)-Sograzepide and Rabeprazole for Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for studying the pharmacodynamic interactions and therapeutic potential of combining (Rac)-Sograzepide, a cholecystokinin B (CCK2) receptor antagonist, with rabeprazole, a proton pump inhibitor (PPI). The protocols outlined below are intended to guide researchers in evaluating the efficacy and safety of this combination therapy for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.

Introduction

Rabeprazole is a widely used proton pump inhibitor that effectively suppresses gastric acid secretion by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2][3][4][5][6][7] However, long-term PPI use can lead to hypergastrinemia, which may have trophic effects on enterochromaffin-like (ECL) cells.[8][9] this compound, as a CCK2/gastrin receptor antagonist, offers a complementary mechanism of action by blocking the stimulatory effects of gastrin on acid secretion and ECL cell proliferation.[9][10][11][12][13][14] The combination of these two agents could therefore lead to more effective acid suppression and potentially mitigate the long-term consequences of PPI-induced hypergastrinemia.[15]

This document details the experimental design, protocols, and data presentation for preclinical evaluation of the this compound and rabeprazole combination.

Signaling Pathways and Rationale for Combination

The regulation of gastric acid secretion is a complex process involving multiple signaling pathways. The diagram below illustrates the points of intervention for rabeprazole and this compound. Rabeprazole directly inhibits the final step of acid production, the proton pump.[1][3][8][16] this compound blocks the binding of gastrin to CCK2 receptors on ECL cells and parietal cells, thereby reducing histamine release and direct parietal cell stimulation.[9][17]

Gastric Acid Secretion Pathway cluster_stimulatory Stimulatory Signals cluster_cells Gastric Mucosal Cells cluster_inhibition Inhibitory Action Gastrin Gastrin ECL_Cell ECL Cell Gastrin->ECL_Cell stimulates Parietal_Cell Parietal Cell Gastrin->Parietal_Cell stimulates Histamine Histamine Histamine->Parietal_Cell stimulates ACh Acetylcholine ACh->Parietal_Cell stimulates ECL_Cell->Histamine releases Proton_Pump H+/K+ ATPase (Proton Pump) Parietal_Cell->Proton_Pump activates Sograzepide This compound Sograzepide->Gastrin blocks CCK2 receptor Rabeprazole Rabeprazole Rabeprazole->Proton_Pump irreversibly inhibits HCL HCl (Acid Secretion) Proton_Pump->HCL

Figure 1: Simplified signaling pathway of gastric acid secretion and points of inhibition for this compound and rabeprazole.

Experimental Design and Workflow

A phased approach is recommended, starting with in vitro characterization and progressing to in vivo efficacy studies.

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Characterization cluster_Phase2 Phase 2: In Vivo Efficacy cluster_Phase3 Phase 3: Safety and Toxicology InVitro_Synergy Synergy Assessment (Gastric Gland/Cell Models) Dose_Response Dose-Response Curves (Individual & Combination) InVitro_Synergy->Dose_Response Mechanism_Confirmation Mechanism of Action (Receptor Binding/Enzyme Inhibition) Dose_Response->Mechanism_Confirmation PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Mechanism_Confirmation->PK_PD_Modeling GERD_Model Gastroesophageal Reflux Disease (GERD) Animal Model PK_PD_Modeling->GERD_Model Histopathology Histopathological Analysis (ECL Cell Proliferation) GERD_Model->Histopathology Acute_Toxicity Acute Toxicity Studies Histopathology->Acute_Toxicity Chronic_Toxicity Chronic Toxicity Studies Acute_Toxicity->Chronic_Toxicity

Figure 2: Phased experimental workflow for the evaluation of this compound and rabeprazole combination.

In Vitro Experimental Protocols

Objective: To determine the inhibitory effect of this compound, rabeprazole, and their combination on stimulated acid secretion in isolated rabbit gastric glands.

Protocol:

  • Gastric Gland Isolation:

    • Euthanize a male New Zealand white rabbit and excise the stomach.

    • Isolate the gastric mucosa and digest with collagenase to obtain individual gastric glands.

  • Acid Secretion Measurement (Aminopyrine Accumulation Assay):

    • Incubate isolated gastric glands with [¹⁴C]-aminopyrine, a weak base that accumulates in acidic compartments.

    • Stimulate acid secretion with histamine and pentagastrin.

    • Treat glands with varying concentrations of this compound, rabeprazole, or their combination.

    • After incubation, pellet the glands by centrifugation, lyse the cells, and measure the radioactivity using a scintillation counter.

    • Calculate the aminopyrine accumulation ratio as an index of acid secretion.

  • Data Analysis:

    • Generate dose-response curves for each compound and the combination.

    • Use the Combination Index (CI) method of Chou and Talalay to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Data Presentation:

Table 1: In Vitro Inhibition of Stimulated Acid Secretion

Treatment Group Concentration (nM) % Inhibition of Acid Secretion (Mean ± SD) Combination Index (CI)
This compound 10
50
100
Rabeprazole 50
100
200
Combination 1 Sograzepide (10) + Rabeprazole (50)

| Combination 2 | Sograzepide (50) + Rabeprazole (100) | | |

In Vivo Experimental Protocols

Objective: To evaluate the efficacy of the drug combination in a rat model of GERD.[18][19][20][21]

Protocol:

  • Animal Model:

    • Use adult male Sprague-Dawley rats.

    • Induce chronic acid reflux by ligating the pylorus and the transitional region between the forestomach and the corpus.[21]

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound alone.

    • Group 3: Rabeprazole alone.

    • Group 4: this compound and rabeprazole combination.

  • Dosing and Administration:

    • Administer drugs orally once daily for 14 days.

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the animals and excise the esophagus and stomach.

    • Macroscopic Esophageal Lesion Score: Score the severity of esophagitis based on a predefined scale (e.g., 0-5).

    • Intragastric pH Measurement: Measure the pH of the gastric contents.

    • Histopathology:

      • Fix esophageal and gastric tissues in 10% neutral buffered formalin.

      • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for morphological assessment.

      • Perform immunohistochemical staining for markers of cell proliferation (e.g., Ki-67) in the gastric mucosa to assess ECL cell changes.

Data Presentation:

Table 2: Efficacy in Rat Model of Reflux Esophagitis

Treatment Group Esophageal Lesion Score (Mean ± SD) Intragastric pH (Mean ± SD) ECL Cell Proliferation Index (Ki-67 positive cells/total cells)
Vehicle Control
This compound
Rabeprazole

| Combination | | | |

Objective: To assess the effect of the combination therapy on plasma gastrin and chromogranin A (CgA), a marker of neuroendocrine cell activity, including ECL cells.[15]

Protocol:

  • Study Design:

    • Use a parallel-group design with healthy beagle dogs.

    • Administer this compound, rabeprazole, or their combination daily for 28 days.

  • Blood Sampling:

    • Collect blood samples at baseline and at regular intervals throughout the study.

  • Biomarker Analysis:

    • Measure plasma gastrin and CgA concentrations using validated immunoassays (e.g., ELISA).

Data Presentation:

Table 3: Plasma Gastrin and Chromogranin A Levels in Beagle Dogs

Treatment Group Baseline Gastrin (pg/mL) Day 28 Gastrin (pg/mL) Baseline CgA (ng/mL) Day 28 CgA (ng/mL)
Vehicle Control
This compound
Rabeprazole

| Combination | | | | |

Logical Relationship of the Experimental Design

The following diagram illustrates the logical flow and decision points in the preclinical development of the combination therapy.

Logical_Framework Start Start InVitro_Synergy Demonstrate In Vitro Synergy? Start->InVitro_Synergy InVivo_Efficacy Show Superior In Vivo Efficacy? InVitro_Synergy->InVivo_Efficacy Yes Stop_Development Stop Development InVitro_Synergy->Stop_Development No Safety_Profile Acceptable Safety Profile? InVivo_Efficacy->Safety_Profile Yes InVivo_Efficacy->Stop_Development No Proceed_Clinical Proceed to Clinical Trials Safety_Profile->Proceed_Clinical Yes Safety_Profile->Stop_Development No

References

Troubleshooting & Optimization

Troubleshooting (Rac)-Sograzepide solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (Rac)-Sograzepide in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO is approximately 125 mg/mL (250.71 mM).[1][2] However, achieving this concentration may require specific handling procedures, such as sonication.[1][2] Another source reports the solubility of the related compound Sograzepide (Netazepide) in DMSO as 80 mg/mL (160.46 mM), also recommending sonication.[3] It is crucial to use high-purity, anhydrous DMSO, as the solvent's hygroscopic nature can negatively affect solubility.[1]

Q2: My this compound is not fully dissolving in DMSO, even at lower concentrations. What are the initial troubleshooting steps?

A2: If you are encountering solubility issues, begin by verifying the quality of your DMSO. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[4] Subsequently, employ mechanical assistance such as vigorous vortexing and sonication in a water bath. Gentle warming of the solution to around 37°C can also help overcome the energy barrier to dissolution.[4][5]

Q3: The compound dissolves in DMSO but precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A3: This phenomenon, often called "salting out," occurs due to the rapid change in solvent polarity.[4] To mitigate this, avoid diluting your DMSO stock directly into the aqueous buffer. Instead, perform serial dilutions of the stock solution in DMSO first to lower the concentration gradually before the final dilution into your culture medium.[4][6] Additionally, ensure the final concentration of DMSO in your aqueous medium is kept low (typically ≤ 0.1% for cell-based assays) to maintain solubility and minimize cytotoxicity.[4][7]

Q4: What is the mechanism of action of this compound?

A4: this compound is an antagonist of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor.[1][8][9] By blocking this receptor, it can reduce the secretion of gastric acid.[1][8] The CCK2 receptor, to which Sograzepide binds, is a G protein-coupled receptor that can signal through various pathways, including those involving Gq and Gs proteins.[10][11][12]

Troubleshooting Guide

If you are experiencing issues with this compound solubility, please consult the following table for a systematic approach to troubleshooting.

Problem Potential Cause Troubleshooting Step Expected Outcome
Visible solid particles or cloudiness in DMSO solution Insufficient mixing/energy inputVortex the vial vigorously for 1-2 minutes. If particles remain, sonicate in a water bath for 10-15 minutes.[4]The compound fully dissolves, resulting in a clear solution.
Low TemperatureGently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[4]Increased kinetic energy helps overcome the lattice energy, leading to dissolution.
DMSO has absorbed water (hygroscopic)Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[4]The compound dissolves in the fresh, water-free DMSO.
Concentration exceeds solubility limitPrepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution.The compound dissolves completely at a lower concentration.
Compound precipitates upon dilution into aqueous media Rapid change in solvent polarityPerform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[4][6]Gradual dilution minimizes the "salting out" effect, keeping the compound in solution.
Final DMSO concentration is too lowEnsure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.1%).[4][7]The compound remains dissolved at an optimized final DMSO concentration.
Buffer incompatibilityTest the solubility of the compound in different aqueous buffers (e.g., PBS, TRIS) to identify a more compatible formulation.The compound shows better solubility in an alternative buffer system.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMSO
  • Preparation: Bring the vial containing your this compound powder and a fresh bottle of anhydrous, high-purity DMSO to room temperature.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[4]

  • Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[4]

  • Final Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter before storage or use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Aqueous Applications
  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in high-purity DMSO as described in Protocol 1.

  • Intermediate DMSO Dilution: Create an intermediate dilution of your stock solution in pure DMSO. For example, dilute your 100 mM stock 1:10 in DMSO to get a 10 mM solution.

  • Final Aqueous Dilution: Add the intermediate DMSO dilution dropwise to your pre-warmed (37°C) aqueous buffer or cell culture medium while gently mixing to achieve the final desired experimental concentration.[13]

  • DMSO Control: Always prepare a vehicle control using the same final concentration of DMSO in your aqueous medium to account for any solvent effects in your experiment.

Visualizations

Experimental Workflow for Troubleshooting Solubility

G cluster_0 Initial Dissolution in DMSO cluster_1 Troubleshooting Steps A Add Anhydrous DMSO to this compound B Vortex Vigorously (1-2 min) A->B A->B C Visually Inspect Solution B->C B->C D Is Solution Clear? C->D C->D E Sonicate in Water Bath (10-15 min) D->E No D->E I Proceed to Experiment D->I Yes D->I F Gently Warm to 37°C (5-10 min) E->F E->F G Prepare a More Dilute Stock F->G F->G H Use Fresh Anhydrous DMSO G->H G->H H->C H->C

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

This compound Mechanism of Action via CCK2 Receptor

G cluster_cell Target Cell cluster_downstream Downstream Signaling RacSograzepide This compound CCK2R CCK2 Receptor RacSograzepide->CCK2R Antagonizes Gq Gq Protein CCK2R->Gq PLC Phospholipase C (PLC) Gq->PLC Gq->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC Activation IP3_DAG->Ca_PKC IP3_DAG->Ca_PKC CellularResponse Reduced Gastric Acid Secretion Ca_PKC->CellularResponse Ca_PKC->CellularResponse

Caption: Simplified signaling pathway of this compound antagonism at the CCK2 receptor.

References

Optimizing (Rac)-Sograzepide dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-Sograzepide. The information is intended to help optimize dosage, minimize off-target effects, and ensure the successful execution of related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, also known as Netazepide, is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor (CCK2R).[1][2][3] By blocking this receptor, Sograzepide inhibits the effects of gastrin, a hormone that stimulates gastric acid secretion.[2] This on-target activity is the basis for its investigation in conditions associated with hypergastrinemia, such as gastric neuroendocrine tumors.[1]

Q2: What are the known or potential off-target effects of this compound?

While comprehensive public data on the off-target binding profile of this compound is limited, potential off-target effects can be inferred from preclinical and clinical observations, as well as the general principles of small molecule drug development. One clinical study noted an increase in bilirubin at a high dose (100 mg), suggesting a potential for dose-dependent liver effects. As a small molecule, Sograzepide has the potential to interact with other receptors, ion channels, enzymes, and transporters. To thoroughly characterize a compound like Sograzepide, broad off-target screening panels (e.g., CEREP or KINOMEscan) are often employed during drug development to identify unintended molecular interactions.

Q3: How can I assess the on-target effects of this compound in my cellular model?

The CCK-B receptor is a Gq protein-coupled receptor (GPCR). Its activation leads to the mobilization of intracellular calcium. Therefore, the most direct way to measure the antagonist activity of Sograzepide is to perform a calcium mobilization assay. In this setup, you would first stimulate your cells (expressing the CCK-B receptor) with a known agonist (like gastrin or pentagastrin) and measure the resulting increase in intracellular calcium. Then, you can pre-incubate the cells with varying concentrations of Sograzepide before adding the agonist to determine the dose-dependent inhibition of the calcium signal.

Q4: What are some general strategies to identify potential off-target effects of this compound?

A tiered approach is recommended for identifying off-target effects:

  • In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the chemical structure of Sograzepide.

  • Broad Panel Screening: Employ commercially available off-target screening panels (e.g., Eurofins SafetyScreen, CEREP panel) that test for binding and activity at a wide range of common off-target proteins, including other GPCRs, kinases, ion channels, and transporters.

  • Kinome Scanning: If there is a reason to suspect interaction with protein kinases, a kinome-wide binding assay (e.g., KINOMEscan) can provide a comprehensive profile of interactions with this enzyme class.

  • Phenotypic Screening: Utilize high-content imaging or other cell-based assays to screen for unexpected cellular phenotypes induced by Sograzepide treatment.

Q5: A high dose of Sograzepide (100 mg) was reported to increase bilirubin. What in vitro assays can I use to investigate potential hepatotoxicity?

To investigate potential drug-induced liver injury (DILI) in vitro, you can use human liver cell lines such as HepG2 or HepaRG. Key assays include:

  • Cytotoxicity Assays: Measure cell viability (e.g., using an MTT assay) after treatment with a range of Sograzepide concentrations to determine the IC50.

  • Liver Enzyme Biomarkers: Measure the release of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the cell culture medium, as an indicator of hepatocellular damage.

  • Hepatocyte Function Assays: Assess liver cell function by measuring the production of albumin and urea. A decrease in these markers can indicate impaired hepatocyte function.

  • Cytochrome P450 (CYP) Enzyme Activity/Expression: Evaluate the effect of Sograzepide on the activity and expression of major drug-metabolizing CYP enzymes.

Troubleshooting Guides

On-Target Activity Assessment: Calcium Mobilization Assay
Issue Possible Cause Troubleshooting Steps
No or low signal with agonist alone 1. Low CCK-B receptor expression in cells.2. Agonist is degraded or inactive.3. Incorrect assay buffer composition.4. Problem with the calcium-sensitive dye.1. Verify receptor expression via qPCR or Western blot. Consider using a cell line with higher or induced expression.2. Use a fresh stock of agonist and verify its activity.3. Ensure the assay buffer contains an appropriate concentration of calcium.4. Use a fresh preparation of the dye and ensure proper loading into the cells.
High background signal 1. Cell stress or death leading to calcium leakage.2. Autofluorescence of the compound.3. Dye compartmentalization.1. Ensure cells are healthy and not overgrown. Optimize cell seeding density.2. Run a control with Sograzepide alone to check for autofluorescence.3. Use a dye loading buffer containing probenecid to prevent dye leakage.
Inconsistent results between experiments 1. Variation in cell passage number or health.2. Inconsistent incubation times.3. Pipetting errors.1. Use cells within a consistent passage number range. Monitor cell morphology.2. Standardize all incubation times for dye loading, compound pre-incubation, and agonist stimulation.3. Use calibrated pipettes and ensure proper mixing.
Off-Target Liability Assessment: cAMP Assay
Issue Possible Cause Troubleshooting Steps
No change in cAMP levels with Sograzepide 1. Sograzepide does not interact with Gs or Gi-coupled GPCRs expressed in the cell line.2. The concentration range tested is not appropriate.1. This may be a valid negative result. Consider screening against a broader panel of GPCRs.2. Test a wider range of concentrations, typically from nanomolar to micromolar.
High variability in cAMP measurements 1. Inconsistent cell numbers per well.2. Assay performed outside the linear range of the detection kit.1. Ensure a homogenous cell suspension during plating.2. Run a standard curve for cAMP with each experiment to ensure measurements are within the dynamic range of the assay.
Unexpected increase/decrease in cAMP 1. Sograzepide may have agonist or inverse agonist activity at an off-target GPCR.1. This is a potentially significant finding. Follow up with dose-response curves and consider using specific antagonists for suspected off-target receptors to confirm the interaction.
Off-Target Liability Assessment: Hepatotoxicity Assays
Issue Possible Cause Troubleshooting Steps
No cytotoxicity observed at high concentrations 1. The cell model (e.g., HepG2) may have low expression of the relevant metabolizing enzymes or transporters.2. The incubation time is too short.1. Consider using a more metabolically active cell line like HepaRG or primary human hepatocytes.2. Extend the incubation time (e.g., 48 or 72 hours) to detect delayed toxicity.
Discrepancy between cytotoxicity and functional assays 1. The compound may be causing cellular dysfunction without inducing cell death at the tested concentrations.1. This is a valuable mechanistic insight. Correlate data from multiple endpoints (e.g., cell viability, ALT/AST release, albumin production) to build a comprehensive toxicity profile.
High background in enzyme release assays (ALT/AST) 1. Rough handling of cells during media changes or assay procedures.1. Handle cell plates gently to avoid mechanical lysis of cells.

Experimental Protocols

Protocol 1: On-Target this compound Activity via Calcium Mobilization Assay

Objective: To determine the inhibitory potency (IC50) of this compound on CCK-B receptor-mediated calcium mobilization.

Materials:

  • HEK293 cells stably expressing the human CCK-B receptor.

  • Culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • CCK-B receptor agonist: Pentagastrin.

  • This compound.

  • Calcium-sensitive dye kit (e.g., Fluo-4 AM).

  • Probenecid.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the HEK293-CCK-B cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, including probenecid to prevent dye leakage. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of pentagastrin at a concentration that elicits a submaximal response (EC80).

  • Compound Incubation: After dye loading, wash the cells with assay buffer and then add the different concentrations of this compound. Incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate in the fluorescence plate reader. Set the reader to record fluorescence intensity over time. Establish a baseline reading for each well, then inject the pentagastrin solution and continue recording to capture the peak calcium response.

  • Data Analysis: Calculate the percentage inhibition of the agonist response for each concentration of this compound. Plot the percentage inhibition against the log concentration of Sograzepide and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Off-Target Hepatotoxicity Assessment

Objective: To evaluate the potential hepatotoxicity of this compound using HepG2 cells.

Materials:

  • HepG2 cells.

  • Culture medium: EMEM with 10% FBS, 1% Penicillin-Streptomycin.

  • This compound.

  • Positive control for hepatotoxicity (e.g., acetaminophen).

  • 96-well clear plates.

  • MTT reagent.

  • DMSO.

  • Commercial kits for measuring ALT, AST, and albumin.

  • Microplate reader.

Procedure:

  • Cell Plating: Seed HepG2 cells in 96-well plates and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and the positive control. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

  • Endpoint Measurements:

    • Cell Viability (MTT Assay): At the end of the incubation period, add MTT reagent to the wells and incubate for 4 hours. Then, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • ALT/AST Measurement: Collect the cell culture supernatant at each time point and use commercial kits to measure the activity of ALT and AST according to the manufacturer's protocols.

    • Albumin Measurement: Use the collected supernatant and a commercial ELISA kit to quantify the amount of albumin secreted by the cells.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control. Determine the IC50 for cytotoxicity.

    • Compare the levels of ALT, AST, and albumin in the Sograzepide-treated wells to the vehicle control.

Visualizations

On_Target_Signaling_Pathway Gastrin Gastrin (Agonist) CCKBR CCK-B Receptor (GPCR) Gastrin->CCKBR Activates Sograzepide This compound (Antagonist) Sograzepide->CCKBR Blocks Gq Gq protein CCKBR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Signaling (e.g., Acid Secretion) PKC->Downstream

Caption: On-target signaling pathway of the CCK-B receptor and the inhibitory action of this compound.

Experimental_Workflow_Off_Target_Screening cluster_invitro In Vitro Assessment cluster_analysis Data Analysis cluster_decision Decision Making OnTarget On-Target Assay (Calcium Mobilization) IC50 Determine IC50 (On-Target Potency) OnTarget->IC50 OffTarget_GPCR Off-Target GPCR Assays (e.g., cAMP) EC50 Determine EC50/IC50 (Off-Target Activity) OffTarget_GPCR->EC50 Hepatotoxicity Hepatotoxicity Assays (HepG2 cells) Tox_Profile Generate Toxicity Profile Hepatotoxicity->Tox_Profile Kinase_Panel Kinase Panel Screen Kinase_Panel->EC50 Selectivity Assess Selectivity IC50->Selectivity EC50->Selectivity Minimize Minimize Off-Target Effects Tox_Profile->Minimize Selectivity->Minimize Optimize Optimize Dosage Minimize->Optimize

Caption: Experimental workflow for characterizing on-target and off-target effects to optimize dosage.

References

How to prevent degradation of (Rac)-Sograzepide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of (Rac)-Sograzepide to prevent its degradation in solution. The following information is curated to address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and integrity of this compound. Recommendations vary for the solid compound versus solutions.

  • Solid Form: The solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is acceptable. For long-term storage (months to years), it is recommended to store at -20°C.[1] Some suppliers indicate a shelf life of up to 3 years at -20°C.[2][3]

  • Stock Solutions: Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3][4]

  • Working Solutions: It is highly recommended to prepare working solutions fresh on the day of use.[4][5]

Q2: My this compound solution has changed color. What does this indicate?

A2: this compound solid is typically an off-white to light yellow powder.[3][4] A significant color change in your solution could indicate chemical degradation or contamination. It is advisable to discard the solution and prepare a fresh one from a new stock. To investigate the cause, you could consider factors such as exposure to light, incompatible solvents, or inappropriate pH levels.

Q3: I am observing precipitation in my this compound solution. What should I do?

A3: Precipitation can occur for several reasons, including poor solubility in the chosen solvent system or changes in temperature.

  • Initial Dissolution: If precipitation occurs during the initial preparation, using sonication may help to dissolve the compound fully.[2][6] Ensure you are using a high-quality, newly opened DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[3]

  • During Storage: If precipitation is observed after storage (especially after freezing), it may be due to the compound crashing out of solution at low temperatures. Before use, allow the vial to come to room temperature and vortex thoroughly. Gentle warming and sonication can also be used to redissolve the compound. However, if the precipitate does not redissolve, it may indicate degradation, and a fresh solution should be prepared.

Q4: How sensitive is this compound to light and air?

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential degradation issues with this compound solutions.

Observed Issue Potential Cause Recommended Action
Reduced Potency or Inconsistent Experimental Results Degradation of this compound in solution.1. Prepare a fresh stock solution from the solid compound. 2. Ensure proper storage conditions for both solid and stock solutions (see FAQs). 3. For in vivo experiments, prepare the final working solution immediately before use.[4][5] 4. Verify the quality of solvents; use high-purity, anhydrous solvents where possible.
Visible Particulates or Cloudiness Poor solubility or precipitation.1. Confirm the solubility of this compound in your specific solvent system. It is highly soluble in DMSO.[2][3][6] 2. Use sonication or gentle warming to aid dissolution.[2] 3. Avoid repeated freeze-thaw cycles by preparing and storing aliquots.[3]
Change in pH of the Solution Potential acidic or basic hydrolysis.1. Measure the pH of your final solution. 2. If the application allows, consider buffering the solution to a neutral pH. 3. Evaluate the stability of this compound at different pH values if you suspect this is a critical parameter for your experiments.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Reference
Solid-20°CUp to 3 years[2][3]
Solid0-4°CShort-term (days to weeks)[1]
Stock Solution (in DMSO)-80°CUp to 2 years[3][4]
Stock Solution (in DMSO)-20°CUp to 1 year[3][4]
Working SolutionRoom TemperaturePrepare fresh for same-day use[4][5]

Table 2: Solubility of this compound

Solvent Concentration Notes Reference
DMSO≥ 125 mg/mL (250.71 mM)Sonication may be required. Use of newly opened DMSO is recommended.[3][6]
In Vivo Formulation 12.08 mg/mL (4.17 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]
In Vivo Formulation 22.08 mg/mL (4.17 mM)10% DMSO, 90% (20% SBE-β-CD in Saline)[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials: this compound solid, high-purity DMSO (newly opened), sterile microcentrifuge tubes or vials, sonicator.

  • Procedure:

    • Equilibrate the this compound solid to room temperature before opening the container.

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or higher).

    • Vortex the solution vigorously.

    • If the solid is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber vials.

    • Store the aliquots at -80°C or -20°C.

Protocol 2: Stability Assessment of this compound in a Working Solution by HPLC

This protocol provides a general framework for determining the stability of this compound in a specific experimental buffer or formulation.

  • Objective: To quantify the concentration of this compound over time under specific conditions (e.g., temperature, pH, light exposure).

  • Materials: Prepared this compound working solution, HPLC system with a suitable column (e.g., C18), mobile phase (to be optimized), temperature-controlled incubator, light-protected and clear containers.

  • Methodology:

    • Prepare the this compound working solution in the desired buffer or solvent system.

    • Divide the solution into different conditions to be tested (e.g., storage at 4°C vs. room temperature; storage in amber vs. clear vials).

    • Immediately after preparation (T=0), take an aliquot and inject it into the HPLC system to determine the initial concentration and purity.

    • At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots from each condition and analyze them by HPLC.

    • Compare the peak area of the this compound peak at each time point to the T=0 peak area to calculate the percentage of the compound remaining.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: (Rac)-Sograzepide In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using (Rac)-Sograzepide (also known as Netazepide, YF476) in in vivo experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active antagonist of the gastrin/cholecystokinin-B (CCK-B, also known as CCK2) receptor.[1][][3][4] It is a benzodiazepine derivative.[][5] Its primary mechanism involves blocking the binding of the hormones gastrin and cholecystokinin to the CCK2 receptor.[5] This action effectively inhibits downstream signaling pathways, most notably the stimulation of gastric acid secretion from parietal cells and the proliferation of enterochromaffin-like (ECL) cells.[5][6]

Q2: What are the main in vivo research applications for this compound?

The primary applications include:

  • Inhibition of Gastric Acid Secretion: It is used to study the physiological effects of blocking gastrin-stimulated acid production.[3][7][8]

  • Gastric Neuroendocrine Tumor (NET) Models: It has been shown to cause regression of type 1 gastric NETs by blocking the trophic effects of gastrin on ECL cells.[1][6]

  • Pain Modulation Research: The CCK2 receptor is involved in pain pathways, and its antagonists have been explored for their potential analgesic effects, though clinical outcomes for this class of drugs have been variable.[9]

Q3: Is there a difference between Sograzepide, Netazepide, and YF476?

No, these names are synonyms for the same compound.[1][][3] The "(Rac)-" prefix specifies that the product is a racemic mixture.

Q4: What are the key differences between the CCK1 (CCK-A) and CCK2 (CCK-B) receptors?

Both are receptors for cholecystokinin, but they have different tissue distributions and primary functions. The CCK1 receptor is found mainly in the gastrointestinal tract and is involved in pancreatic enzyme secretion, gallbladder contraction, and satiety signaling.[10] The CCK2 receptor is expressed in the brain and the stomach, where it regulates anxiety, pain perception, and gastric acid secretion.[10] Sograzepide is highly selective for the CCK2 receptor over the CCK1 receptor.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: Poor Compound Solubility and Vehicle Preparation

  • Q: My this compound powder is not dissolving for in vivo administration. What vehicle should I use?

    • A: this compound is soluble in organic solvents like DMSO, but these are often not suitable for direct in vivo use at high concentrations.[1][] For oral or parenteral administration, a co-solvent system is recommended. A commonly cited vehicle for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline .[11] Sonication may be required to achieve full dissolution.[11] Always prepare the solution fresh before each experiment.

Issue 2: Lack of Efficacy or High Variability

  • Q: I am not observing the expected biological effect (e.g., inhibition of acid secretion). What are the possible causes?

    • A: Several factors could be at play:

      • Suboptimal Dosing: Efficacy is dose-dependent.[7][8] Ensure your dose is appropriate for the animal model and intended effect. See the data tables below for reported effective doses.

      • Inadequate Formulation: If the compound precipitates out of solution before or after administration, its bioavailability will be compromised. Re-evaluate your vehicle and preparation method.

      • Route of Administration: Sograzepide is orally active, but bioavailability can differ between oral and parenteral (e.g., intravenous, subcutaneous) routes.[3] The chosen route should be consistent and justified.

      • Compound Purity and Integrity: Verify the purity of your compound using methods like HPLC.[] Improper storage (see Table 3) can lead to degradation.

      • Racemic Mixture: You are using a racemic mixture. Enantiomers can have different pharmacologic activities. Ensure you are using a consistent source and batch of the compound to minimize variability.

  • Q: I am seeing high variability in my experimental results between animals.

    • A: High variability can stem from inconsistent dosing technique, differences in animal fasting states (which affects gastric emptying and drug absorption), or the inherent biological variability in receptor expression or drug metabolism. Standardize your experimental procedures, including animal handling, fasting times, and the volume and concentration of the administered drug.

Issue 3: Unexpected Side Effects or Tolerance

  • Q: I am observing unexpected side effects in my animals. What could be the cause?

    • A: While generally well-tolerated, minor adverse events have been noted in clinical studies.[7] At very high doses, the selectivity for the CCK2 receptor over the CCK1 receptor may decrease, potentially leading to effects related to pancreatic secretion or gut motility.[3][10] Also, consider potential vehicle-related toxicity if using high concentrations of organic solvents.

  • Q: The effect of Sograzepide appears to diminish with repeated dosing. Is this expected?

    • A: Yes, a form of tolerance has been documented in human studies.[7][8] While the inhibitory effect on the volume of gastric acid secretion persisted with repeated dosing, the effect on gastric pH was largely lost.[7][8] This is a critical consideration for the design of long-term studies and the interpretation of results.

Quantitative Data Summary

Table 1: Receptor Binding Affinity & Potency of Sograzepide

Parameter Receptor/Assay Species Value Reference
IC₅₀ Gastrin/CCK-B - 0.1 nM [3]
IC₅₀ Gastrin/CCK-A - 502 nM [3]
Kᵢ CCK-B Rat (brain) 0.068 nM [3]
Kᵢ CCK-B Canine (cloned) 0.62 nM [3]

| Kᵢ | CCK-B | Human (cloned) | 0.19 nM |[3] |

Table 2: In Vivo Efficacy (Inhibition of Pentagastrin-Stimulated Acid Secretion)

Administration Route Animal Model ED₅₀ Reference
Intravenous Anesthetized Rats 87 nmol/kg [3]
Intravenous Heidenhain Pouch Dogs 0.018 µmol/kg [3]

| Oral | Heidenhain Pouch Dogs | 0.020 µmol/kg |[3] |

Table 3: Solubility & Storage Recommendations

Parameter Details Reference
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone [1][]
In Vivo Vehicle 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [11]
Short-Term Storage Dry, dark, and at 0 - 4 °C (days to weeks) [1][]
Long-Term Storage -20 °C (months to years) [1][]

| Stock Solution | -20 °C for 1 year; -80 °C for 2 years |[3] |

Experimental Protocols & Visualizations

Protocol: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Rats

This protocol is a generalized methodology based on common pharmacodynamic studies for gastric acid secretion inhibitors.[3][12]

  • Animal Preparation:

    • Use male Sprague-Dawley rats (200-250g).

    • Fast animals for 18-24 hours prior to the experiment, with free access to water.

    • Anesthetize the animals (e.g., with urethane).

  • Surgical Procedure:

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the jugular vein for intravenous administration of compounds.

    • Expose the stomach through a midline incision. Perfuse the stomach with saline via cannulas inserted into the esophagus and duodenum.

  • Experimental Procedure:

    • Collect baseline gastric perfusate for 30 minutes.

    • Administer this compound or vehicle control intravenously.

    • After a set time (e.g., 15-30 minutes), begin a continuous intravenous infusion of a gastric acid secretagogue, such as pentagastrin.

    • Collect gastric perfusate samples at regular intervals (e.g., every 15 minutes) for 1-2 hours.

  • Analysis:

    • Measure the volume of each perfusate sample.

    • Titrate the samples with a standardized NaOH solution to determine the acid concentration.

    • Calculate the total acid output (volume × concentration) for each time interval.

    • Compare the acid output in the Sograzepide-treated groups to the vehicle control group to determine the percent inhibition.

Diagrams

G cluster_0 Stomach Lumen cluster_1 Gastric Mucosa ParietalCell Parietal Cell H_K_ATPase H+/K+ ATPase (Proton Pump) ParietalCell->H_K_ATPase Activates GastricAcid Gastric Acid (HCl) H_K_ATPase->GastricAcid Secretes H+ Gastrin Gastrin CCK2R_ECL CCK2 Receptor Gastrin->CCK2R_ECL CCK2R_Parietal CCK2 Receptor Gastrin->CCK2R_Parietal ECL_Cell ECL Cell Histamine Histamine ECL_Cell->Histamine Releases CCK2R_ECL->ECL_Cell Stimulates H2R H2 Receptor Histamine->H2R H2R->ParietalCell Stimulates CCK2R_Parietal->ParietalCell Stimulates Sograzepide This compound Sograzepide->CCK2R_ECL Blocks Sograzepide->CCK2R_Parietal Blocks

Caption: Gastrin/CCK2R signaling pathway for gastric acid secretion and site of Sograzepide action.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acquire Animals & Acclimatize B Fast Animals (18-24h) A->B C Prepare Sograzepide & Vehicle Solutions B->C D Administer Sograzepide or Vehicle Control (Specify Route: PO, IV, SC) C->D E Wait for Drug Absorption (e.g., 30-60 min) D->E F Induce Biological Response (e.g., Pentagastrin Infusion) E->F G Measure Outcome (e.g., Collect Gastric Perfusate) F->G H Process Samples (e.g., Titrate Acid) G->H I Perform Statistical Analysis (Compare Treated vs. Control) H->I J Interpret Results I->J G Start Problem: Lack of In Vivo Efficacy CheckDose Is the dose appropriate for the model and effect? Start->CheckDose CheckFormulation Is the formulation clear and stable? CheckDose->CheckFormulation Yes IncreaseDose Solution: Increase dose based on literature (e.g., Table 2) CheckDose->IncreaseDose No CheckPurity Is the compound purity and integrity confirmed? CheckFormulation->CheckPurity Yes Reformulate Solution: Reformulate using recommended vehicle (e.g., DMSO/PEG300/ Tween 80/Saline) CheckFormulation->Reformulate No CheckProtocol Is the experimental protocol validated? CheckPurity->CheckProtocol Yes VerifyCompound Solution: Verify purity via HPLC. Check storage conditions. CheckPurity->VerifyCompound No RefineProtocol Solution: Review timing, administration route, and outcome measures. CheckProtocol->RefineProtocol No

References

Technical Support Center: Improving the Bioavailability of (Rac)-Sograzepide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of (Rac)-Sograzepide (also known as Netazepide or YF476). The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a potent, selective, and orally active gastrin/cholecystokinin B (CCK-B) receptor antagonist.[1][2] Despite its oral activity, studies have indicated that it has low oral bioavailability in humans (less than 15%).[3][4] This low bioavailability is likely attributable to two main factors: poor aqueous solubility and first-pass metabolism.[3] Enhancing the bioavailability is crucial for achieving consistent and effective therapeutic concentrations.

Q2: What are the known solubility properties of this compound?

This compound is characterized by poor water solubility. One predicted value for its water solubility is 0.00452 mg/mL.[5] However, it is highly soluble in dimethyl sulfoxide (DMSO), with a solubility of ≥ 100 mg/mL.[1] This significant difference in solubility highlights the challenges in developing aqueous-based formulations for oral administration.

Q3: What initial formulation strategies can be employed to address the poor solubility of this compound?

Given its low aqueous solubility, several formulation strategies can be considered to improve the dissolution and subsequent absorption of this compound. These approaches aim to either increase the surface area of the drug, enhance its apparent solubility, or create a more readily absorbable form. Initial strategies to consider include:

  • Particle Size Reduction: Techniques like micronization and nanosizing can increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.

  • Solid Dispersions: Creating a solid dispersion of Sograzepide in a hydrophilic carrier can enhance its dissolution. A spray-dried formulation of Netazepide has been noted to have linear pharmacokinetics and an oral bioavailability of 15%.[4]

  • Co-solvents and Surfactants: For preclinical in vivo studies, co-solvent systems have been used to dissolve Sograzepide.[1][2]

  • Complexation: The use of complexing agents like cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes with Sograzepide, thereby increasing its apparent solubility in water.[1]

Troubleshooting Guides

Issue 1: Low or Inconsistent Drug Dissolution Profiles

Symptoms:

  • In vitro dissolution testing shows less than 85% drug release in 60 minutes in standard dissolution media.

  • High variability in dissolution profiles between different batches of the same formulation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor wetting of the drug powder. 1. Incorporate a surfactant (e.g., Tween 80) into the formulation to improve wettability.[1][2] 2. Consider wet granulation to improve the hydrophilicity of the granules.
Drug particle agglomeration. 1. Employ micronization or nanosizing to reduce particle size and minimize agglomeration. 2. Utilize a hydrophilic carrier in a solid dispersion to keep drug particles separated.
Inadequate formulation composition. 1. Optimize the ratio of drug to carrier in solid dispersions. 2. Experiment with different types of hydrophilic carriers (e.g., PEGs, PVP, HPMC).
Crystallization of the amorphous form. 1. Conduct stability studies to assess the physical stability of amorphous solid dispersions. 2. Incorporate a crystallization inhibitor into the formulation.
Issue 2: Sub-optimal Bioavailability in Animal Studies

Symptoms:

  • Pharmacokinetic studies in animal models show low Cmax and AUC values after oral administration.

  • High inter-individual variability in plasma drug concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete dissolution in the GI tract. 1. Switch to a more advanced formulation strategy, such as a self-emulsifying drug delivery system (SEDDS) or a lipid-based formulation. 2. Further optimize the solid dispersion formulation to achieve a higher degree of supersaturation in vivo.
Significant first-pass metabolism. 1. Investigate the primary metabolic pathways of Sograzepide. 2. Consider co-administration with a known inhibitor of the relevant metabolic enzymes (for research purposes only). 3. Explore the development of a prodrug of Sograzepide to bypass or reduce first-pass metabolism.[3]
Poor membrane permeability. 1. While Sograzepide is orally active, its permeability characteristics should be confirmed using in vitro models like Caco-2 cell monolayers. 2. If permeability is found to be a limiting factor, the inclusion of permeation enhancers could be investigated.

Data Presentation

Table 1: Solubility Data for this compound

Solvent Solubility Source
Water (Predicted)0.00452 mg/mL[5]
DMSO≥ 100 mg/mL[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.08 mg/mL[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[1]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL[1]

Table 2: Pharmacokinetic Parameters of Netazepide (Sograzepide)

Species Formulation Oral Bioavailability Source
HumanNot specified<15%[3]
HumanSpray-dried15%[4]
RatNot specified26-28%[6]
DogNot specified27-50%[6]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Animal Studies

This protocol is adapted from methods used for dissolving Sograzepide for preclinical research.[1][2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Saline solution (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Prepare a stock solution of Sograzepide in DMSO (e.g., 20.8 mg/mL).

  • In a separate sterile container, add the required volume of the DMSO stock solution.

  • To the DMSO solution, add 4 volumes of PEG300 (relative to the initial DMSO volume) and mix thoroughly.

  • Add 0.5 volumes of Tween 80 and mix until the solution is clear.

  • Finally, add 4.5 volumes of saline to reach the final desired concentration and volume. Mix well.

Example: To prepare 1 mL of a 2.08 mg/mL final solution:

  • Start with 100 µL of a 20.8 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween 80 and mix.

  • Add 450 µL of saline and mix.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation (Conceptual)

This is a general protocol for preparing a solid dispersion, a technique that has been used for Netazepide.[4]

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone K30, Hydroxypropyl methylcellulose)

  • A suitable organic solvent (e.g., methanol, ethanol, or a mixture in which both drug and carrier are soluble)

Procedure:

  • Dissolve the this compound and the hydrophilic carrier in the organic solvent in the desired ratio (e.g., 1:1, 1:2, 1:5 drug to carrier).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator. The temperature should be kept as low as possible to prevent degradation of the drug.

  • Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Store the resulting solid dispersion powder in a desiccator.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing In Vitro & In Vivo Testing cluster_optimization Optimization Loop start Sograzepide API solubility Assess Solubility (Aqueous & Organic) start->solubility formulation_strategy Select Formulation Strategy (e.g., Solid Dispersion) solubility->formulation_strategy formulation_prep Prepare Formulation (e.g., Spray Drying) formulation_strategy->formulation_prep dissolution In Vitro Dissolution Testing formulation_prep->dissolution animal_pk Animal Pharmacokinetic Studies dissolution->animal_pk bioavailability Calculate Bioavailability animal_pk->bioavailability analyze Analyze Data bioavailability->analyze troubleshoot Troubleshoot Issues (e.g., Low Dissolution) analyze->troubleshoot troubleshoot->formulation_strategy Refine Formulation

Caption: Experimental workflow for developing and testing Sograzepide formulations.

troubleshooting_logic start Low Bioavailability Observed check_dissolution Is In Vitro Dissolution >85%? start->check_dissolution check_pk Is Cmax/AUC Still Low? check_dissolution->check_pk Yes improve_dissolution Improve Dissolution: - Particle Size Reduction - Solid Dispersion - Surfactants check_dissolution->improve_dissolution No address_metabolism Address First-Pass Metabolism: - Prodrug Approach - Permeation Enhancers check_pk->address_metabolism Yes final_formulation Optimized Formulation check_pk->final_formulation No improve_dissolution->check_dissolution address_metabolism->check_pk

Caption: Troubleshooting logic for addressing low bioavailability of Sograzepide.

References

Technical Support Center: Overcoming Resistance to (Rac)-Sograzepide in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential resistance to (Rac)-Sograzepide in cell line models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as (Rac)-Netazepide, is an antagonist of the cholecystokinin B (CCK-B) receptor, also known as the cholecystokinin 2 (CCK2) receptor.[1][2] It has been investigated for its potential to reduce the secretion of gastric acid.[1][2] The CCK2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands gastrin and cholecystokinin (CCK), primarily couples to Gq and Gs proteins. This activation triggers downstream signaling cascades, including the phospholipase C (PLC)/Ca2+/protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and PI3K/AKT pathways, which are involved in cell proliferation and survival.[3][4][5]

Q2: What are the potential mechanisms by which cell lines could develop resistance to this compound?

While specific resistance mechanisms to this compound have not been extensively documented, based on common mechanisms of drug resistance in cancer cell lines, potential causes could include:

  • Target Alteration: Mutations in the CCK2R gene could prevent this compound from binding effectively to the receptor.

  • Target Expression Changes: Downregulation or loss of CCK2 receptor expression on the cell surface would reduce the drug's efficacy.

  • Bypass Pathway Activation: Cancer cells can activate alternative pro-survival signaling pathways to circumvent the blockade of the CCK2R pathway.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cells, reducing its intracellular concentration.

  • Epigenetic Modifications: Changes in DNA methylation or histone modifications can alter the expression of genes involved in drug sensitivity and resistance.[6][7]

Q3: How can I develop a this compound-resistant cell line for my studies?

The most common method for generating a drug-resistant cell line is through gradual drug induction.[8] This involves continuous exposure of the parental cell line to increasing concentrations of this compound over a prolonged period (typically 6-12 months).[9] This process selects for cells that can survive and proliferate under drug pressure.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting common issues encountered during experiments with this compound, particularly when resistance is suspected.

Issue 1: Decreased or Loss of Cell Line Sensitivity to this compound

Symptom: You observe a reduced effect of this compound on cell viability or proliferation compared to previous experiments. This may manifest as a rightward shift in the dose-response curve and an increase in the IC50 value.

Troubleshooting Workflow:

Troubleshooting Workflow for this compound Resistance start Start: Decreased sensitivity to this compound observed confirm_resistance Step 1: Confirm Resistance (Determine IC50) start->confirm_resistance ic50_increased Is IC50 significantly increased? confirm_resistance->ic50_increased no_resistance No significant change. Review experimental technique. ic50_increased->no_resistance No investigate_mechanism Step 2: Investigate Mechanism of Resistance ic50_increased->investigate_mechanism Yes check_target 2a: Analyze CCK2R Expression (qPCR, Western Blot, Flow Cytometry) investigate_mechanism->check_target sequence_target 2b: Sequence CCK2R Gene (Sanger or NGS) investigate_mechanism->sequence_target analyze_pathways 2c: Assess Downstream Signaling (Western Blot for p-AKT, p-ERK) investigate_mechanism->analyze_pathways check_efflux 2d: Evaluate Drug Efflux (Efflux pump inhibitor assay) investigate_mechanism->check_efflux outcome Step 3: Develop Strategy to Overcome Resistance check_target->outcome sequence_target->outcome analyze_pathways->outcome check_efflux->outcome

Caption: Workflow for troubleshooting decreased sensitivity to this compound.

Step 1: Confirm Resistance by Determining the IC50 Value

The first step is to quantify the level of resistance by performing a dose-response experiment and calculating the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental, sensitive cell line confirms resistance.[10]

Cell LineThis compound IC50 (µM) - Hypothetical DataFold Resistance
Parental Cell Line1.5-
Resistant Subclone 115.210.1
Resistant Subclone 225.817.2

Step 2: Investigate the Mechanism of Resistance

Once resistance is confirmed, the next step is to identify the underlying molecular mechanism.

Potential MechanismRecommended ExperimentExpected Outcome in Resistant Cells
CCK2R Downregulation Quantitative PCR (qPCR)Decreased CCK2R mRNA levels.
Western BlotDecreased CCK2R protein levels.
Flow CytometryDecreased cell surface expression of CCK2R.
CCK2R Mutation Sanger or Next-Generation Sequencing (NGS) of the CCK2R geneIdentification of mutations in the coding sequence.
Bypass Pathway Activation Western Blot for key signaling molecules (e.g., p-AKT, p-ERK, p-EGFR)Sustained or increased phosphorylation of downstream effectors even in the presence of this compound.
Increased Drug Efflux Cell Viability Assay with and without an efflux pump inhibitor (e.g., Verapamil)Restoration of sensitivity to this compound in the presence of the inhibitor.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of CCK2R Expression by Western Blot
  • Protein Extraction: Lyse parental and resistant cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the CCK2 receptor overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities, normalizing to a loading control like β-actin, to determine the relative protein expression.

Protocol 3: Assessment of Downstream Signaling Pathways

This protocol is similar to the Western Blot protocol above, but uses primary antibodies specific for the phosphorylated (active) forms of key signaling proteins such as AKT (p-AKT) and ERK (p-ERK). Cells should be treated with this compound for a short period (e.g., 30-60 minutes) before lysis to assess the immediate impact on signaling.

Visualization of Signaling Pathways and Workflows

CCK2 Receptor Signaling Pathway

CCK2R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCK2R CCK2R Gq Gq CCK2R->Gq PLC PLC Gq->PLC PI3K PI3K Gq->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC Ca2->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Gastrin / CCK Ligand->CCK2R Sograzepide Sograzepide->CCK2R

Caption: Simplified CCK2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Generating a Resistant Cell Line

Resistant Cell Line Generation start Parental Cell Line ic50_initial Determine initial IC50 start->ic50_initial treat_low Treat with low dose (e.g., 0.5 x IC50) ic50_initial->treat_low culture Culture until stable growth treat_low->culture increase_dose Increase drug concentration (e.g., 1.5-2x) culture->increase_dose repeat Repeat for 6-12 months increase_dose->repeat repeat->culture ic50_final Determine final IC50 repeat->ic50_final resistant_line Resistant Cell Line ic50_final->resistant_line

Caption: Workflow for the in vitro development of a this compound-resistant cell line.

References

(Rac)-Sograzepide stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and long-term storage of (Rac)-Sograzepide. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in a dry, dark environment. Following reconstitution in a solvent, it is advisable to store the solution at -80°C for extended periods.

Q2: How stable is this compound at room temperature?

This compound is considered stable for a few weeks during standard shipping at ambient temperatures. However, for prolonged storage, adherence to the recommended -20°C is crucial to prevent degradation.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vivo studies, co-solvents like PEG300, Tween-80, and corn oil can be used to prepare appropriate formulations.

Q4: What are the potential degradation pathways for this compound?

As a benzodiazepine derivative, this compound is susceptible to degradation under certain conditions. The most common degradation pathway for benzodiazepines is hydrolysis, which can be accelerated in acidic or basic environments. This process can lead to the opening of the diazepine ring and the formation of related impurities.

Stability and Storage Summary

The following table summarizes the recommended storage conditions for this compound.

ConditionTemperatureDurationAdditional Notes
Long-Term Storage (Solid) -20°CMonths to yearsProtect from light and moisture.
Short-Term Storage (Solid) 0 - 4°CDays to weeksProtect from light and moisture.
Shipping AmbientA few weeksNon-hazardous shipping.
In Solution -80°CUp to 2 years (in DMSO)Avoid repeated freeze-thaw cycles.

Forced Degradation Studies (Illustrative Data)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following table provides an example of how data from such a study on this compound might be presented.

Stress ConditionParametersDurationThis compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)Mass Balance (%)
Acid Hydrolysis 0.1 M HCl24 hours85.28.14.514.8100.0
Base Hydrolysis 0.1 M NaOH8 hours78.912.36.721.099.9
Oxidative 3% H₂O₂48 hours92.53.21.87.5100.0
Thermal 60°C7 days95.12.01.14.9100.0
Photolytic UV Light (254 nm)72 hours90.34.72.59.599.8

Note: The data in this table is illustrative and intended to demonstrate data presentation. Actual results may vary.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for assessing the purity and stability of this compound.

1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Hydrochloric acid (for forced degradation)

  • Sodium hydroxide (for forced degradation)

  • Hydrogen peroxide (for forced degradation)

3. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

    • Initial conditions: 30% Acetonitrile, 70% Water

    • Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Sample Solution: For stability samples, dissolve the material in the mobile phase to achieve a similar concentration as the standard solution.

5. Forced Degradation Study Protocol:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 60°C) for a specified period.

  • Photolytic Degradation: Expose a solution of this compound to UV light.

6. Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Troubleshooting Guides

Common HPLC Analysis Issues
IssuePotential CauseRecommended Solution
Peak Tailing - Column degradation- Active sites on the column packing- Inappropriate mobile phase pH- Replace the column- Use a mobile phase with a competing base (e.g., triethylamine)- Adjust the mobile phase pH to ensure the analyte is in a single ionic form
Ghost Peaks - Contamination in the injector or column- Impurities in the mobile phase- Flush the injector and column- Use fresh, high-purity mobile phase solvents
Baseline Drift - Column temperature fluctuations- Mobile phase composition changing- Contaminated column- Use a column oven for temperature control- Ensure proper mixing and degassing of the mobile phase- Wash or replace the column
Poor Resolution - Inappropriate mobile phase composition- Column is not efficient- Optimize the mobile phase gradient and solvent strength- Use a column with a smaller particle size or a different stationary phase
Solubility and Sample Preparation Issues
IssuePotential CauseRecommended Solution
Compound crashes out of solution - Poor solubility in the chosen solvent- Supersaturation- Use a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline)- Gently warm the solution or use sonication to aid dissolution- Prepare a more dilute solution
Inconsistent results in in-vitro assays - Incomplete dissolution of the compound- Degradation of the compound in the assay buffer- Visually inspect solutions for any precipitate before use- Prepare fresh solutions for each experiment- Assess the stability of the compound in the assay buffer over the experiment's duration

Visualizations

Signaling Pathway of CCK2 Receptor

This compound is an antagonist of the Cholecystokinin B (CCK2) receptor. The following diagram illustrates the signaling pathway that is inhibited by this compound.

CCK2R_Signaling_Pathway Sograzepide This compound CCK2R CCK2 Receptor Sograzepide->CCK2R Inhibits Gq Gq Protein CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) MAPK_pathway->Cellular_Response Leads to

Caption: this compound inhibits the CCK2 receptor signaling pathway.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a stability study of this compound.

Stability_Testing_Workflow start Start sample_prep Prepare this compound Samples start->sample_prep stress_conditions Expose to Stress Conditions (Heat, Humidity, Light, pH) sample_prep->stress_conditions storage Store at Recommended Conditions (Long-term and Accelerated) sample_prep->storage sampling Collect Samples at Time Points stress_conditions->sampling storage->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Analyze Data (Assay, Impurities, Mass Balance) hplc_analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: General workflow for this compound stability testing.

Troubleshooting Logic for HPLC Analysis

This diagram provides a logical flow for troubleshooting common HPLC issues.

HPLC_Troubleshooting_Logic start Abnormal Chromatogram check_pressure Check System Pressure start->check_pressure pressure_ok Pressure OK? check_pressure->pressure_ok low_pressure Low/Fluctuating Pressure check_pressure->low_pressure Low high_pressure High Pressure pressure_ok->high_pressure No check_baseline Examine Baseline pressure_ok->check_baseline Yes check_column Check for Column Blockage high_pressure->check_column check_leak Check for Leaks low_pressure->check_leak baseline_ok Baseline Stable? check_baseline->baseline_ok baseline_drift Baseline Drift/Noise baseline_ok->baseline_drift No check_peaks Examine Peaks baseline_ok->check_peaks Yes check_mobile_phase Check Mobile Phase (Degassing, Composition) baseline_drift->check_mobile_phase peaks_ok Peaks OK? check_peaks->peaks_ok peak_shape_issue Poor Peak Shape (Tailing, Fronting, Splitting) peaks_ok->peak_shape_issue No end Problem Resolved peaks_ok->end Yes check_sample_solvent Check Sample Solvent and Mobile Phase Compatibility peak_shape_issue->check_sample_solvent

Caption: Decision tree for troubleshooting common HPLC issues.

Technical Support Center: (Rac)-Sograzepide Assay Refinement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on refining assay sensitivity for the detection of (Rac)-Sograzepide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Netazepide, is a selective antagonist of the cholecystokinin B (CCK-B) receptor, which also functions as the gastrin receptor.[1] Its primary mechanism of action is to block the binding of gastrin and cholecystokinin to the CCK-B receptor.[1] This action can prevent the secretion of gastric acid from parietal cells, which is typically induced by gastrin.[1][2]

Q2: Which analytical methods are most suitable for the quantification of this compound?

For the quantification of small molecules like this compound in biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method.[3] Enzyme-Linked Immunosorbent Assays (ELISAs) can also be developed for high-throughput screening, though they may require more extensive development to achieve the same level of specificity and sensitivity as LC-MS/MS.[4]

Q3: What are the common challenges in achieving high sensitivity for this compound detection?

Common challenges include:

  • Matrix Effects: Components in biological samples (e.g., plasma, serum) can interfere with the ionization of Sograzepide in mass spectrometry or cause non-specific binding in ELISAs, leading to inaccurate quantification.

  • Low Concentrations: Endogenous or administered concentrations of the drug may be very low, requiring highly sensitive instrumentation and optimized protocols.

  • Sample Preparation: Inefficient extraction of Sograzepide from the biological matrix can lead to low recovery and poor sensitivity.

  • Assay Variability: Inconsistent results can arise from issues with reagents, instrument performance, or procedural inconsistencies.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH or composition.Optimize the mobile phase pH to ensure Sograzepide is in a single ionic state. Adjust the organic solvent-to-aqueous buffer ratio.
Column overload.Reduce the sample concentration or injection volume.
Low Signal Intensity / Poor Sensitivity Inefficient ionization in the mass spectrometer.Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).
Suboptimal sample preparation leading to low recovery.Evaluate different sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
Matrix effects (ion suppression).Use a stable isotope-labeled internal standard. Improve chromatographic separation to separate Sograzepide from interfering matrix components.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC pump is functioning correctly and that the mobile phase is properly mixed and degassed.
Column degradation.Replace the HPLC column.
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem Potential Cause Recommended Solution
High Background Signal Non-specific binding of antibodies.Increase the concentration of the blocking agent (e.g., BSA or casein) or try a different blocking buffer. Add a detergent like Tween-20 to the wash buffer.
Antibody concentration is too high.Optimize the concentrations of the primary and secondary antibodies by performing a titration experiment.
Low or No Signal Inactive antibody or conjugate.Use fresh antibody and conjugate preparations. Ensure proper storage conditions.
Insufficient incubation times.Increase the incubation times for the antibody and substrate steps.
Incorrect plate reader settings.Verify the correct wavelength and other settings on the plate reader.
High Coefficient of Variation (%CV) Inconsistent pipetting.Use calibrated pipettes and ensure proper pipetting technique.
Uneven temperature across the plate during incubation.Ensure the plate is incubated in a temperature-controlled environment and that all wells reach a uniform temperature.
Inadequate plate washing.Ensure all wells are washed thoroughly and consistently between steps.

Data Presentation

The following tables present example quantitative data for the analysis of a therapeutic peptide, Tirzepatide, using LC-MS/MS and ELISA. This data is for illustrative purposes to demonstrate expected performance metrics for a well-developed assay and may not be directly representative of this compound assays.

Table 1: Example LC-MS/MS Method Performance for a Therapeutic Peptide (Tirzepatide) in Human Plasma [5]

ParameterValue
Lower Limit of Quantification (LLOQ)0.05 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Dynamic Range4.5 orders of magnitude
Precision (%CV, Intraday)0.4 - 12.0%
Precision (%CV, Interday)5.8 - 8.5%
Accuracy (%Bias, Intraday)-9.6 - 7.0%
Accuracy (%Bias, Interday)-4.5 - 2.1%
Sample Volume100 µL

Table 2: Example ELISA Method Performance for a Therapeutic Peptide (Tirzepatide) [5]

ParameterCompetitive ELISA (Kit 1)Competitive ELISA (Kit 2)
Detection Range781.25 - 50,000 pg/mL31.3 - 4000 pg/mL
Sensitivity627.48 pg/mL30 pg/mL
Sample TypePlasma, SerumPlasma, Serum

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Small Molecule Quantification in Plasma

This protocol provides a general framework. Specific parameters should be optimized for this compound.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of Sograzepide).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions (precursor and product ions) and collision energies for both this compound and the internal standard.

Protocol 2: General Competitive ELISA for Small Molecule Detection

This protocol provides a general framework. Specific antibodies and concentrations need to be developed and optimized for this compound.

  • Coating:

    • Coat a 96-well microplate with a capture antibody specific for this compound overnight at 4°C.

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Competition:

    • Add 50 µL of standards or samples to the wells.

    • Immediately add 50 µL of enzyme-conjugated this compound (e.g., HRP-Sograzepide) to each well.

    • Incubate for 1-2 hours at room temperature. During this step, free Sograzepide in the sample competes with the enzyme-conjugated Sograzepide for binding to the capture antibody.

  • Detection:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards. The signal will be inversely proportional to the concentration of this compound in the sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile + IS) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI-MRM) hplc->ms quantification Quantification ms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cckbr CCK-B Receptor (Gastrin Receptor) gq Gq protein cckbr->gq Activates gastrin Gastrin gastrin->cckbr Binds & Activates sograzepide This compound sograzepide->cckbr Binds & Blocks plc Phospholipase C (PLC) gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream Downstream Signaling ca_release->downstream pkc->downstream gastric_acid Gastric Acid Secretion downstream->gastric_acid Stimulates

References

Mitigating side effects of (Rac)-Sograzepide in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-Sograzepide (also known as Netazepide or YF476) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective cholecystokinin B (CCK-B), also known as the gastrin receptor (CCK2), antagonist.[1][2][3] By blocking this receptor, it prevents the binding of gastrin and cholecystokinin. This action leads to a reduction in gastric acid secretion from parietal cells and can inhibit the proliferation of enterochromaffin-like (ECL) cells, which is often stimulated by high levels of gastrin.[2][4]

Q2: What are the potential therapeutic applications of this compound investigated in preclinical and clinical studies?

A2: this compound has been evaluated for its potential in treating conditions related to gastric acid hypersecretion and hypergastrinemia. This includes the management of gastric neuroendocrine tumors (g-NETs) and potentially acid-related disorders.[3][4] A recent study has also explored its use in preventing vincristine-induced sensory neuropathy in mice.[5]

Q3: Have significant adverse events been reported in clinical trials with this compound (Netazepide)?

A3: In clinical trials involving over 220 healthy human subjects, Netazepide has been reported to be well-tolerated and safe.[6] Adverse events were generally minor, transient, and occurred with similar frequency in both the treatment and placebo groups.[1][7] Reported minor events in humans include sore throat, nausea, loose stools, and stomach ache.[7]

Troubleshooting Guide for Animal Studies

Issue 1: Observation of Elevated Serum Gastrin Levels
  • Question: We are observing a significant increase in serum gastrin levels in our animal models treated with this compound. Is this a cause for concern, and how should we interpret this finding?

  • Answer:

    • Explanation: An increase in serum gastrin is an expected physiological response to the blockade of gastrin/CCK2 receptors and the resulting reduction in gastric acid secretion. This is a feedback mechanism where the body attempts to stimulate more acid production.

    • Mitigation/Interpretation: This rise in gastrin is generally considered 'harmless' in the context of this compound administration because the target receptors (gastrin/CCK2) are blocked by the drug, preventing the trophic effects of hypergastrinemia, such as ECL cell hyperplasia.[1][6] Researchers should continue to monitor gastrin levels as a pharmacodynamic marker of drug activity. No specific intervention is typically required.

    • Experimental Protocol: To confirm the downstream effects are blocked, researchers can measure plasma chromogranin A (CgA), a biomarker for ECL cell activity.[4] Histological analysis of gastric mucosa can also be performed at the end of the study to assess ECL cell morphology and number.

Issue 2: Potential for Increased Food Intake and Body Weight
  • Question: Our study animals are showing a noticeable increase in food consumption and body weight gain. Could this be a side effect of this compound?

  • Answer:

    • Explanation: Cholecystokinin (CCK) is involved in signaling satiety.[8] As a CCK receptor antagonist, this compound could potentially interfere with these satiety signals, leading to increased food intake. Other CCK receptor antagonists have been shown to increase food intake in animal models.[8]

    • Mitigation/Interpretation:

      • Controlled Feeding: If the study design allows, switch to a controlled feeding paradigm where animals are given a fixed amount of food daily.

      • Caloric Monitoring: Accurately measure and record daily food intake and body weight to quantify the effect.

      • Pair-Fed Control Group: Include a pair-fed control group that receives the same amount of food as the this compound-treated group to differentiate between drug-specific metabolic effects and effects secondary to increased food intake.

Issue 3: Concerns Regarding Reproductive and Developmental Toxicity
  • Question: We are planning a long-term study in a mixed-sex animal cohort. Are there any known reproductive or developmental side effects?

  • Answer:

    • Explanation: While specific data on this compound is limited in publicly available literature, the mention of reproductive toxicology studies for its development suggests that this is a standard area of investigation for new drugs.[9] General toxicology programs for other drugs have identified effects such as reduced growth and fetal abnormalities in animal models.[2]

    • Mitigation/Interpretation:

      • Study Design: For studies not focused on reproduction, it may be prudent to use single-sex cohorts.

      • Exclusion Criteria: If using mixed-sex housing, female animals should not be pregnant unless it is a specific aim of the study.

      • Dedicated Studies: If reproductive effects are a concern, dedicated teratology and fertility studies following regulatory guidelines (e.g., OECD, FDA) should be conducted. Key endpoints would include mating success, implantation sites, fetal viability, and morphological examination of offspring.

Data Summary

Table 1: In Vitro Receptor Binding Affinity of YF476 (Netazepide)

ReceptorSpeciesKi (nM)Selectivity (vs. CCK-A)
Gastrin/CCK-BRat (Brain)0.0684100-fold
Gastrin/CCK-BCanine (Cloned)0.62-
Gastrin/CCK-BHuman (Cloned)0.19-
CCK-ARat (Pancreas)280-
Source: Adapted from in vitro data.[3]

Table 2: In Vivo Potency of YF476 (Netazepide) in Animal Models

Animal ModelAdministrationStimulantEffectED50 (µmol/kg)
Anesthetized RatsIntravenousPentagastrinInhibition of Acid Secretion0.0086
Heidenhain Pouch DogsIntravenousPentagastrinInhibition of Acid Secretion0.018
Heidenhain Pouch DogsOralPentagastrinInhibition of Acid Secretion0.020
Source: Adapted from in vivo data.[3]

Experimental Protocols

Protocol 1: Assessment of Gastric Acid Secretion in Heidenhain Pouch Dogs

  • Animal Model: Use adult beagle dogs with surgically prepared Heidenhain pouches.

  • Acclimatization: Allow animals to recover fully from surgery and acclimatize to the experimental setup.

  • Fasting: Fast animals for 18 hours prior to the experiment, with free access to water.

  • Drug Administration: Administer this compound or vehicle orally or intravenously at desired doses.

  • Stimulation: After a set pre-treatment period, infuse pentagastrin intravenously at a constant rate to stimulate gastric acid secretion.

  • Sample Collection: Collect gastric juice from the pouch at regular intervals (e.g., every 15 minutes) for a period of 2-3 hours.

  • Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with a standardized NaOH solution.

  • Endpoint: Calculate the total acid output and express it as a percentage of the control response to determine the inhibitory effect of this compound.[3]

Visualizations

Signaling_Pathway cluster_gastric_lumen Gastric Lumen cluster_parietal_cell Parietal Cell cluster_ecl_cell Enterochromaffin-like (ECL) Cell H+ H+ Proton_Pump H+/K+ ATPase (Proton Pump) Proton_Pump->H+ Secretes Gastrin_R Gastrin/CCK2 Receptor Gastrin_R->Proton_Pump Stimulates Histamine Histamine Histamine->Proton_Pump Activates Gastrin Gastrin Gastrin->Gastrin_R Activates Gastrin->Histamine Stimulates Release Sograzepide This compound Sograzepide->Gastrin_R Blocks

Caption: Signaling pathway of this compound action on gastric acid secretion.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Animal Model Selection (e.g., Rat, Dog) B Acclimatization Period A->B C Baseline Data Collection (Blood sample, Body Weight) B->C D Randomization into Groups (Vehicle vs. Sograzepide) C->D E Drug Administration (Oral Gavage, IV) D->E F In-life Monitoring (Clinical signs, Food Intake) E->F G Terminal Sample Collection (Blood, Tissues) F->G End of Study H Biochemical Analysis (Serum Gastrin, CgA) G->H I Histopathology (Gastric Mucosa) G->I

References

Adjusting pH for optimal (Rac)-Sograzepide activity in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing (Rac)-Sograzepide in experimental settings. The following information is designed to address specific issues related to buffer preparation and pH adjustment for optimal drug activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Netazepide or YF476, is a potent and selective, orally active antagonist of the gastrin/cholecystokinin-2 (CCK2) receptor.[1][2][3] It acts by competitively blocking the binding of gastrin and cholecystokinin to the CCK2 receptor, thereby inhibiting downstream signaling pathways.[1] This action can prevent the secretion of gastric acid from parietal cells, which is often stimulated by gastrin.[1][4]

Q2: What is the solubility of this compound and how does pH affect it?

Q3: What is the recommended storage condition for this compound solutions?

A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability. For short-term storage, 4°C may be acceptable, but it is crucial to perform stability tests for your specific experimental conditions. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous buffer. The aqueous buffer pH is too high, leading to the precipitation of the poorly soluble free base form of the compound. The final concentration of the drug exceeds its solubility limit in the chosen buffer. The concentration of the organic solvent (e.g., DMSO) from the stock solution is too high in the final aqueous solution, causing insolubility.1. Lower the pH of the aqueous buffer. For weakly basic compounds, a pH below the pKa will favor the more soluble protonated form. A pH of 6.0-7.0 is a reasonable starting point for many cellular assays. 2. Decrease the final concentration of this compound in the assay. 3. Ensure the final concentration of the organic solvent is kept to a minimum, typically ≤0.1% (v/v), to avoid solvent effects on the experiment and the solubility.
Inconsistent or lower-than-expected this compound activity. Degradation of the compound in the buffer due to inappropriate pH or storage. The pH of the buffer is suboptimal for receptor binding. The compound has adsorbed to plasticware.1. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. 2. Perform a pH optimization experiment to determine the ideal pH for your specific assay (e.g., a receptor binding assay). A pH range of 6.5-8.0 is a good starting point to test. 3. Use low-adsorption plasticware for preparing and storing solutions of the compound.
Variability between experimental replicates. Inconsistent pH of the buffer across different preparations. Incomplete dissolution of the compound when preparing working solutions.1. Always verify the pH of the buffer after all components have been added and before use. 2. Ensure the stock solution is completely thawed and vortexed before preparing dilutions. After diluting in the aqueous buffer, vortex the working solution thoroughly.

Data Presentation

Table 1: Recommended Buffer Systems for this compound Experiments

Buffer System pH Range Common Applications Considerations
HEPES 6.8 - 8.2Cell-based assays, receptor binding studies. A study on isolated rat stomach ECL cells used a HEPES-based secretion medium at pH 7.0.[5]Good buffering capacity in the physiological pH range.
Phosphate-Buffered Saline (PBS) 7.2 - 7.6General purpose buffer for cell washing and dilutions.Can precipitate in the presence of certain divalent cations.
Tris-HCl 7.0 - 9.0Enzyme assays, receptor binding assays.pH is temperature-dependent.
MES 5.5 - 6.7Useful for experiments requiring a more acidic pH.May be necessary if higher solubility of this compound is required.

Table 2: Illustrative pH-Dependent Aqueous Solubility Profile of a Weakly Basic Compound

This table provides a conceptual illustration of how pH is expected to influence the solubility of a weakly basic compound like this compound. Actual values for this compound need to be determined experimentally.

pH Expected Relative Solubility Predominant Species
2.0HighProtonated (BH+)
4.0Moderate-HighProtonated (BH+)
6.0ModerateMix of Protonated (BH+) and Free Base (B)
7.4LowPredominantly Free Base (B)
8.0Very LowFree Base (B)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-adsorption microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature.

    • Weigh the desired amount of powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: pH Optimization for a Cell-Based Functional Assay

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • HEPES buffer (1 M stock solution, sterile)

    • Cell culture medium appropriate for your cell line

    • Cells expressing the CCK2 receptor

    • Assay-specific reagents (e.g., agonist like gastrin, detection reagents)

  • Procedure:

    • Prepare a series of assay buffers by adding different amounts of HEPES stock solution to the cell culture medium to achieve a range of pH values (e.g., 6.5, 7.0, 7.4, 7.8, 8.0). Verify the final pH of each buffer.

    • Prepare working solutions of this compound by diluting the stock solution in each of the prepared pH-adjusted buffers to the desired final concentration. Ensure the final DMSO concentration is constant and minimal across all conditions.

    • Seed the CCK2 receptor-expressing cells in a multi-well plate and culture until they reach the desired confluency.

    • Wash the cells with a basal buffer at the corresponding pH.

    • Pre-incubate the cells with the different pH-adjusted working solutions of this compound for a defined period.

    • Stimulate the cells with a CCK2 receptor agonist (e.g., gastrin) in the continued presence of this compound.

    • Measure the cellular response using an appropriate detection method (e.g., calcium imaging, second messenger accumulation).

    • Plot the antagonist activity as a function of pH to determine the optimal pH for the assay.

Mandatory Visualization

CCK2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gastrin Gastrin CCK2R CCK2R (Gastrin Receptor) Gastrin->CCK2R Gq Gq CCK2R->Gq PLC PLC Gq->PLC IP3 IP3 PLC:e->IP3:w DAG DAG PLC:e->DAG:w PIP2 PIP2 PIP2->PLC Ca2+ Ca²⁺ IP3->Ca2+ mobilizes PKC PKC DAG->PKC Downstream_Effectors Downstream Effectors (e.g., MAPK, PI3K/Akt) PKC->Downstream_Effectors Ca2+->PKC Cellular_Responses Cellular Responses (Proliferation, Acid Secretion) Downstream_Effectors->Cellular_Responses Sograzepide This compound Sograzepide->CCK2R

Caption: CCK2 Receptor Signaling Pathway and Inhibition by this compound.

References

Validation & Comparative

Validating the Antagonist Effect of (Rac)-Sograzepide on the CCK-B Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of (Rac)-Sograzepide, a potent and selective cholecystokinin-B (CCK-B) receptor antagonist, with other known CCK-B antagonists. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction to this compound and the CCK-B Receptor

This compound, also known as Netazepide or YF476, is a non-peptide, orally active antagonist of the cholecystokinin-B receptor.[1][2][3][4][5] The CCK-B receptor, also known as the gastrin receptor, is a G-protein coupled receptor predominantly found in the brain and gastrointestinal tract.[6] It plays a crucial role in regulating anxiety, pain perception, and gastric acid secretion.[6][7] Antagonism of the CCK-B receptor is a therapeutic strategy for managing conditions such as gastroesophageal reflux disease, peptic ulcers, and certain types of cancer.[1][8][9] this compound has demonstrated high affinity and selectivity for the CCK-B receptor, making it a valuable tool for both research and potential clinical applications.[10]

Comparative Antagonist Potency

The antagonist activity of this compound and other selected CCK-B antagonists is summarized in the table below. The data, presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, are derived from various in vitro binding assays. Lower values indicate higher binding affinity and potency.

CompoundReceptor TargetKi (nM)IC50 (nM)Species/Assay Context
This compound CCK-B 0.068 - 0.62 0.1 Rat brain, cloned canine, and human receptors
CCK-A-502-
L-365,260CCK-B1.9 - 2.0-Guinea pig stomach and brain
YM022CCK-B0.0680.73Canine cloned gastrin/CCK-B receptor
CCK-A63136Canine pancreas CCK-A receptor
PD134308 (CI-988)CCK-B4.51.7Mouse cortex CCK-B receptor, NCI-H727 cells
CCK-A>1600-fold selective for CCK-B--
DevazepideCCK-A-0.045 - 0.081Rat pancreatic, bovine gallbladder CCK receptors
CCK-B-245Guinea pig brain CCK receptors

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor by its endogenous ligands, cholecystokinin (CCK) and gastrin, initiates a cascade of intracellular signaling events. As a Gq-coupled receptor, its activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events ultimately lead to the activation of downstream signaling pathways, including the MAP kinase/ERK pathway, which is involved in cell proliferation and differentiation. This compound acts by competitively binding to the CCK-B receptor, thereby preventing the binding of CCK and gastrin and inhibiting this signaling cascade.

CCK_B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCKBR CCK-B Receptor PLC Phospholipase C (PLC) CCKBR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK Activation PKC->ERK Leads to CCK CCK / Gastrin CCK->CCKBR Binds & Activates Sograzepide This compound Sograzepide->CCKBR Binds & Blocks

Caption: CCK-B Receptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols

The validation of this compound's antagonist effect on the CCK-B receptor involves several key experiments. The methodologies for these are outlined below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Membrane Preparation (with CCK-B Receptors) Incubate Incubate Components (reach equilibrium) Membrane->Incubate Radioligand Radiolabeled Ligand (e.g., ¹²⁵I-CCK-8) Radioligand->Incubate Antagonist Unlabeled Antagonist (this compound) Antagonist->Incubate Filter Separate Bound from Free (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate IC₅₀ and Ki Count->Analyze

Caption: Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing the CCK-B receptor are isolated by homogenization and centrifugation.[11]

  • Incubation: A fixed concentration of a radiolabeled CCK-B agonist (e.g., [¹²⁵I]CCK-8) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (this compound).[11]

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid filtration through a glass fiber filter.[11]

  • Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.[11]

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.[12]

Functional Assays: Calcium Mobilization and ERK Phosphorylation

These assays assess the functional consequences of receptor antagonism.

Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Cells Culture Cells Expressing CCK-B Receptors Load Load with Indicator Dye (e.g., Fluo-4 for Ca²⁺) Cells->Load Pretreat Pre-incubate with This compound Load->Pretreat Stimulate Stimulate with CCK-B Agonist Pretreat->Stimulate Measure_Ca Measure Intracellular Ca²⁺ (Fluorescence) Stimulate->Measure_Ca Measure_ERK Measure p-ERK Levels (e.g., In-Cell Western) Stimulate->Measure_ERK Analyze Determine Antagonist Potency Measure_Ca->Analyze Measure_ERK->Analyze

Caption: General Workflow for Functional Cell-Based Assays.

Calcium Mobilization Assay Methodology:

  • Cell Culture: Cells stably expressing the human CCK-B receptor are cultured in a multi-well plate.[13]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.[14]

  • Agonist Stimulation: A CCK-B agonist (e.g., CCK-8) is added to the wells to stimulate the receptor.[13]

  • Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a plate reader.[14]

ERK Phosphorylation Assay Methodology:

  • Cell Culture and Serum Starvation: Cells expressing CCK-B receptors are cultured and then serum-starved to reduce basal ERK phosphorylation.[15]

  • Antagonist Pre-incubation: Cells are pre-treated with different concentrations of this compound.[16]

  • Agonist Stimulation: The cells are then stimulated with a CCK-B agonist for a short period.[15]

  • Cell Lysis and Detection: Cells are lysed, and the levels of phosphorylated ERK (p-ERK) are quantified using methods such as Western blotting or In-Cell Western assays with specific antibodies against p-ERK and total ERK.[17]

In Vivo Gastric Acid Secretion Assay

This assay evaluates the antagonist's effect in a physiological context.

Methodology:

  • Animal Model: Anesthetized rats are typically used, with cannulation of the stomach to collect gastric secretions.[18][19]

  • Agonist Infusion: A continuous intravenous infusion of a secretagogue, such as pentagastrin, is administered to stimulate gastric acid secretion.[18]

  • Antagonist Administration: this compound is administered, often intravenously or orally, at various doses.[18]

  • Sample Collection and Analysis: Gastric juice is collected at regular intervals, and the volume and acid concentration are measured by titration.[18]

  • Data Analysis: The inhibitory effect of this compound on stimulated gastric acid secretion is quantified.[18]

Conclusion

This compound is a highly potent and selective CCK-B receptor antagonist. The experimental data consistently demonstrate its ability to effectively block the binding of natural ligands and inhibit downstream signaling pathways. When compared to other CCK-B antagonists, this compound exhibits a favorable profile in terms of its high affinity for the target receptor. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this compound and other novel CCK-B receptor antagonists.

References

Unraveling the Identity of (Rac)-Sograzepide and Netazepide: A Preclinical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical and pharmacological literature reveals that "(Rac)-Sograzepide" and "Netazepide" are, in fact, different names for the same chemical entity. The National Cancer Institute Drug Dictionary lists sograzepide as a synonym for netazepide, also referred to by its development code YF476.[1] Therefore, a direct comparative guide between the two is not applicable. This guide will instead provide a consolidated overview of the preclinical data available for this compound, referred to hereafter as Netazepide.

Netazepide is a potent and selective antagonist of the cholecystokinin B (CCK2) receptor, which is also known as the gastrin receptor.[1][2] It is an orally active benzodiazepine derivative that has been investigated for its potential to reduce gastric acid secretion and inhibit the growth of certain tumors.[1][3]

Quantitative Performance in Preclinical Models

The following tables summarize the key quantitative data from preclinical studies, highlighting the potency and receptor affinity of Netazepide.

Table 1: Receptor Binding Affinity and Potency of Netazepide

ParameterSpecies/SystemValueReference
IC50 Gastrin/CCK-B Receptor0.1 nM[4]
Ki Rat Brain CCK-B Receptors0.068 nM[4][5]
Ki Cloned Canine CCK-B Receptors0.62 nM[4][5]
Ki Cloned Human CCK-B Receptors0.19 nM[4][5]
IC50 Gastrin/CCK-A Receptor502 nM[4]

Table 2: Efficacy of Netazepide in a Mouse Model of Vincristine-Induced Neuropathy

Treatment GroupMechanical Withdrawal Threshold (g) at Day 7p-value vs. Vehicle-VincristineReference
Vehicle-Vincristine~0.2 g-[6]
Netazepide (2 mg/kg) + Vincristine~0.6 gp = 0.0132[6]
Netazepide (5 mg/kg) + Vincristine~0.7 gp = 0.0003[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used to evaluate Netazepide.

1. In Vitro Receptor Binding Assays

  • Objective: To determine the binding affinity of Netazepide for CCK2 receptors.

  • Methodology:

    • Membrane preparations from cells expressing the target receptor (e.g., rat brain, cloned canine, or human CCK2 receptors) are incubated with a radiolabeled ligand, such as [125I]CCK-8.

    • Increasing concentrations of Netazepide are added to compete with the radioligand for binding to the receptor.

    • After reaching equilibrium, the bound and free radioligand are separated by filtration.

    • The radioactivity of the filter-bound complex is measured using a gamma counter.

    • The concentration of Netazepide that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.[4][5]

2. Pentagastrin-Stimulated Gastric Acid Secretion in Healthy Subjects (Clinical Model)

  • Objective: To assess the in vivo efficacy of Netazepide in inhibiting gastrin-mediated gastric acid secretion.

  • Methodology:

    • Healthy human subjects are administered single oral doses of Netazepide (e.g., 1, 5, 25, and 100 mg) or a placebo in a crossover study design.[2][7]

    • A continuous intravenous infusion of pentagastrin (a synthetic gastrin agonist) is administered to stimulate gastric acid secretion.[2][7]

    • Gastric contents are aspirated continuously, and the volume, pH, and hydrogen ion (H+) concentration are measured.[2][7]

    • The inhibitory effect of Netazepide on pentagastrin-stimulated gastric acid secretion is quantified by comparing the acid output after Netazepide administration to that after placebo.[2][7]

3. Vincristine-Induced Neuropathy in Mice

  • Objective: To evaluate the neuroprotective effects of Netazepide against chemotherapy-induced peripheral neuropathy.

  • Methodology:

    • Mice are treated with repeated injections of vincristine to induce sensory neuropathy.

    • Netazepide (at doses of 2 and 5 mg/kg) is administered to the mice alongside the vincristine treatment.[6]

    • Tactile allodynia, a measure of pain sensitivity, is assessed using von Frey filaments at multiple time points.[6]

    • The mechanical withdrawal threshold (the force at which the mouse withdraws its paw) is determined and compared between the different treatment groups.[6]

    • At the end of the study, nerve tissues can be collected for histological analysis to assess nerve damage.[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Netazepide

Netazepide acts as a selective antagonist at the CCK2 receptor. In the stomach, gastrin, a hormone, binds to CCK2 receptors on enterochromaffin-like (ECL) cells. This binding stimulates the release of histamine, which in turn acts on H2 receptors on parietal cells to stimulate the secretion of gastric acid. By blocking the CCK2 receptor, Netazepide prevents the initial step in this pathway, thereby reducing gastric acid secretion.[1][2]

G cluster_0 Stomach gastrin Gastrin cck2r CCK2 Receptor gastrin->cck2r Binds ecl_cell ECL Cell cck2r->ecl_cell Stimulates netazepide Netazepide netazepide->cck2r Blocks histamine Histamine ecl_cell->histamine Releases h2r H2 Receptor histamine->h2r Binds parietal_cell Parietal Cell h2r->parietal_cell Stimulates acid Gastric Acid (H+) parietal_cell->acid Secretes

Caption: Signaling pathway of Netazepide in inhibiting gastric acid secretion.

Experimental Workflow for Assessing Vincristine-Induced Neuropathy

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Netazepide in a preclinical model of chemotherapy-induced neuropathy.

G start Start: Animal Acclimatization grouping Randomization into Treatment Groups start->grouping treatment Daily Treatment: - Vehicle + Vincristine - Netazepide + Vincristine grouping->treatment behavioral Behavioral Testing: (e.g., von Frey test) Multiple Time Points treatment->behavioral behavioral->treatment Repeated Cycles end End of Study: Tissue Collection (e.g., Nerve Biopsy) behavioral->end

Caption: Experimental workflow for preclinical evaluation of Netazepide.

References

A Head-to-Head Analysis: (Rac)-Sograzepide and Proton Pump Inhibitors in Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of (Rac)-Sograzepide (Netazepide) and proton pump inhibitors (PPIs), two distinct classes of drugs aimed at controlling gastric acid secretion. This analysis is based on available preclinical and clinical data, providing insights into their mechanisms of action, efficacy, pharmacokinetics, and safety profiles.

This compound, a potent and selective cholecystokinin B (CCK-B/CCK2) receptor antagonist, presents an alternative mechanism for acid control compared to the widely used proton pump inhibitors, which directly target the final step of acid production. This guide delves into the experimental data that underpins our current understanding of these two therapeutic approaches.

Mechanism of Action: A Tale of Two Pathways

This compound and proton pump inhibitors employ fundamentally different strategies to reduce gastric acidity.

This compound acts as a competitive antagonist at the CCK-B (gastrin) receptor, primarily on enterochromaffin-like (ECL) cells in the gastric mucosa. By blocking the binding of gastrin, a key stimulant of acid secretion, Sograzepide indirectly reduces acid production. This mechanism prevents the gastrin-induced release of histamine from ECL cells, a potent stimulator of parietal cell acid secretion.

Proton Pump Inhibitors (PPIs) , such as rabeprazole and omeprazole, are irreversible inhibitors of the H+/K+ ATPase, the proton pump located in the secretory canaliculi of gastric parietal cells.[1] This enzyme is the final common pathway for acid secretion, and its inhibition leads to a profound and long-lasting reduction in gastric acid levels.

G cluster_sograzepide This compound Pathway Gastrin Gastrin CCKBR CCK-B Receptor (on ECL Cell) Gastrin->CCKBR binds Histamine Histamine Release CCKBR->Histamine stimulates Sograzepide This compound Sograzepide->CCKBR blocks ParietalCell_S Parietal Cell Histamine->ParietalCell_S stimulates AcidSecretion_S Acid Secretion ParietalCell_S->AcidSecretion_S produces

Signaling pathway of this compound.

G cluster_ppi Proton Pump Inhibitor Pathway ParietalCell_P Parietal Cell ProtonPump H+/K+ ATPase (Proton Pump) ParietalCell_P->ProtonPump contains AcidSecretion_P Acid Secretion ProtonPump->AcidSecretion_P final step PPI Proton Pump Inhibitor PPI->ProtonPump irreversibly inhibits

Signaling pathway of Proton Pump Inhibitors.

Comparative Efficacy: Insights from Clinical Trials

A key double-blind, randomized, parallel-group study in 30 healthy subjects provides a direct comparison of the effects of this compound (Netazepide) and the PPI rabeprazole.

ParameterThis compound (Netazepide)RabeprazoleCombination (Sograzepide + Rabeprazole)
Pentagastrin-Stimulated Gastric Acid Secretion Similarly inhibited as rabeprazoleSimilarly inhibited as Sograzepide-
Basal Acid Secretion No significant reduction aloneNo significant reduction aloneReduced
Serum Gastrin Levels IncreasedIncreased (more than Sograzepide alone)Increased (more than either drug alone)
Plasma Chromogranin A (CgA) Levels ReducedIncreasedReduced

Data summarized from Boyce et al., 2015.[2]

The study concluded that Netazepide suppressed pentagastrin-stimulated gastric acid secretion as effectively as rabeprazole.[2] The combination of both drugs led to a reduction in basal acid secretion and a greater increase in serum gastrin, suggesting a more effective acid suppression.[2] Notably, rabeprazole increased plasma CgA, a marker of ECL cell activity, while Netazepide, alone or in combination, reduced it.[2]

Pharmacokinetic Profile: A Comparative Overview

Pharmacokinetic ParameterThis compound (Netazepide)Rabeprazole
Time to Maximum Concentration (Tmax) ~0.75 - 1.0 hours[3]~3.30 - 5.0 hours[1][4]
Maximum Concentration (Cmax) Dose-proportional (e.g., 120 ng/mL for 25 mg dose)[3]Dose-proportional
Elimination Half-life (t1/2) ~3.4 - 7.3 hours[3]~1 - 2 hours[1]

This compound generally exhibits a faster time to maximum plasma concentration compared to rabeprazole.[1][3] The elimination half-life of Sograzepide also appears to be longer than that of rabeprazole.[1][3]

Experimental Protocols

Measurement of Pentagastrin-Stimulated Gastric Acid Secretion

G cluster_workflow Pentagastrin-Stimulated Gastric Acid Secretion Measurement Workflow Start Fasting Subject DrugAdmin Administer this compound, Rabeprazole, Combination, or Placebo Start->DrugAdmin Wait Waiting Period (e.g., 60-90 min) DrugAdmin->Wait Pentagastrin Intravenous Infusion of Pentagastrin Wait->Pentagastrin Aspiration Continuous Gastric Aspiration Pentagastrin->Aspiration Analysis Measure Volume, pH, and Titratable Acidity of Aspirate Aspiration->Analysis Endpoint Calculate Acid Output (e.g., mmol/h) Analysis->Endpoint

Experimental workflow for gastric acid measurement.

A detailed methodology for this crucial experiment, as conducted in the comparative study by Boyce et al. (2015), involved the following key steps:[2]

  • Subject Preparation: Healthy subjects were enrolled in a double-blind, randomized, parallel-group trial.

  • Drug Administration: Subjects received oral doses of Netazepide, rabeprazole, a combination of both, or a placebo once daily for six weeks.

  • Gastric Acid Stimulation: Basal and pentagastrin-stimulated gastric acid secretion were measured at baseline and at the start and end of the treatment period.

  • Sample Collection: Gastric contents were collected via nasogastric tube aspiration.

  • Analysis: The collected gastric fluid was analyzed for volume, pH, and titratable acidity to determine the acid output.

Measurement of Serum Gastrin and Chromogranin A (CgA)

Blood samples were collected from the subjects at specified time points throughout the study. Serum was separated and analyzed for gastrin and CgA concentrations using validated immunoassays.

Safety and Tolerability

Both this compound and rabeprazole have been generally well-tolerated in clinical trials.

This compound (Netazepide): Adverse events reported in clinical trials have been described as minor, transient, and occurring with similar frequency in placebo groups.[5] No serious adverse events related to the drug have been consistently reported.[5]

Rabeprazole: The most common adverse events associated with rabeprazole include headache, diarrhea, nausea, and abdominal pain.[1] As with other PPIs, long-term use may be associated with an increased risk of certain side effects.

Conclusion

This compound presents a novel and effective mechanism for the control of gastric acid secretion, demonstrating comparable efficacy to the established PPI rabeprazole in inhibiting stimulated acid production. Its distinct mode of action, which involves the modulation of the gastrin pathway, offers a potential therapeutic alternative, particularly in contexts where the downstream effects of PPIs on ECL cells are a consideration. The reduction of plasma Chromogranin A by Sograzepide, in contrast to the increase observed with rabeprazole, highlights a key pharmacological difference that warrants further investigation. The favorable pharmacokinetic and safety profiles of both agents underscore their therapeutic potential, though the long-term implications of their distinct mechanisms require continued research. This comparative analysis provides a foundation for further exploration into the nuanced roles these two classes of drugs may play in the management of acid-related disorders.

References

Efficacy of (Rac)-Sograzepide compared to other CCK receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Sograzepide , also known as Netazepide and YF476, is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, playing a significant role in the regulation of gastric acid secretion.[1][2][3] This guide provides a comprehensive comparison of the efficacy of this compound with other notable CCK receptor antagonists, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy of CCK Receptor Antagonists

The therapeutic potential of CCK receptor antagonists is primarily determined by their affinity and selectivity for the two main receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2). This compound demonstrates high affinity for the CCK-B receptor, which is predominantly found in the brain and stomach lining, mediating gastric acid secretion.[4][5]

Quantitative Comparison of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki and IC50 values) of this compound and other key CCK receptor antagonists for CCK-A and CCK-B receptors. Lower values indicate higher binding affinity.

CompoundReceptor SubtypeKi (nM)IC50 (nM)Species/Assay System
This compound (Netazepide/YF476) CCK-B 0.068 - 0.62 0.1 Rat brain, cloned canine and human receptors [2]
CCK-A-502-[2]
Z-360 (Nastorazepide) CCK-B 0.47 -Human CCK-2 receptor [6]
CCK-A---
Devazepide (L-364,718) CCK-A -0.081 (rat pancreas), 0.045 (bovine gallbladder) Rat pancreas, bovine gallbladder [5]
CCK-B-245 (guinea pig brain)Guinea pig brain[5]
Loxiglumide CCK-A-~16 (potency relative to proglumide)-
Proglumide CCK-A/CCK-B-Low affinity (mM range)-[7]
Lintitript (S-Sograzepide) CCK-A0.26-[4]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of CCK receptor antagonists.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably transfected with human CCK-A or CCK-B receptors.[8] Tissues, such as rat pancreas or brain, can also be used.[5] The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is then resuspended in a suitable buffer.[9]

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]CCK-8 or [125I]CCK-8) and varying concentrations of the competing antagonist (e.g., this compound).[6][9] The incubation is typically carried out at 30-37°C for a duration sufficient to reach equilibrium (e.g., 60 minutes).[9]

  • Separation and Detection: The bound and free radioligand are separated by vacuum filtration through a filter plate.[10] The filters are washed with ice-cold buffer to remove unbound radioligand.[9] The radioactivity retained on the filters is then quantified using a scintillation counter.[9]

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[9]

In Vivo Model: Inhibition of Gastric Acid Secretion

Objective: To evaluate the in vivo efficacy of CCK receptor antagonists in inhibiting gastric acid secretion.

Methodology:

  • Animal Model: Conscious rats or dogs with chronic gastric fistulas are commonly used.[11][12][13] This allows for the collection of gastric secretions without the influence of anesthesia.

  • Drug Administration: The CCK receptor antagonist (e.g., this compound) is administered orally or intravenously at various doses.[14]

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated using a secretagogue such as pentagastrin (a synthetic gastrin analog) or by providing a meal.[11][14][15]

  • Sample Collection: Gastric juice is collected through the fistula at regular intervals before and after drug administration and stimulation.[11]

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration. The total acid output is then calculated.

  • Data Interpretation: The efficacy of the antagonist is determined by its ability to reduce the stimulated gastric acid secretion compared to a vehicle control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of CCK receptors and a typical experimental workflow for evaluating CCK receptor antagonists.

CCK_Signaling_Pathway cluster_receptor Cell Membrane cluster_ligand cluster_gprotein G-Proteins cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Effects CCK1R CCK1R Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs CCK2R CCK2R CCK2R->Gq CCK CCK CCK->CCK1R CCK->CCK2R Gastrin Gastrin Gastrin->CCK2R PLC PLC Gq->PLC AC AC Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_PKC ↑ Ca2+ / PKC activation IP3_DAG->Ca_PKC PKA PKA activation cAMP->PKA Cellular_Response Cellular Response (e.g., Enzyme Secretion, Acid Secretion) Ca_PKC->Cellular_Response PKA->Cellular_Response Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Interpretation A1 Prepare CCK Receptor Expressing Cell Membranes A2 Radioligand Binding Assay (Competition with Antagonist) A1->A2 A3 Determine IC50 and Ki values A2->A3 C1 Compare Efficacy of This compound to other Antagonists A3->C1 B1 Administer Antagonist to Animal Model B2 Stimulate Gastric Acid Secretion (e.g., with Pentagastrin) B1->B2 B3 Collect and Analyze Gastric Secretions B2->B3 B4 Evaluate Inhibition of Acid Secretion B3->B4 B4->C1

References

(Rac)-Sograzepide: A Comparative Analysis of its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-Sograzepide, also known as Netazepide or YF476, is a potent and highly selective antagonist of the cholecystokinin-B (CCK-B) receptor, which is also known as the gastrin receptor (CCK2R). [1] Extensive research has focused on its therapeutic potential in conditions driven by gastrin, such as certain types of neuroendocrine tumors. A crucial aspect of the preclinical evaluation of any drug candidate is the assessment of its cross-reactivity with other receptors to identify potential off-target effects and to understand its overall safety and specificity profile. This guide provides a comparative overview of the cross-reactivity studies of this compound, presenting available data on its binding affinity to its primary target and other receptors.

Quantitative Analysis of Receptor Binding Affinities

The selectivity of this compound for the CCK-B receptor over the closely related cholecystokinin-A (CCK-A) receptor has been well-documented. The following table summarizes the binding affinity data from in vitro studies.

ReceptorSpeciesLigandAssay TypeK_i_ (nM)IC_50_ (nM)Selectivity (CCK-A/CCK-B)
CCK-B/Gastrin Human (cloned)[¹²⁵I]CCK-8Binding0.19--
CCK-B/Gastrin Canine (cloned)[¹²⁵I]CCK-8Binding0.62--
CCK-B/Gastrin Rat (brain)[¹²⁵I]CCK-8Binding0.068-4100-fold
CCK-A Rat (pancreas)-Binding-502-

K_i_ (Inhibition Constant) and IC_50_ (Half-maximal Inhibitory Concentration) are measures of the binding affinity of a ligand to a receptor. A lower value indicates a higher affinity.

The data clearly demonstrates the high affinity of this compound for the CCK-B receptor across different species. Notably, the affinity for the rat brain CCK-B receptor is over 4000-fold higher than for the rat pancreatic CCK-A receptor, highlighting its significant selectivity.[1]

Comprehensive Off-Target Screening

A comprehensive in vitro pharmacology study was conducted by Cerep (now Eurofins) in July 2013 (report number 100010245) to evaluate the broader cross-reactivity profile of Netazepide. While the full, detailed report is not publicly available, the existence of this study indicates that a thorough assessment of off-target interactions was performed as part of the drug's preclinical development. Such studies typically involve screening the compound against a large panel of receptors, ion channels, transporters, and enzymes to identify any significant binding at concentrations relevant to its therapeutic use. The lack of publicly accessible data from this specific report limits a more extensive comparison in this guide.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the binding affinity table.

Radioligand Binding Assays for CCK-B and CCK-A Receptors

Objective: To determine the binding affinity and selectivity of this compound for CCK-B and CCK-A receptors.

Materials:

  • Test Compound: this compound (YF476)

  • Radioligand: [¹²⁵I]Cholecystokinin Octapeptide ([¹²⁵I]CCK-8)

  • Membrane Preparations:

    • Rat brain homogenates (for CCK-B)

    • Rat pancreatic homogenates (for CCK-A)

    • Cell membranes from cells expressing cloned human or canine CCK-B receptors

  • Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and bovine serum albumin.

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Tissues (rat brain or pancreas) are homogenized in a cold buffer and centrifuged to isolate the membrane fraction. For cloned receptors, membranes from cultured cells overexpressing the receptor are used.

  • Competitive Binding Assay: A constant concentration of the radioligand ([¹²⁵I]CCK-8) is incubated with the receptor-containing membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a gamma or scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the CCK-B receptor and the general workflow of a competitive binding assay.

CCK_B_Receptor_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling gastrin Gastrin / CCK cckbr CCK-B Receptor (GPCR) gastrin->cckbr Binds & Activates sograzepide This compound sograzepide->cckbr Binds & Blocks gq Gq protein cckbr->gq Activates plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc ca_release Ca²⁺ Release ip3->ca_release cellular_response Cellular Response (e.g., Acid Secretion) pkc->cellular_response ca_release->cellular_response

Caption: CCK-B Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow prep Prepare Receptor Membranes radioligand Add Radiolabeled Ligand ([¹²⁵I]CCK-8) prep->radioligand competitor Add Unlabeled Competitor (this compound) at varying concentrations radioligand->competitor incubate Incubate to Reach Equilibrium competitor->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Count Radioactivity wash->count analyze Analyze Data to Determine IC₅₀ and K_i_ count->analyze

Caption: Competitive Binding Assay Workflow.

References

Validating Biomarkers for (Rac)-Sograzepide Treatment Response in Cognitive Impairment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential biomarkers for predicting and monitoring the therapeutic response to (Rac)-Sograzepide, a cholecystokinin B (CCK-B) receptor antagonist, in the context of cognitive impairment associated with psychiatric disorders. As direct clinical data on this compound for this indication is emerging, this document compares the validation status of promising biomarkers in related fields against the hypothesized biomarker strategy for a CCK-B antagonist-based therapy.

Introduction to this compound and the Rationale for Biomarker-Guided Treatment

This compound is identified as a cholecystokinin B (CCK-B) receptor antagonist. The cholecystokinin system, particularly the CCK-B receptor, is implicated in the pathophysiology of various psychiatric conditions, including anxiety, depression, and schizophrenia, and plays a role in cognitive processes such as learning and memory.[1][2][3][4][5][6][7][8] Antagonism of the CCK-B receptor is, therefore, a plausible therapeutic strategy for addressing cognitive deficits in these disorders.[9][10][11][12]

The development of targeted therapies like this compound necessitates the parallel development of validated biomarkers to identify patient populations most likely to respond, to monitor treatment efficacy, and to provide objective measures of target engagement. This guide focuses on two key classes of peripheral biomarkers extensively studied in relation to cognitive impairment in psychiatric disorders: neurotrophic factors and inflammatory markers.

Comparative Analysis of Biomarker Validation

The following tables summarize the validation status of Brain-Derived Neurotrophic Factor (BDNF) and key inflammatory markers as potential biomarkers for treatment response in cognitive impairment, comparing them with the hypothesized utility for this compound.

Table 1: Comparison of Biomarker Validation for Cognitive Impairment

Biomarker CategoryBiomarkerAssociation with Cognitive Impairment in Psychiatric DisordersValidation Status for Existing/Alternative TherapiesHypothesized Utility for this compound Treatment Response
Neurotrophic Factors Brain-Derived Neurotrophic Factor (BDNF)Reduced peripheral BDNF levels are associated with cognitive deficits in schizophrenia and other psychiatric disorders.[4][7][13][14] Some studies suggest a correlation between baseline BDNF and improvement in memory.[4]Changes in BDNF levels have been observed with antipsychotic treatments and cognitive remediation, but its role as a predictive biomarker is still under investigation.[13][15]Preclinical evidence suggests CCK receptor signaling can activate the PKA/CREB-BDNF pathway.[16] Therefore, it is hypothesized that this compound may normalize BDNF levels, which could serve as a pharmacodynamic biomarker of treatment response.
Inflammatory Markers C-Reactive Protein (CRP)Elevated CRP levels are modestly but significantly correlated with cognitive impairment in schizophrenia.[17]Studied as a potential biomarker for treatment response to anti-inflammatory and immunomodulatory medications for cognitive impairment.[14]The direct effect of CCK-B antagonism on CRP is not well-established. Its utility as a biomarker for this compound would depend on the drug's impact on underlying inflammatory processes.
Interleukin-6 (IL-6)Elevated IL-6 levels are associated with cognitive deficits in schizophrenia.[14]Investigated as a biomarker for therapies targeting neuroinflammation in psychiatric disorders.The link between CCK-B receptor antagonism and IL-6 modulation in the context of cognitive impairment is currently speculative.
Tumor Necrosis Factor-alpha (TNF-α)Increased TNF-α levels have been linked to cognitive impairment in schizophrenia.[9][14]Explored as a biomarker for treatments with anti-inflammatory properties.The relationship between CCK-B antagonism and TNF-α levels in psychiatric disorders with cognitive impairment requires further investigation.

Experimental Protocols

Accurate and reproducible biomarker quantification is critical for clinical validation. The following are detailed methodologies for the key experiments cited.

Quantification of Serum/Plasma BDNF

Objective: To measure the concentration of BDNF in peripheral blood as a potential biomarker of treatment response.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Collection and Processing:

    • Serum: Blood is collected in serum separator tubes and allowed to clot at room temperature for a specified time (e.g., 60 minutes).[1] The sample is then centrifuged at approximately 1,500 x g for 15 minutes at 4°C.[1] The resulting serum is aliquoted and stored at -80°C until analysis.

    • Plasma: Blood is collected in EDTA-containing tubes and immediately centrifuged at 1,500 x g for 15 minutes at 4°C.[1] The plasma supernatant is collected, aliquoted, and stored at -80°C.

  • ELISA Procedure (General Protocol for a Sandwich ELISA):

    • A 96-well microplate is coated with a capture antibody specific for BDNF.

    • The plate is washed and blocked to prevent non-specific binding.

    • Serum or plasma samples, along with a standard curve of known BDNF concentrations, are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • Following another wash step, a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is read on a microplate reader.

    • The concentration of BDNF in the samples is calculated by interpolating from the standard curve.

    • Note: Several commercial ELISA kits are available, and it is crucial to follow the manufacturer's specific protocol and validate the assay's performance characteristics (e.g., intra- and inter-assay variability).[6][18]

Quantification of Inflammatory Markers (CRP, IL-6, TNF-α)

Objective: To measure the levels of peripheral inflammatory markers associated with cognitive impairment.

Methodology: Multiplex Immunoassay (e.g., Luminex) or ELISA

  • Sample Collection and Processing:

    • Serum or plasma is collected as described for BDNF measurement. For studies of inflammatory markers, fasting samples are often recommended.[19]

  • Multiplex Immunoassay Procedure:

    • This technique allows for the simultaneous measurement of multiple analytes in a single sample.

    • Antibodies specific for CRP, IL-6, and TNF-α are coupled to spectrally distinct magnetic beads.

    • The bead mixture is incubated with the serum or plasma samples and standards.

    • After washing, a biotinylated detection antibody cocktail is added, followed by streptavidin-phycoerythrin.

    • The beads are read on a specialized flow cytometer that identifies each bead by its spectral signature and quantifies the analyte based on the fluorescence intensity.

  • ELISA Procedure:

    • Individual ELISAs for CRP, IL-6, and TNF-α can also be performed following a similar principle to the BDNF ELISA described above, using specific antibody pairs for each cytokine.[20][21][22]

Visualizing Pathways and Workflows

Hypothesized Signaling Pathway for this compound's Effect on BDNF

sograzepide This compound cckb_receptor CCK-B Receptor sograzepide->cckb_receptor Antagonizes adenylyl_cyclase Adenylyl Cyclase cckb_receptor->adenylyl_cyclase Inhibits (hypothesized reversal) camp cAMP adenylyl_cyclase->camp Activates pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates & Activates bdnf_gene BDNF Gene Transcription creb->bdnf_gene bdnf_protein BDNF Protein Synthesis & Release bdnf_gene->bdnf_protein neuronal_survival Neuronal Survival & Synaptic Plasticity bdnf_protein->neuronal_survival

Caption: Hypothesized pathway of this compound action on BDNF.

General Workflow for Biomarker Validation

discovery Biomarker Discovery (e.g., Proteomics, Genomics) analytical Analytical Validation (Assay Development, Specificity, Sensitivity) discovery->analytical clinical Clinical Validation (Correlation with Disease/Outcome in Cohorts) analytical->clinical qualification Regulatory Qualification (e.g., FDA, EMA) clinical->qualification utilization Clinical Utilization (Patient Stratification, Monitoring) qualification->utilization

References

Head-to-Head Comparison: (Rac)-Sograzepide and YF476 (Netazepide)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of (Rac)-Sograzepide and YF476, two closely related antagonists of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor (CCK2R). While both entities target the same receptor, a critical distinction lies in their stereochemistry, which has significant implications for their pharmacological properties.

Introduction to this compound and YF476

YF476, also known by its non-proprietary names Netazepide and Sograzepide, is the (R)-enantiomer of the compound 1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea. It is a potent and highly selective antagonist of the CCK2 receptor.[1] In contrast, this compound refers to the racemic mixture, containing both the (R)- and (S)-enantiomers in equal proportions.

In pharmaceutical development, it is common for a single enantiomer of a chiral drug to be responsible for the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even contribute to undesirable side effects.[2] Although specific experimental data for this compound is scarce in publicly available literature, this guide will provide a comprehensive overview of the well-characterized YF476 and discuss the potential pharmacological differences arising from the use of a racemic mixture versus a single, active enantiomer.

Mechanism of Action and Signaling Pathway

Both this compound and YF476 act as antagonists at the CCK2 receptor. This receptor is a G-protein coupled receptor (GPCR) primarily found in the brain and the gastrointestinal tract.[3] Its activation by the endogenous ligands gastrin and cholecystokinin (CCK) triggers a cascade of intracellular signaling events.

The primary signaling pathway initiated by CCK2R activation involves the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including gastric acid secretion, cell proliferation, and neurotransmission.[4][5]

By blocking the binding of gastrin and CCK to the CCK2 receptor, Sograzepide and YF476 inhibit these downstream signaling pathways. This antagonistic action forms the basis of their therapeutic potential in conditions characterized by excessive gastric acid secretion or hypergastrinemia-induced cell growth.

CCK2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gastrin/CCK Gastrin/CCK CCK2R CCK2R Gastrin/CCK->CCK2R Binds Gq Gq CCK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC PKC activation DAG->PKC Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) Ca2->Cellular_Response PKC->Cellular_Response Sograzepide This compound / YF476 Sograzepide->CCK2R Blocks

Caption: CCK2 Receptor Signaling Pathway and Antagonism by Sograzepide/YF476.

Quantitative Data Comparison

The following tables summarize the available quantitative data for YF476. Due to the lack of specific data for this compound, the data for YF476 is presented as the benchmark for the active enantiomer. It is anticipated that the potency of this compound would be approximately half that of YF476, assuming the (S)-enantiomer is inactive.

Table 1: In Vitro Binding Affinity (Ki values)

CompoundReceptorSpeciesKi (nM)
YF476CCK2/GastrinHuman0.19
YF476CCK2/GastrinRat (brain)0.068
YF476CCK2/GastrinCanine0.62
YF476CCK1Rat (pancreas)>280

Table 2: In Vivo Efficacy (ED50 values for inhibition of pentagastrin-induced gastric acid secretion)

CompoundSpeciesRoute of AdministrationED50 (µmol/kg)
YF476RatIntravenous0.0086
YF476DogIntravenous0.018
YF476DogOral0.020

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize CCK2 receptor antagonists.

Radioligand Binding Assay for CCK2 Receptor

This protocol outlines a method to determine the binding affinity of a test compound for the CCK2 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing CCK2R Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [¹²⁵I]CCK-8) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Analyze Calculate IC₅₀ and Ki values Count->Analyze

Caption: General Workflow for a Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human CCK2 receptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.

  • Assay Procedure:

    • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]CCK-8), and varying concentrations of the test compound (this compound or YF476).

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known CCK2R ligand).

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to minimize non-specific binding.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats

This protocol describes a method to assess the in vivo efficacy of a CCK2 receptor antagonist in inhibiting gastric acid secretion.[6]

Detailed Steps:

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat.

    • Cannulate the trachea to ensure a clear airway.

    • Surgically expose the stomach and insert a cannula into the forestomach and another at the pylorus to allow for gastric perfusion.

    • Cannulate a jugular vein for intravenous administration of compounds.

  • Gastric Perfusion and Acid Secretion Measurement:

    • Perfuse the stomach with a saline solution at a constant rate.

    • Collect the gastric effluent at regular intervals (e.g., every 15 minutes).

    • Measure the acidity of the collected samples by titration with a standard NaOH solution to a pH of 7.0.

  • Experimental Procedure:

    • After a stabilization period to achieve a basal level of acid secretion, infuse a stimulant of gastric acid secretion, such as pentagastrin, intravenously at a constant rate.

    • Once a stable, stimulated level of acid secretion is reached, administer the test compound (YF476 or this compound) intravenously or orally.

    • Continue to collect and titrate the gastric effluent to determine the inhibitory effect of the test compound on stimulated acid secretion.

  • Data Analysis:

    • Calculate the acid output for each collection period.

    • Express the inhibition of acid secretion as a percentage of the maximal stimulated response.

    • Construct a dose-response curve and determine the ED₅₀ value (the dose of the compound that produces 50% of the maximal inhibitory effect).

Discussion and Conclusion

The available data clearly establish YF476 (Netazepide/Sograzepide) as a highly potent and selective CCK2 receptor antagonist with demonstrated in vitro and in vivo activity. Its high affinity for the CCK2 receptor and its efficacy in inhibiting gastric acid secretion make it a valuable tool for research and a promising candidate for therapeutic development.

While direct experimental data for this compound is lacking, the principles of stereochemistry in pharmacology suggest that its potency would be lower than that of the pure (R)-enantiomer, YF476.[7] The (S)-enantiomer is likely to have significantly lower or no affinity for the CCK2 receptor. Therefore, the administration of the racemic mixture would result in a lower effective concentration of the active compound and the introduction of an isomeric ballast that could potentially have different metabolic pathways or off-target effects.

For researchers in drug development, the use of the single, active enantiomer YF476 offers several advantages over the racemate, including:

  • Higher Potency: A lower dose is required to achieve the desired pharmacological effect.

  • Greater Selectivity: Reduced potential for off-target effects that might be associated with the other enantiomer.

  • Simpler Pharmacokinetics: The absorption, distribution, metabolism, and excretion profile is of a single chemical entity.[8]

  • Improved Therapeutic Index: A potentially better safety and tolerability profile.

References

In Vivo Validation of (Rac)-Sograzepide's Anti-Secretory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-secretory effects of (Rac)-Sograzepide, a selective cholecystokinin 2 (CCK2) receptor antagonist, with other established alternatives for the inhibition of gastric acid secretion. The information presented herein is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.

Mechanism of Action: A Targeted Approach

Sograzepide (also known as Netazepide or YF476) exerts its anti-secretory effect through a distinct mechanism of action compared to widely used agents like proton pump inhibitors (PPIs) and histamine H2 receptor antagonists. It selectively blocks the CCK2 receptor, thereby preventing gastrin-stimulated histamine release from enterochromaffin-like (ECL) cells. This targeted approach interrupts a key pathway in the stimulation of gastric acid secretion by parietal cells.[1]

In contrast, H2 receptor antagonists, such as ranitidine, competitively block the histamine H2 receptor on parietal cells, directly inhibiting the action of histamine. Proton pump inhibitors, like omeprazole, irreversibly inactivate the H+/K+-ATPase (the proton pump) in parietal cells, the final step in acid secretion.

Comparative Efficacy: In Vivo Preclinical Data

The following tables summarize the quantitative data on the in vivo anti-secretory effects of Sograzepide and its comparators in preclinical animal models.

Table 1: Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats

CompoundRoute of AdministrationED₅₀Reference
This compound (YF476)Intravenous0.0086 µmol/kg[1]
OmeprazoleIntraduodenal0.52 mg/kg[2]
OmeprazoleOral5.2 mg/kg[2]

Table 2: Inhibition of Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs

CompoundStimulantRoute of AdministrationED₅₀ / PotencyReference
This compound (YF476)PentagastrinIntravenous0.018 µmol/kg[1]
This compound (YF476)PentagastrinOral0.020 µmol/kg[1]
RanitidineHistamineNot Specified~8 times more potent than cimetidine[3]
RanitidineHistamine, Pentagastrin, BethanecholIntravenous or Oral4 to 9 times more potent than cimetidine[4][5]

Note: A direct ED₅₀ comparison for ranitidine under the same experimental conditions as Sograzepide was not available in the reviewed literature. The data indicates its relative potency compared to cimetidine.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.

Gastric_Acid_Secretion_Pathway cluster_stimuli Stimuli cluster_cells Cell Types cluster_receptors Receptors cluster_inhibitors Inhibitors Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R binds Histamine Histamine H2R H2 Receptor Histamine->H2R binds Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R binds ECL_Cell ECL Cell ECL_Cell->Histamine releases Parietal_Cell Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) Parietal_Cell->Proton_Pump activates CCK2R->ECL_Cell activates H2R->Parietal_Cell activates M3R->Parietal_Cell activates Sograzepide This compound Sograzepide->CCK2R blocks Ranitidine Ranitidine Ranitidine->H2R blocks Omeprazole Omeprazole Omeprazole->Proton_Pump inhibits Acid_Secretion Gastric Acid (HCl) Proton_Pump->Acid_Secretion produces

Diagram 1: Signaling Pathways of Gastric Acid Secretion and Points of Inhibition.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_data_acq Data Acquisition & Analysis Animal_Model Rat or Dog Model (e.g., Anesthetized Rat, Heidenhain Pouch Dog) Surgery Surgical Preparation (e.g., Gastric Fistula/Cannula) Animal_Model->Surgery Baseline Baseline Secretion Measurement Surgery->Baseline Drug_Admin Drug Administration (this compound or Comparator) Baseline->Drug_Admin Stimulation Stimulation of Acid Secretion (e.g., Pentagastrin/Histamine Infusion) Drug_Admin->Stimulation Collection Collection of Gastric Juice Stimulation->Collection Measurement Measurement of Volume, pH, and Acidity Collection->Measurement Analysis Data Analysis (e.g., Calculation of ED₅₀) Measurement->Analysis

Diagram 2: General Experimental Workflow for In Vivo Gastric Acid Secretion Studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound's anti-secretory effects.

Pentagastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats

This protocol is designed to assess the inhibitory effect of a compound on stimulated gastric acid secretion in an anesthetized rat model.

  • Animal Model: Male Sprague-Dawley rats, fasted overnight with free access to water.

  • Anesthesia: Urethane administered intraperitoneally.

  • Surgical Procedure:

    • A tracheostomy is performed to ensure a clear airway.

    • The abdomen is opened via a midline incision.

    • The esophagus is ligated at the cardiac sphincter, and a double-lumen cannula is inserted into the stomach through an incision in the forestomach.

    • The pylorus is ligated to prevent gastric emptying.

  • Gastric Perfusion:

    • The stomach is continuously perfused with saline at a constant rate through one lumen of the cannula.

    • The perfusate is collected from the other lumen at regular intervals (e.g., every 15 minutes).

  • Experimental Procedure:

    • A baseline period of gastric acid secretion is established.

    • The test compound (this compound or a comparator) is administered intravenously.

    • A continuous intravenous infusion of a secretagogue, such as pentagastrin, is initiated to stimulate gastric acid secretion.

    • Gastric perfusate is collected for a defined period.

  • Data Analysis:

    • The volume of the collected perfusate is measured.

    • The acid concentration is determined by titration with a standardized NaOH solution to a pH of 7.0.

    • The total acid output is calculated (volume × concentration).

    • The inhibitory effect of the test compound is expressed as a percentage of the control response, and the ED₅₀ (the dose required to produce 50% of the maximal inhibitory effect) is calculated.

Stimulated Gastric Acid Secretion in Conscious Dogs with a Heidenhain Pouch

This model allows for the study of gastric acid secretion in conscious animals, providing a more physiological assessment of drug efficacy.

  • Animal Model: Beagle dogs surgically prepared with a Heidenhain pouch (a vagally denervated pouch of the fundic portion of the stomach) and a gastric fistula.

  • Experimental Procedure:

    • Dogs are fasted overnight before the experiment.

    • On the day of the experiment, the gastric pouch is washed with warm saline.

    • A baseline collection of gastric juice from the pouch is performed for a defined period.

    • The test compound is administered either orally or intravenously.

    • A continuous intravenous infusion of a secretagogue (e.g., pentagastrin or histamine) is started to induce a stable plateau of acid secretion.

    • Gastric juice from the pouch is collected at regular intervals (e.g., every 15-30 minutes).

  • Data Analysis:

    • The volume of each gastric juice sample is recorded.

    • The acid concentration is determined by titration.

    • The total acid output is calculated.

    • The percentage inhibition of acid secretion is determined by comparing the acid output after drug administration to the control (pre-drug) plateau.

    • Dose-response curves are constructed to determine the ED₅₀.

Conclusion

The in vivo preclinical data demonstrates that this compound is a potent inhibitor of gastrin-stimulated gastric acid secretion in both rats and dogs. Its efficacy, particularly via the oral route in the dog model, highlights its potential as a therapeutic agent. The distinct mechanism of action of Sograzepide, targeting the CCK2 receptor, offers a specific approach to modulating gastric acid secretion compared to the broader actions of H2 receptor antagonists and proton pump inhibitors. Further research in relevant disease models is warranted to fully elucidate its clinical utility.

References

A Comparative Analysis of Racemic Omeprazole versus its Pure S-Enantiomer, Esomeprazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of acid-suppressive therapies, the development of proton pump inhibitors (PPIs) marked a significant advancement. Omeprazole, the first of its class, was introduced as a racemic mixture of two stereoisomers, the S- and R-enantiomers. Subsequent research and development led to the isolation of the S-enantiomer, Esomeprazole, with the hypothesis that a single enantiomer could offer a more favorable pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparison of racemic Omeprazole and pure Esomeprazole, supported by experimental data, for researchers, scientists, and drug development professionals.

Pharmacodynamic Profile: Mechanism of Action and Potency

Both Omeprazole and Esomeprazole are irreversible inhibitors of the gastric H+/K+ ATPase (the proton pump) in parietal cells. Following absorption and systemic distribution, these drugs accumulate in the acidic canaliculi of the parietal cells. There, they undergo a proton-catalyzed conversion to a reactive thiophilic sulfonamide cation. This cation then forms a covalent disulfide bond with cysteine residues on the luminal surface of the proton pump, leading to its inactivation.

While both drugs share the same mechanism, Esomeprazole has been shown to have a higher potency in inhibiting the proton pump. This is attributed to its different metabolic pathway, which results in higher bioavailability.

Pharmacokinetic Comparison

The primary differentiator between Omeprazole and Esomeprazole lies in their metabolism. Both are metabolized in the liver by the cytochrome P450 (CYP) enzyme system, primarily by CYP2C19 and to a lesser extent by CYP3A4. However, the S-enantiomer (Esomeprazole) is a less avid substrate for CYP2C19 compared to the R-enantiomer. This results in a slower metabolism and clearance of Esomeprazole, leading to higher and more sustained plasma concentrations.

This difference is particularly pronounced in individuals who are extensive metabolizers of CYP2C19, which represents a significant portion of the population. In these individuals, the R-enantiomer in racemic Omeprazole is rapidly metabolized, leading to lower overall drug exposure compared to an equivalent dose of Esomeprazole. In poor metabolizers of CYP2C19, the difference in plasma concentrations between Omeprazole and Esomeprazole is less pronounced.

Table 1: Comparative Pharmacokinetic Parameters of Omeprazole and Esomeprazole (20 mg daily dose)

ParameterOmeprazole (20 mg)Esomeprazole (20 mg)
Mean AUC (µmol·h/L) 2.24.2
Mean Cmax (µmol/L) 1.22.1
Bioavailability (%) ~35 (first pass) to ~60 (steady state)~64 (first pass) to ~90 (steady state)
Clinical Efficacy: Intragastric pH Control

The clinical relevance of the pharmacokinetic differences is evident in the pharmacodynamic effect on intragastric pH. The higher bioavailability of Esomeprazole translates into a more pronounced and sustained elevation of intragastric pH compared to Omeprazole.

Table 2: Comparative Intragastric pH Control (Day 5 of 20 mg daily dose)

ParameterOmeprazole (20 mg)Esomeprazole (20 mg)
% Time pH > 4 (24h) 45%58%
Mean Intragastric pH (24h) 3.64.1

Experimental Protocols

Protocol 1: In Vitro Proton Pump Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of Omeprazole and Esomeprazole on the H+/K+ ATPase.

Methodology:

  • Preparation of H+/K+ ATPase Vesicles: Gastric H+/K+ ATPase vesicles are prepared from hog gastric mucosa by differential centrifugation and density gradient centrifugation. The final vesicle preparation is stored at -80°C.

  • ATPase Activity Assay: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

  • Inhibition Assay:

    • The H+/K+ ATPase vesicles are pre-incubated with varying concentrations of Omeprazole or Esomeprazole in an acidic environment (pH 6.0) to facilitate the conversion of the drugs to their active sulfonamide forms.

    • The ATPase reaction is initiated by the addition of ATP.

    • The reaction is stopped after a defined period, and the amount of released Pi is determined using a colorimetric method (e.g., Malachite Green assay).

    • The concentration of the inhibitor that produces 50% inhibition of ATPase activity (IC50) is calculated.

Protocol 2: Human Pharmacokinetic Study with CYP2C19 Genotyping

Objective: To compare the single-dose pharmacokinetics of Omeprazole and Esomeprazole in healthy volunteers stratified by their CYP2C19 genotype.

Methodology:

  • Study Population: Healthy adult volunteers are recruited and genotyped for CYP2C19 to identify extensive metabolizers (EMs) and poor metabolizers (PMs).

  • Study Design: A randomized, open-label, two-way crossover study design is employed. Subjects receive a single oral dose of Omeprazole (e.g., 20 mg) and Esomeprazole (e.g., 20 mg) with a washout period of at least one week between doses.

  • Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose.

  • Bioanalysis: Plasma concentrations of the S- and R-enantiomers of Omeprazole are determined using a validated stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) for each enantiomer.

Visualizations

G cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell PPI Omeprazole/Esomeprazole (Pro-drug) PPI_active Sulfenamide (Active form) PPI->PPI_active H+ catalyzed conversion Pump H+/K+ ATPase (Proton Pump) PPI_active->Pump Covalent bond with Cys residues Pump_inhibited Inhibited Pump Pump->Pump_inhibited H_out H+ Pump->H_out H+ pumped out K_in K+ K_in->Pump Enters cell K_channel K+ Channel K_channel->K_in H_source H2O + CO2 -> H2CO3 -> H+ + HCO3- H_source->H_out

Caption: Mechanism of action of proton pump inhibitors.

G cluster_0 Racemic Omeprazole cluster_1 Metabolism cluster_2 Systemic Circulation R_Ome R-Omeprazole CYP2C19 CYP2C19 R_Ome->CYP2C19 High Affinity CYP3A4 CYP3A4 R_Ome->CYP3A4 S_Ome S-Omeprazole (Esomeprazole) S_Ome->CYP2C19 Low Affinity S_Ome->CYP3A4 R_Ome_plasma Lower Plasma Concentration CYP2C19->R_Ome_plasma Rapid Metabolism S_Ome_plasma Higher Plasma Concentration CYP2C19->S_Ome_plasma Slower Metabolism

Caption: Differential metabolism of Omeprazole enantiomers.

A Comparative Analysis of (Rac)-Sograzepide and Standard-of-Care Treatments for Hypergastrinemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (Rac)-Sograzepide ((Rac)-Netazepide), a novel cholecystokinin B (CCK2) receptor antagonist, with the current standard-of-care treatments for hypergastrinemia, namely proton pump inhibitors (PPIs) and somatostatin analogs. This document synthesizes available preclinical and clinical data to offer an objective evaluation of their respective mechanisms of action, efficacy, and safety profiles, supported by detailed experimental protocols.

Introduction to Hypergastrinemia and Therapeutic Strategies

Hypergastrinemia, a condition characterized by elevated levels of the hormone gastrin in the blood, can arise from various underlying pathologies. Treatment is tailored to the specific cause. For hypergastrinemia associated with excessive gastric acid production, as seen in Zollinger-Ellison syndrome, high-dose proton pump inhibitors (PPIs) are the primary therapeutic choice to control acid secretion. In cases involving gastrin-secreting neuroendocrine tumors (gastrinomas), surgical removal is the preferred approach when feasible. For unresectable or metastatic tumors, somatostatin analogs like octreotide are employed to manage symptoms and inhibit hormone release. Conversely, when hypergastrinemia is coupled with low or normal gastric acid levels, often induced by long-term PPI use or atrophic gastritis, the focus is on addressing the root cause, which may involve tapering or discontinuing PPIs.

This compound emerges as a targeted therapeutic agent that directly antagonizes the gastrin/CCK2 receptor, offering a distinct mechanism of action compared to the current standards of care.

Mechanism of Action

This compound: Direct Gastrin Receptor Blockade

This compound is a potent and selective antagonist of the cholecystokinin B (CCK2) receptor, also known as the gastrin receptor. By binding to and blocking this receptor, it prevents the physiological actions of gastrin. This includes the direct stimulation of gastric acid secretion from parietal cells and the trophic effects of gastrin on enterochromaffin-like (ECL) cells, which can lead to hyperplasia and, in some cases, neuroendocrine tumors.[1][2][3]

sograzepide_mechanism cluster_g_cell G-Cell cluster_ecl_cell ECL Cell cluster_parietal_cell Parietal Cell Gastrin Gastrin CCK2R_ECL CCK2 Receptor Gastrin->CCK2R_ECL Stimulates Histamine Histamine CCK2R_ECL->Histamine Release H2R H2 Receptor Histamine->H2R Stimulates ProtonPump H+/K+ ATPase (Proton Pump) H2R->ProtonPump Activates Acid Gastric Acid (HCl) ProtonPump->Acid Secretes Sograzepide This compound Sograzepide->CCK2R_ECL Blocks

Mechanism of Action of this compound.
Standard-of-Care: Indirect Regulation

Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole and rabeprazole, irreversibly inhibit the H+/K+ ATPase (the proton pump) in gastric parietal cells. This is the final step in gastric acid secretion, and its blockade leads to a profound and long-lasting reduction in acid production. However, the resulting decrease in gastric acidity removes the negative feedback on gastrin production, leading to secondary hypergastrinemia.[1][2]

Somatostatin Analogs: Somatostatin analogs, like octreotide, mimic the natural hormone somatostatin. They bind to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are often expressed on neuroendocrine tumors. This binding has two main effects: it inhibits the synthesis and secretion of various hormones, including gastrin from gastrinomas, and it can have an anti-proliferative effect on tumor cells.

standard_of_care_mechanism cluster_gastrinoma Gastrinoma Cell cluster_parietal_cell_ppi Parietal Cell Gastrin_tumor Gastrin SSTR SSTR2/5 SSTR->Gastrin_tumor Inhibits Secretion & Proliferation ProtonPump_ppi H+/K+ ATPase (Proton Pump) Acid_ppi Gastric Acid (HCl) ProtonPump_ppi->Acid_ppi Secretes PPIs Proton Pump Inhibitors PPIs->ProtonPump_ppi Inhibits SomatostatinAnalogs Somatostatin Analogs SomatostatinAnalogs->SSTR Activates

Mechanisms of Action of Standard-of-Care Treatments.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from preclinical and clinical studies comparing this compound with standard-of-care treatments.

Clinical Comparison: this compound vs. Proton Pump Inhibitor (Rabeprazole)

Data from a randomized, double-blind, parallel-group trial in 30 healthy subjects over 6 weeks.[1][2]

ParameterThis compound (Netazepide)Rabeprazole (PPI)Combination
Pentagastrin-Stimulated Gastric Acid Secretion Similar inhibition to rabeprazoleSimilar inhibition to netazepideMore effective than either alone
Basal Acid Secretion No significant reductionNo significant reductionReduced
Serum Gastrin Levels IncreasedIncreased (more than netazepide)Increased (more than netazepide alone)
Plasma Chromogranin A (CgA) Levels ReducedIncreasedReduced
Enterochromaffin-like (ECL) Cell Hyperplasia Not observedNot observedNot observed
Rebound Hyperacidity upon Withdrawal Not observedNot observedNot observed
Preclinical Comparison: this compound vs. Somatostatin Analog (Lanreotide)

Data from an in vitro study on rat ECL cells.

ParameterThis compound (YF476)Lanreotide (Somatostatin Analog)
Inhibition of Histamine Secretion (IC50) 1.25 nM2.2 nM
Inhibition of Cell Proliferation (IC50) 1.3 x 10-11 M1.9 x 10-10 M

Note: In this preclinical model, this compound was found to be a more potent inhibitor of ECL cell histamine secretion and proliferation compared to lanreotide.

Experimental Protocols

Clinical Trial: this compound vs. Rabeprazole

Title: Effect of netazepide, a gastrin/CCK2 receptor antagonist, on gastric acid secretion and rabeprazole-induced hypergastrinaemia in healthy subjects.[1][2]

Study Design: A double-blind, randomized, parallel-group trial.

Participants: Thirty healthy subjects.

Treatment Arms:

  • This compound (Netazepide) orally, once daily.

  • Rabeprazole orally, once daily.

  • Combination of this compound and rabeprazole orally, once daily.

Duration: 6 weeks.

Key Experimental Procedures:

  • Gastric Acid Secretion: Basal and pentagastrin-stimulated gastric acid output were measured at baseline, at the start of treatment, and at the end of treatment.

  • Biomarker Analysis: 24-hour circulating gastrin and chromogranin A (CgA) levels were measured at baseline, start, and end of treatment.

  • Histology: Gastric biopsies were taken at baseline and at the end of treatment to assess for enterochromaffin-like (ECL) cell hyperplasia.

  • Withdrawal Effects: Basal and pentagastrin-stimulated gastric acid secretion and a dyspepsia questionnaire were assessed after treatment withdrawal to evaluate for rebound hyperacidity and symptoms.

clinical_trial_workflow Recruitment Recruitment (30 healthy subjects) Randomization Randomization Recruitment->Randomization Arm1 Arm 1: This compound Randomization->Arm1 Arm2 Arm 2: Rabeprazole Randomization->Arm2 Arm3 Arm 3: Combination Randomization->Arm3 Treatment 6-Week Treatment Period Arm1->Treatment Arm2->Treatment Arm3->Treatment Assessments Assessments: - Gastric Acid Secretion - Gastrin & CgA Levels - Gastric Biopsy Treatment->Assessments During & End Withdrawal Treatment Withdrawal Assessments->Withdrawal FollowUp Follow-up Assessments: - Rebound Hyperacidity - Dyspepsia Questionnaire Withdrawal->FollowUp

Workflow of the clinical trial comparing this compound and Rabeprazole.
Preclinical Study: this compound vs. Lanreotide

Cell Model: Isolated rat enterochromaffin-like (ECL) cells.

Key Experimental Procedures:

  • Histamine Secretion Assay: ECL cells were stimulated with gastrin in the presence of varying concentrations of this compound or lanreotide. The concentration of histamine released into the medium was measured to determine the inhibitory capacity of each compound.

  • Cell Proliferation Assay: ECL cell proliferation was induced with gastrin. The cells were then treated with different concentrations of this compound or lanreotide. Cell proliferation was assessed using a standard method, such as BrdU incorporation or cell counting, to determine the anti-proliferative effects.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) for both histamine secretion and cell proliferation was calculated for each compound to compare their potency.

Signaling Pathway of Gastrin and the Point of Intervention for this compound

Gastrin binding to the CCK2 receptor on ECL and parietal cells initiates a cascade of intracellular signaling events. This process is primarily mediated through the Gq alpha subunit of the G-protein coupled receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to histamine release from ECL cells and increased activity of the proton pump in parietal cells. This compound acts as a direct antagonist at the CCK2 receptor, preventing the initiation of this entire downstream signaling cascade.

gastrin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Binds Sograzepide This compound Sograzepide->CCK2R Blocks G_protein Gq Protein CCK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Histamine Release) Ca2->Response PKC->Response

Gastrin Signaling Pathway and this compound Intervention.

Conclusion

This compound presents a novel, targeted approach to the management of hypergastrinemia by directly antagonizing the gastrin/CCK2 receptor. Clinical data indicates that it is as effective as a PPI in inhibiting stimulated gastric acid secretion, with the added potential benefit of preventing the PPI-induced rise in the ECL cell activity marker, chromogranin A.[1][2] Preclinical evidence suggests that this compound may be a more potent inhibitor of ECL cell proliferation and secretion compared to somatostatin analogs.

This direct mechanism of action, which addresses both the acid hypersecretion and the trophic effects of gastrin, positions this compound as a promising candidate for further investigation in various hypergastrinemic states, including those secondary to long-term PPI use and in the management of gastrin-dependent neuroendocrine tumors. Further large-scale clinical trials are warranted to fully elucidate its therapeutic potential and long-term safety profile in comparison to the established standards of care.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of (Rac)-Sograzepide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds like (Rac)-Sograzepide are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols are contingent upon the Safety Data Sheet (SDS) provided by the manufacturer and local regulations, the following provides a comprehensive framework for the safe handling and disposal of this compound.

Pre-Disposal and Handling Protocol

Prior to disposal, adherence to proper handling and storage procedures is critical to minimize risks.

Personal Protective Equipment (PPE): Always handle this compound with appropriate personal protective equipment.

PPESpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards and recommended disposal methods. Obtain the SDS from your chemical supplier.

  • Waste Identification and Classification: Determine if the this compound waste is classified as hazardous. This determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department. Factors influencing this classification include the chemical's reactivity, toxicity, and ignitability.

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Proper segregation prevents potentially hazardous chemical reactions.

  • Containerization:

    • Use a designated, chemically compatible, and leak-proof container for collecting this compound waste.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Accumulation and Storage of Waste:

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container securely closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds classify Classify Waste (Hazardous/Non-Hazardous) with EHS sds->classify segregate Segregate this compound Waste classify->segregate containerize Use Labeled, Compatible Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store pickup Arrange for EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the proper disposal of this compound.

It is imperative to underscore that this guidance is a supplement to, and not a replacement for, the specific instructions provided in the manufacturer's SDS and the established protocols of your institution's Environmental Health and Safety department. Always prioritize these official sources of information for ensuring safe and compliant laboratory practices.

Safeguarding Researchers: A Comprehensive Guide to Handling (Rac)-Sograzepide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of (Rac)-Sograzepide, a potent and selective cholecystokinin B (CCK-B) receptor antagonist. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Personal Protective Equipment (PPE)

Standard laboratory practice dictates the use of appropriate personal protective equipment. For this compound, the following PPE is mandatory to minimize exposure and ensure a safe handling environment.

PPE CategorySpecific RequirementsRationale
Eye Protection Chemical safety goggles or glasses with side shields.Protects eyes from splashes or airborne particles of the compound.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A respirator is not typically required under normal handling conditions with adequate ventilation.Minimizes inhalation of any potential aerosols or dust.

Operational Plan: Step-by-Step Handling Procedures

To ensure safe and effective use of this compound in a research setting, the following operational procedures must be followed:

  • Preparation : Before handling, ensure that the work area, typically a laboratory fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.

  • Weighing and Aliquoting :

    • Handle the solid compound within a chemical fume hood to prevent inhalation of any fine particulates.

    • Use appropriate tools, such as spatulas and weighing paper, that are designated for this compound or thoroughly cleaned before and after use.

    • For creating solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.

  • Storage : this compound should be stored at -20°C, protected from light and moisture. For short-term transport, temperatures between 4-25°C are acceptable for up to two weeks.

  • Spill Management :

    • In the event of a small spill, decontaminate the area using an appropriate absorbent material.

    • Wear the prescribed PPE during the cleanup process.

    • Collect the absorbed material and contaminated cleaning supplies in a sealed container for proper disposal.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound : Unused or waste this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain or in regular trash.

  • Contaminated Materials : All disposable materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a designated, sealed waste container and disposed of as chemical waste.

  • Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

This compound Signaling Pathway

This compound acts as an antagonist to the Cholecystokinin B (CCK-B) receptor, a G-protein coupled receptor. By blocking this receptor, it inhibits the downstream signaling cascades typically initiated by the binding of its natural ligands, gastrin and cholecystokinin.

CCK_B_Receptor_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCK_B_Receptor CCK-B Receptor G_Protein Gq/11 G-Protein CCK_B_Receptor->G_Protein Activates Sograzepide This compound (Antagonist) Sograzepide->CCK_B_Receptor Binds & Blocks Gastrin_CCK Gastrin / CCK (Agonist) Gastrin_CCK->CCK_B_Receptor Binds & Activates PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Cellular Responses Ca_PKC->Downstream

Caption: Antagonistic action of this compound on the CCK-B receptor signaling pathway.

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